molecular formula C24H41N3O16 B013919 N,N',N''-Triacetylchitotriose CAS No. 38864-21-0

N,N',N''-Triacetylchitotriose

Katalognummer: B013919
CAS-Nummer: 38864-21-0
Molekulargewicht: 627.6 g/mol
InChI-Schlüssel: LRDDKCYRFNJZBX-WHFMPQCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tri-N-acetylchitotriose is a N-acyl-hexosamine.
used for affinity chromatography of potato lectin when coupled to Sepharose;  structure

Eigenschaften

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDDKCYRFNJZBX-WHFMPQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959642
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
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Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name N,N',N"-Triacetylchitotriose
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Record name Tri-N-acetylchitotriose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38864-21-0
Record name N,N′,N′′-Triacetylchitotriose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N',N''-Triacetylchitotriose
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Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
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Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

304 - 306 °C
Record name Tri-N-acetylchitotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to N,N',N''-Triacetylchitotriose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Key Chitooligosaccharide

N,N',N''-Triacetylchitotriose is a trisaccharide composed of three β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. As a derivative of chitin, the second most abundant polysaccharide in nature after cellulose, this oligosaccharide has garnered significant attention in the scientific community. Its biocompatibility and diverse biological activities make it a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, biological roles, and applications, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways it influences.

Chemical and Physical Properties

This compound is a well-characterized oligosaccharide with the following properties:

PropertyValueReferences
Molecular Formula C24H41N3O16
Molecular Weight 627.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and acetone.
Melting Point Decomposes above 250 °C

Biological Significance and Applications

This compound exhibits a range of biological activities that are of significant interest in biomedical research and drug development.

Enzyme Inhibition and Substrate Specificity

One of the most well-documented roles of this compound is its interaction with glycoside hydrolases, particularly lysozyme and chitinases. It acts as a competitive inhibitor of lysozyme and a substrate for various chitinases. This property makes it an invaluable tool for studying the kinetics and mechanisms of these enzymes.

Quantitative Data on Enzyme Interactions:

EnzymeOrganism/SourceInteraction TypeConstantValueReferences
LysozymeHen Egg WhiteInhibitionKi2.9 x 10^-5 M
Chitinase A1Bacillus circulansSubstrateKm0.12 mM
ChitinaseSerratia marcescensSubstrateKm0.25 mM
N-acetylglucosaminidase ACandida albicansSubstrateKm0.044 mM[1]
N-acetylglucosaminidase ACandida albicansSubstratekcat170 s-1[1]
Immunomodulatory Effects

This compound and other chitooligosaccharides have been shown to possess immunomodulatory properties, influencing the activity of various immune cells. These effects are believed to be mediated through interactions with pattern recognition receptors (PRRs) on the surface of immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). While the precise signaling pathways for this compound are still under active investigation, studies on related chitooligosaccharides suggest the involvement of the NF-κB and MAPK signaling pathways, leading to the production of cytokines and other inflammatory mediators.

Potential Signaling Pathway of Chitooligosaccharide-Mediated Immune Activation:

Chitooligosaccharide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COS Chitooligosaccharide (e.g., this compound) TLR2 TLR2 COS->TLR2 CLR C-type Lectin Receptor COS->CLR MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_Cascade IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1 AP-1 MAPK_Cascade->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Gene_Expression Gene Expression (Cytokines, Chemokines) NFκB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: Proposed signaling pathway for chitooligosaccharide-mediated immune cell activation.

Applications in Drug Development

The unique properties of this compound make it a valuable molecule in various stages of drug development:

  • Drug Delivery: Its biocompatibility and ability to be chemically modified make it a suitable candidate for the development of drug delivery systems.[2] It can be incorporated into nanoparticles or hydrogels to improve the solubility, stability, and targeted delivery of therapeutic agents.

  • Lead Compound for Inhibitor Design: As a known inhibitor of lysozyme and a substrate for chitinases, it serves as a scaffold for the design and synthesis of more potent and selective inhibitors. Such inhibitors could have therapeutic applications in bacterial infections and fungal diseases.

  • Immunomodulatory Therapies: Its ability to modulate immune responses opens up possibilities for its use in vaccines as an adjuvant or in the treatment of inflammatory and autoimmune diseases.[2]

Experimental Protocols

Synthesis of this compound

A detailed, reproducible protocol for the synthesis of this compound is crucial for research purposes. While several methods exist, a common approach involves the controlled hydrolysis of chitin followed by acetylation.

Workflow for the Synthesis of this compound from Chitin:

Synthesis_Workflow Chitin Chitin (from crab or shrimp shells) Hydrolysis Acid or Enzymatic Hydrolysis Chitin->Hydrolysis Chitotriose Chitotriose Mixture Hydrolysis->Chitotriose Purification1 Chromatographic Purification Chitotriose->Purification1 Pure_Chitotriose Pure Chitotriose Purification1->Pure_Chitotriose Acetylation Acetylation (Acetic Anhydride, Pyridine) Pure_Chitotriose->Acetylation Crude_Product Crude this compound Acetylation->Crude_Product Purification2 Recrystallization or Chromatography Crude_Product->Purification2 Final_Product Pure this compound Purification2->Final_Product Characterization Characterization (NMR, Mass Spectrometry) Final_Product->Characterization

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol:

  • Chitin Hydrolysis:

    • Suspend purified chitin in concentrated hydrochloric acid at a low temperature (e.g., 4°C) with stirring for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and filter to remove unreacted chitin.

    • The resulting solution contains a mixture of chitooligosaccharides.

  • Purification of Chitotriose:

    • Separate the chitooligosaccharide mixture using size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).

    • Collect the fractions corresponding to chitotriose and confirm their identity using mass spectrometry.

  • Acetylation of Chitotriose:

    • Dissolve the purified chitotriose in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature for several hours.

    • Monitor the completion of the reaction by TLC.

  • Purification of this compound:

    • Remove the solvents under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[3]

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[2][4]

Chitinase Activity Assay

A common method to measure chitinase activity utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose. The enzymatic cleavage of this substrate releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (substrate)

  • Enzyme sample (e.g., purified chitinase or cell lysate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 4-methylumbelliferone (standard for calibration curve)

  • Fluorometer

Procedure:

  • Prepare a standard curve: Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer.

  • Reaction setup: In a microplate, add the enzyme sample to the assay buffer.

  • Initiate the reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction: Add the stop solution to each well to terminate the reaction. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.

  • Measure fluorescence: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate activity: Determine the amount of 4-MU produced in each sample by comparing the fluorescence readings to the standard curve. Express the chitinase activity in appropriate units (e.g., µmol of 4-MU released per minute per mg of protein).

Conclusion

This compound is a versatile and valuable tool for researchers and professionals in the fields of biochemistry, immunology, and drug development. Its well-defined chemical properties, coupled with its significant biological activities, provide a strong foundation for its use in studying enzyme mechanisms, exploring immunomodulatory pathways, and designing novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of this important chitooligosaccharide. As our understanding of the intricate roles of carbohydrates in biological systems continues to grow, the importance of molecules like this compound is set to expand, paving the way for innovative advancements in medicine and biotechnology.

References

An In-depth Technical Guide to the Chemical Structure of N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triacetylchitotriose is a trisaccharide of significant interest in glycobiology and pharmacology. Composed of three N-acetyl-D-glucosamine (GlcNAc) units linked by β(1→4) glycosidic bonds, this oligosaccharide serves as a fundamental structural component of chitin, the second most abundant polysaccharide in nature. Its well-defined chemical structure makes it an invaluable tool for studying carbohydrate-protein interactions, particularly as a competitive inhibitor of lysozyme. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological interactions of this compound, complete with detailed experimental protocols and visualizations to support research and development endeavors.

Chemical Structure and Properties

This compound is a linear oligosaccharide with the chemical formula C₂₄H₄₁N₃O₁₆ and a molecular weight of approximately 627.59 g/mol .[1] The structure consists of three N-acetyl-D-glucosamine monosaccharide units. These units are linked in a linear fashion by β(1→4) glycosidic bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₂₄H₄₁N₃O₁₆[1]
Molecular Weight 627.59 g/mol [1]
CAS Number 38864-21-0
Appearance White to off-white crystalline powder
Melting Point 271-272 °C (decomposes)
Solubility Water: 50 mg/mL (clear to slightly hazy, colorless to faintly yellow)
DMSO: Soluble
Methanol: Sparingly soluble
Ethanol: Sparingly soluble

Experimental Protocols

Enzymatic Synthesis of this compound from Chitin

This protocol outlines the production of this compound via the enzymatic hydrolysis of chitin using chitinase.

Materials:

  • Colloidal chitin (substrate)

  • Chitinase from Streptomyces griseus (e.g., Sigma-Aldrich)

  • Sodium phosphate buffer (50 mM, pH 6.0)

  • Incubator shaker

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare a 1% (w/v) suspension of colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0).

  • Add chitinase to the chitin suspension at a final concentration of 1 U/mL.

  • Incubate the reaction mixture at 37°C with constant shaking (150 rpm) for 24-48 hours.

  • Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the unreacted chitin.

  • Collect the supernatant containing the chitooligosaccharides.

  • Lyophilize the supernatant to obtain a crude mixture of chitooligosaccharides.

Purification of this compound

This protocol describes the purification of this compound from the crude hydrolysate using size-exclusion and ion-exchange chromatography.

Materials:

  • Crude chitooligosaccharide mixture

  • Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-4)

  • Anion-Exchange Chromatography column (e.g., DEAE-Sepharose)

  • Deionized water (for SEC elution)

  • Sodium chloride (NaCl) gradient in a suitable buffer (e.g., Tris-HCl) for ion-exchange elution

  • Fraction collector

  • HPLC system with an amino column for analysis

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Dissolve the lyophilized crude mixture in a minimal amount of deionized water.

    • Load the sample onto a pre-equilibrated Bio-Gel P-4 column.

    • Elute with deionized water at a constant flow rate.

    • Collect fractions and analyze them by HPLC to identify those containing this compound.

    • Pool the fractions containing the desired product.

  • Anion-Exchange Chromatography:

    • The pooled fractions from SEC can be further purified if necessary to remove any charged impurities.

    • Load the sample onto a DEAE-Sepharose column pre-equilibrated with a low-salt buffer.

    • Elute with a linear gradient of NaCl to separate any remaining contaminants.

    • Collect and analyze fractions by HPLC.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain this compound as a white powder.

Characterization of this compound

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR spectrometer

  • Parameters:

    • Temperature: 298 K

    • Number of scans: 16-32

    • Relaxation delay: 2.0 s

    • Pulse sequence: Standard 1D proton experiment with water suppression (e.g., presaturation).

  • Expected Chemical Shifts (in ppm, referenced to residual HDO at 4.79 ppm):

    • Anomeric protons (H-1) of the three GlcNAc units typically appear between 4.5 and 5.2 ppm.

    • N-acetyl methyl protons appear as sharp singlets around 2.0-2.1 ppm.

    • Other ring protons appear in the region of 3.4-4.0 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR spectrometer

  • Parameters:

    • Temperature: 298 K

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse sequence: Standard 1D carbon experiment with proton decoupling.

  • Expected Chemical Shifts (in ppm):

    • Anomeric carbons (C-1) resonate around 100-104 ppm.

    • Carbons involved in glycosidic linkages (C-4) are typically found around 78-82 ppm.

    • N-acetyl methyl carbons appear around 22-24 ppm.

    • N-acetyl carbonyl carbons are observed near 174-176 ppm.

Sample Preparation for MALDI-TOF MS:

  • Matrix: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Spotting: Mix 1 µL of the dissolved this compound sample (approximately 1 mg/mL in water) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.

MALDI-TOF MS Analysis:

  • Instrument: MALDI-TOF mass spectrometer

  • Mode: Positive ion reflector mode

  • Laser: Nitrogen laser (337 nm)

  • Expected m/z: The primary ion observed will be the sodium adduct [M+Na]⁺ at approximately m/z 650.6. The protonated molecule [M+H]⁺ at m/z 628.6 may also be observed.

Biological Interactions and Signaling Pathways

This compound is a well-characterized competitive inhibitor of lysozyme, an enzyme that catalyzes the hydrolysis of peptidoglycan in bacterial cell walls. This inhibition occurs through the binding of the trisaccharide to the active site of lysozyme, preventing the binding of its natural substrate.

Mechanism of Lysozyme Inhibition

The inhibition of lysozyme by this compound involves the occupation of subsites A, B, and C within the enzyme's active site cleft. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions between the sugar residues and amino acid side chains of the enzyme.

Lysozyme_Inhibition cluster_Enzyme Lysozyme Active Site cluster_Ligand Inhibitor cluster_Process Inhibition Process Lysozyme Lysozyme ActiveSite Active Site (Subsites A, B, C) Binding Competitive Binding ActiveSite->Binding Inhibitor This compound Inhibitor->Binding EnzymeInhibitorComplex Enzyme-Inhibitor Complex (Inactive) Binding->EnzymeInhibitorComplex NoHydrolysis Substrate Hydrolysis Blocked EnzymeInhibitorComplex->NoHydrolysis

Caption: Competitive inhibition of lysozyme by this compound.

Experimental Workflow for Inhibition Assay

The following workflow outlines a typical experiment to determine the inhibitory effect of this compound on lysozyme activity.

Inhibition_Assay_Workflow start Start prep_enzyme Prepare Lysozyme Solution start->prep_enzyme prep_inhibitor Prepare this compound (Inhibitor) Solutions (various concentrations) start->prep_inhibitor prep_substrate Prepare Substrate Solution (e.g., Micrococcus lysodeikticus) start->prep_substrate pre_incubation Pre-incubate Lysozyme with Inhibitor prep_enzyme->pre_incubation prep_inhibitor->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_activity Measure Lysozyme Activity (e.g., decrease in absorbance at 450 nm) initiate_reaction->measure_activity data_analysis Data Analysis (e.g., calculate IC₅₀) measure_activity->data_analysis end End data_analysis->end

References

physical and chemical properties of N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N,N',N''-Triacetylchitotriose

Introduction

This compound is a triose oligosaccharide composed of three β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units.[1] As a derivative of chitin, one of the most abundant natural polysaccharides, it is a subject of significant interest in biochemical and biomedical research.[2][3] This molecule serves as a crucial substrate for studying chitinolytic enzymes, a competitive inhibitor for lysozyme, and exhibits various biological activities, including antioxidant and immunomodulatory properties.[2][4][5] This guide provides a comprehensive overview of its physical and chemical properties, biological activities, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[2][6] It is a chiral compound formed from the acetylation of chitin.

Identification and Formula

The fundamental identifiers and molecular formula for this compound are summarized below.

PropertyValueReferences
IUPAC Name N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[7]
Synonyms Tri-N-acetyl-Chitotriose, (GlcNAc)3, NAG3, Tri-N-acetyl-D-Glucosamine[6][7][8]
CAS Number 38864-21-0[6][7][8]
Molecular Formula C24H41N3O16[6][7][8]
Molecular Weight 627.59 g/mol [4]
Physicochemical Data

This table outlines the key physicochemical properties of this compound.

PropertyValueReferences
Physical Form Crystalline solid; White to off-white powder[2][6]
Melting Point 271-311 °C (with decomposition)[2][7][9][10][11]
Solubility Water: 6.25 - 50 mg/mL (may require warming/sonication)[2][4]
PBS (pH 7.2): ~3 mg/mL[6][8]
DMSO: ~2 - 15 mg/mL[4][6][8]
DMF: ~20 mg/mL[6][8]
Purity ≥93% (HPLC)[6][8][10]
Storage -20°C[2][6]

Biological Activity and Applications

This compound is biologically active and serves multiple functions in research, making it a valuable tool for drug development and biochemical studies.

  • Enzyme Inhibition: It is a well-characterized competitive inhibitor of lysozyme.[4] This property is utilized in studies of lysozyme kinetics and to mitigate lysozyme-mediated effects, such as in models of sepsis where it can prevent hypotension.[2][12] It also inhibits the aggregation and amyloid fibrillogenesis of hen egg-white lysozyme (HEWL).[13]

  • Enzyme Substrate: The molecule is a substrate for chitinolytic enzymes like chitinases and N-acetylglucosaminidases, making it essential for assays to purify, characterize, and determine the kinetics of these enzymes.[5][14][15][16]

  • Antioxidant Properties: It has been demonstrated to scavenge reactive oxygen species (ROS) and protect DNA from oxidative damage.[2][8]

  • Immunomodulation: As a chitin oligosaccharide, it is explored for its potential as an immunomodulator and its ability to interact with lectins and mannose receptors.[5]

  • Signaling Pathways: In a sepsis model, lysozyme mediates a decrease in cardiac neural adrenergic response through a signaling cascade involving inhibitory G proteins (Gi) and the cGMP pathway.[12] As a lysozyme inhibitor, this compound can block this pathological signaling.[12] Additionally, related acetylated chitosan oligosaccharides have been shown to act as antagonists against glutamate-induced cell death via the Bcl-2/Bax signaling pathway.[6]

Experimental Protocols

The analysis and application of this compound involve several key experimental methodologies.

Production and Purification

This compound is typically produced by the controlled enzymatic or chemical hydrolysis of chitin, a process that yields a mixture of chitooligosaccharides of varying lengths.

  • Hydrolysis: Chitin is subjected to hydrolysis using endo-chitinases or concentrated acids.[1] Reaction conditions (time, temperature, enzyme/acid concentration) are optimized to favor the production of trimers.

  • Neutralization and Filtration: The reaction is stopped (e.g., by heat inactivation of the enzyme or neutralization of the acid), and insoluble chitin is removed by centrifugation or filtration.

  • Purification: The soluble oligosaccharide mixture is purified to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a common method.[1]

    • Column: An amino-propyl or other suitable column for carbohydrate separation is used.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Detection: Refractive index (RI) or mass spectrometry (MS) detectors are used to monitor the elution of the separated oligosaccharides.

  • Lyophilization: Fractions corresponding to this compound are collected, pooled, and lyophilized to obtain a pure, dry powder.

experimental_workflow chitin Chitin Polymer hydrolysis Enzymatic or Acid Hydrolysis chitin->hydrolysis mixture Oligosaccharide Mixture hydrolysis->mixture hplc HPLC Purification mixture->hplc isolated Isolated This compound hplc->isolated analysis Characterization isolated->analysis ms Mass Spectrometry (MS) analysis->ms nmr Nuclear Magnetic Resonance (NMR) analysis->nmr

General workflow for production and characterization.
Structural and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and conformational analysis of this compound.[17]

    • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., D₂O).

    • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC) NMR spectra are acquired.

    • Analysis: ¹H and ¹³C spectra confirm the primary structure and purity. 2D experiments like COSY help assign proton connectivities within each GlcNAc residue, while NOESY provides information about through-space interactions, revealing the 3D conformation of the molecule in solution.[18] Transferred NOESY (trNOESY) and Saturation Transfer Difference (STD) NMR are used to study its conformation when bound to a protein receptor.[17]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and purity of the compound.

    • Ionization: Electrospray ionization (ESI) is commonly used for this type of molecule.[19][20]

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is measured to confirm the expected molecular weight of 627.59 Da.

    • Tandem MS (MS/MS): Fragmentation analysis can be performed to verify the sequence of the GlcNAc units.[21] Native mass spectrometry can be employed to observe noncovalent complexes with protein targets like lysozyme.[22]

Lysozyme Inhibition Assay

The inhibitory activity of this compound against lysozyme can be quantified using a turbidimetric assay.

  • Substrate Preparation: A suspension of Micrococcus lysodeikticus cells is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.2).

  • Assay Setup: In a 96-well plate or cuvette, the M. lysodeikticus suspension is mixed with varying concentrations of this compound. A control with no inhibitor is also prepared.

  • Reaction Initiation: The reaction is started by adding a fixed amount of lysozyme to each well.

  • Measurement: The decrease in absorbance at 450 nm (due to cell lysis) is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of lysis is calculated for each inhibitor concentration. The data can be used to determine the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentration and fitting to an appropriate enzyme inhibition model.[2]

Signaling Pathway Visualization

This compound functions as an inhibitor in a Gi-protein coupled signaling pathway activated by lysozyme during sepsis. The diagram below illustrates this mechanism.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor gi_protein Gi Protein receptor->gi_protein activates ac Adenylate Cyclase gi_protein->ac inhibits nos Nitric Oxide Synthase (NOS) gi_protein->nos activates lysozyme Lysozyme (Lzm-S) lysozyme->receptor binds chitotriose This compound chitotriose->lysozyme inhibits no Nitric Oxide (NO) nos->no gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp gtp GTP gtp->gc response Depressed Cardiac Neural Adrenergic Response cgmp->response leads to

References

N,N',N''-Triacetylchitotriose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical properties, experimental applications, and signaling interactions of N,N',N''-Triacetylchitotriose, a key oligosaccharide in immunological and enzymatic studies.

This technical guide provides a comprehensive overview of this compound, a triose oligosaccharide derived from chitin. Composed of three N-acetylglucosamine units, this compound is a valuable tool in various research fields, including biotechnology and pharmaceuticals. Its ability to act as a competitive inhibitor of lysozyme and a substrate for chitinase makes it central to enzymatic studies. Furthermore, as a chitin oligosaccharide, it plays a role in eliciting immune responses, particularly in plants. This document details its molecular characteristics, experimental protocols for its use, and its involvement in cellular signaling pathways, offering a critical resource for scientists and professionals in drug development.

Core Molecular and Physical Properties

This compound is a well-characterized molecule with defined physical and chemical properties. This data is essential for its application in experimental settings, ensuring accurate concentration calculations and appropriate handling.

PropertyValueCitations
Molecular Formula C24H41N3O16[1]
Molecular Weight 627.59 g/mol [1][2]
CAS Number 38864-21-0[1]
Appearance White to yellow cast powder
Solubility in Water 50 mg/mL, clear to slightly hazy
Storage Temperature -20°C

Experimental Protocols

This compound is frequently utilized in enzymatic assays. Below are detailed methodologies for its application in lysozyme inhibition and chitinase activity assays.

Lysozyme Inhibitor Screening Assay

This protocol outlines the use of this compound as a competitive inhibitor to screen for potential lysozyme inhibitors.[3]

Materials:

  • Lysozyme Assay Buffer

  • Lysozyme Substrate (in DMSO)

  • Lysozyme (lyophilized)

  • This compound

  • Test compounds

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Warm Lysozyme Assay Buffer to 37°C before use.

    • Reconstitute lyophilized Lysozyme with Lysozyme Assay Buffer.

    • Reconstitute this compound with purified water.

  • Assay Setup:

    • Add 10 μL of the diluted test inhibitor to designated sample wells (S).

    • Add 10 μL of purified water to the Enzyme Control (EC) wells.

    • Add 10 μL of reconstituted this compound to the Inhibitor Control (IC) wells.

    • Prepare a Solvent Control (SC) to test the effect of the solvent on lysozyme activity.

  • Enzyme Reaction:

    • Prepare a Lysozyme Enzyme Solution by mixing Lysozyme and Lysozyme Assay Buffer.

    • Add 40 μL of the Lysozyme Enzyme Solution to all wells and mix.

    • Prepare a Lysozyme Substrate Solution by diluting the substrate with Lysozyme Assay Buffer.

  • Measurement:

    • Measure the fluorescence in kinetic mode at 37°C for 60 minutes (λEx = 360 nm / λEm = 445 nm).

    • Determine the rate of reaction from the linear portion of the progress curve.

Chitinase Activity Assay

This protocol describes the use of a fluorogenic substrate related to this compound to measure chitinase activity in biological samples.[4][5]

Materials:

  • McIlvain Buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2)

  • 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (substrate)

  • 4-methylumbelliferone (standard)

  • Stop Buffer (0.3 M glycine, NaOH, pH 10.6)

  • Biological samples (e.g., serum, bronchoalveolar lavage fluid)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1x McIlvain Buffer by diluting the stock solution.

    • Dissolve the chitinase substrate in 1x McIlvain Buffer to a concentration of 500 µM.

    • Dissolve the 4-methylumbelliferone standard in Stop Buffer to create a stock solution for the standard curve.

  • Assay Setup:

    • Prepare a working solution by mixing the chitinase substrate and 1x McIlvain Buffer.

    • Pipette 95 µL of the working solution into each well of a 96-well plate.

    • Add 5 µL of the biological sample to the appropriate wells.

  • Enzymatic Reaction and Measurement:

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction by adding 200 µL of Stop Buffer to each well.

    • Prepare a standard curve using serial dilutions of the 4-methylumbelliferone stock solution.

    • Read the fluorescence of the plate using a fluorometric reader.

Signaling Pathways and Logical Relationships

This compound, as a chitin oligosaccharide, is recognized by plant cells as a pathogen-associated molecular pattern (PAMP), triggering an immune response.[6] This signaling cascade involves receptor recognition, a MAP kinase cascade, and the activation of defense genes.[6]

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FungalPathogen Fungal Pathogen Chitin Chitin FungalPathogen->Chitin Cell Wall Component Triacetylchitotriose This compound (Chitin Oligosaccharide) Chitin->Triacetylchitotriose Plant Chitinases Receptor LysM Receptor Kinase (e.g., CERK1) Triacetylchitotriose->Receptor Binding and Recognition MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Signal Transduction TranscriptionFactors Transcription Factors MAPK_Cascade->TranscriptionFactors Activation DefenseGenes Defense Gene Expression TranscriptionFactors->DefenseGenes Induction ImmuneResponse Plant Immune Response DefenseGenes->ImmuneResponse

Chitin-elicited signaling pathway in plants.

The experimental workflow for a lysozyme inhibition assay follows a clear, logical progression from reagent preparation to data analysis.

Lysozyme_Inhibition_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase ReagentPrep 1. Reagent Preparation - Lysozyme Solution - Substrate Solution - Inhibitor/Control Solutions PlateSetup 2. 96-Well Plate Setup - Add Controls - Add Test Inhibitors ReagentPrep->PlateSetup AddEnzyme 3. Add Lysozyme to all wells PlateSetup->AddEnzyme InitiateReaction 4. Initiate Reaction by adding substrate AddEnzyme->InitiateReaction Incubation 5. Incubate at 37°C InitiateReaction->Incubation MeasureFluorescence 6. Measure Fluorescence (Kinetic Mode) Incubation->MeasureFluorescence DataAnalysis 7. Data Analysis - Calculate reaction rates - Determine % inhibition MeasureFluorescence->DataAnalysis

References

An In-depth Technical Guide to N,N',N''-Triacetylchitotriose (CAS 38864-21-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-Triacetylchitotriose is a well-defined trisaccharide composed of three β-(1→4) linked N-acetyl-D-glucosamine units. As the primary repeating unit of chitin, the second most abundant biopolymer, it holds significant interest for a range of scientific applications. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and applications, with a focus on its role as a modulator of enzyme activity and immune responses. Detailed experimental protocols and visual representations of key processes are included to facilitate its use in research and drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its chemical and physical characteristics are summarized in the table below.

PropertyValueReference(s)
CAS Number 38864-21-0[1]
Molecular Formula C₂₄H₄₁N₃O₁₆[1]
Molecular Weight 627.59 g/mol [1]
Appearance White to light yellow crystal powder[1]
Purity ≥93% (HPLC)[2]
Solubility Water: 50 mg/mL (clear to slightly hazy), DMF: 20 mg/mL, DMSO: 15 mg/mL, PBS (pH 7.2): 3 mg/mL.[2][2]
Storage Temperature -20°C[2]
Synonyms Tri-N-acetyl-Chitotriose, Tri-N-acetyl-D-Glucosamine, GlcNAcβ(1-4)GlcNAcβ(1-4)GlcNAc, O-[2-Acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-O-[2-acetamido-2-deoxy-β-D-glucopyranosyl-(1→4)]-2-acetamido-2-deoxy-D-glucopyranose[1]

Biological Activity and Applications

This compound exhibits a range of biological activities, making it a valuable tool in various research fields.

  • Enzyme Inhibition and Substrate Activity: It is a known competitive inhibitor of lysozyme and a substrate for chitinases.[3][4] This property is utilized in assays to screen for novel enzyme inhibitors or to characterize chitinolytic enzyme activity.

  • Immunomodulation: N-acetylated chitooligosaccharides have been shown to modulate the immune response of macrophages.[5] They can influence the production of pro-inflammatory cytokines and reactive oxygen species, suggesting a role in fine-tuning immune responses.[5]

  • Antioxidant Activity: It has been demonstrated to scavenge reactive oxygen species and protect DNA from oxidative damage.[6]

  • Drug Development and Biotechnology: Its unique structure and biological activities make it a candidate for targeted drug delivery systems and for enhancing the efficacy of vaccines.[1] In biotechnology, it serves as a substrate for studying chitinase enzymes, which is relevant for developing pest-resistant crops.[1][7]

Experimental Protocols

Lysozyme Inhibition Assay

This protocol describes a fluorometric assay to screen for lysozyme inhibitors using this compound as a known competitive inhibitor control.

Materials:

  • Lysozyme Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Lysozyme enzyme

  • Fluorogenic lysozyme substrate

  • This compound (Inhibitor control)

  • Test compounds

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 360/445 nm)

Procedure:

  • Reagent Preparation:

    • Prepare Lysozyme Assay Buffer and warm to 37°C.

    • Reconstitute lysozyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in water.

    • Prepare serial dilutions of test compounds.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC): 40 µL Lysozyme Enzyme Solution + 10 µL Assay Buffer.

    • Inhibitor Control (IC): 40 µL Lysozyme Enzyme Solution + 10 µL this compound solution.

    • Test Compound (S): 40 µL Lysozyme Enzyme Solution + 10 µL of diluted test inhibitor.

    • Solvent Control (SC): 40 µL Lysozyme Enzyme Solution + 10 µL of the solvent used for the test compounds.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer.

    • Add 50 µL of the substrate working solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric reader pre-set to 37°C.

    • Measure the fluorescence in kinetic mode at Ex/Em = 360/445 nm for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for the test compounds and the inhibitor control relative to the enzyme control.

G Lysozyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Test Compounds) prep_plate Prepare 96-well Plate (EC, IC, S, SC wells) prep_reagents->prep_plate add_inhibitor Add Inhibitor/Test Compound/ Buffer/Solvent to wells prep_plate->add_inhibitor add_enzyme Add Lysozyme Solution to appropriate wells initiate_reaction Add Substrate Solution to all wells add_enzyme->initiate_reaction add_inhibitor->add_enzyme read_plate Measure Fluorescence (Kinetic, 37°C, Ex/Em=360/445nm) initiate_reaction->read_plate analyze_data Calculate Reaction Rates and Percent Inhibition read_plate->analyze_data

Caption: Workflow for a fluorometric lysozyme inhibition assay.

Chitinase Activity Assay

This protocol outlines a fluorometric method to measure chitinase activity using a 4-methylumbelliferyl (4-MU) labeled this compound substrate.

Materials:

  • Assay Buffer (e.g., 0.1 M citrate and 0.2 M phosphate, pH 5.2)

  • 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (Fluorogenic substrate)

  • Stop Solution (e.g., 0.3 M glycine, pH 10.6)

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • 4-Methylumbelliferone (4-MU) standard

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 360/450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Dissolve the fluorogenic substrate in the Assay Buffer to a working concentration (e.g., 500 µM).

    • Prepare a stock solution of the 4-MU standard in the Stop Solution. Create a standard curve by serial dilution.

  • Assay Setup (in a 96-well plate):

    • Add 95 µL of the substrate working solution to each well.

    • Add 5 µL of the biological sample to the corresponding wells.

    • For the blank, add 5 µL of Assay Buffer instead of the sample.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Add 200 µL of Stop Solution to each well to stop the reaction.

  • Measurement:

    • Add the 4-MU standards to separate wells on the same plate.

    • Read the fluorescence of the entire plate at Ex/Em = 360/450 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.

    • Calculate the chitinase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

G Chitinase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Stop Solution, 4-MU Standard) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_substrate Add Substrate Solution to wells prep_plate->add_substrate add_sample Add Biological Sample to wells add_substrate->add_sample incubate Incubate at 37°C add_sample->incubate stop_reaction Add Stop Solution incubate->stop_reaction add_standards Add 4-MU Standards to plate stop_reaction->add_standards read_plate Read Fluorescence (Ex/Em=360/450nm) add_standards->read_plate analyze_data Calculate Chitinase Activity using Standard Curve read_plate->analyze_data

Caption: Workflow for a fluorometric chitinase activity assay.

Signaling Pathway Involvement

N-acetylated chitooligosaccharides (NACOS), including this compound, are recognized as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) that can trigger innate immune responses.[8] One of the key pathways activated is the NF-κB signaling cascade in macrophages.

Upon recognition by Pattern Recognition Receptors (PRRs) on the macrophage surface, a signaling cascade is initiated, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, binding to the promoter regions of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to their increased expression and secretion.[9][10]

G NACOS-Induced NF-κB Signaling in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response NACOS This compound (NACOS) PRR Pattern Recognition Receptor (e.g., TLR2, Dectin-1) NACOS->PRR Binds IKK IKK Complex PRR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB p_IkBa p-IκBα IkBa_NFkB->p_IkBa Releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokine_mRNA Cytokine mRNA (TNF-α, IL-1β, IL-6) DNA->Cytokine_mRNA Transcription Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Cytokines Translation & Secretion

References

An In-depth Technical Guide to the Biological Role of N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

N,N',N''-Triacetylchitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of significant interest in various fields of biological research. As a fundamental structural component of chitin, it plays a pivotal role in the interaction between organisms and their environment. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its role as an enzyme inhibitor, an immunomodulator, and a signaling molecule. We will delve into quantitative binding data, detailed experimental protocols, and the signaling pathways it modulates, offering valuable insights for researchers in biotechnology, pharmacology, and immunology.

Role as an Enzyme Inhibitor

This compound is a well-established competitive inhibitor of lysozyme and various chitinases. This inhibitory activity is central to many of its biological effects and therapeutic potentials.

Inhibition of Lysozyme

Lysozyme, an enzyme that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, is competitively inhibited by this compound[1][2]. This inhibition is due to the structural similarity of the trisaccharide to the natural substrate of lysozyme.

The binding of this compound to lysozyme has been extensively studied, and various dissociation constants (Kd) have been reported, highlighting the strength of this interaction.

Inhibition of Chitinases

Chitinases are a group of enzymes that catalyze the degradation of chitin. They are found in a wide range of organisms, including bacteria, fungi, insects, and plants, and are involved in diverse biological processes such as nutrition, morphogenesis, and defense. This compound acts as a competitive inhibitor of several chitinases, interfering with their catalytic activity[3][4].

Quantitative Data on Binding and Inhibition

The affinity of this compound for its target enzymes is a critical parameter in understanding its biological function. The following tables summarize the available quantitative data for its interaction with lysozyme.

Enzyme Ligand Method Dissociation Constant (Kd) Reference
Hen Egg White Lysozyme (HEWL)This compoundElectrosonic Spray Ionization Mass Spectrometry (ESSI-MS)19.4 ± 3.6 µM[5]
Hen Egg White Lysozyme (HEWL)This compoundLiquid Sample DESI-MS169.1 µM[6]
Hen Egg White Lysozyme (HEWL)4-O-β-tri-N-acetylchitotriosyl moranoline (GN3M)Isothermal Titration Calorimetry (ITC)0.76 µM[3]

Note: GN3M is a synthetic derivative of this compound designed as a potent lysozyme inhibitor.

Role in the Immune System

This compound and other chitin oligosaccharides are recognized as Microbe-Associated Molecular Patterns (MAMPs) by the innate immune systems of both plants and mammals, triggering a range of immune responses.

Plant Immunity

In plants, chitin fragments released from the cell walls of invading fungi act as potent elicitors of defense responses. This compound is recognized by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade that leads to the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and the expression of defense-related genes.

plant_immunity_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triacetylchitotriose Triacetylchitotriose CERK1/LYK5 CERK1 LYK5 Triacetylchitotriose->CERK1/LYK5 Binds RLCK RLCK CERK1/LYK5->RLCK Activates MAPKKK MAPKKK RLCK->MAPKKK Phosphorylates ROS_Production ROS Production RLCK->ROS_Production Induces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates WRKY_TFs WRKY TFs MAPK->WRKY_TFs Activates Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes Induces

Chitin-induced signaling pathway in plants.
Mammalian Immunity

In mammals, chitin oligosaccharides are recognized by Toll-like receptor 2 (TLR2), a key PRR of the innate immune system. The binding of chitin fragments, including this compound, to TLR2 on immune cells such as macrophages initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. This response is size-dependent, with smaller oligomers potentially having different effects than larger ones[7].

mammalian_immunity_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Triacetylchitotriose Triacetylchitotriose TLR2 TLR2 Triacetylchitotriose->TLR2 Binds MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Recruits TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Activates NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Induces

TLR2-mediated signaling by chitin oligosaccharides.

Experimental Protocols

Fluorometric Chitinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against a chitinase using a fluorogenic substrate.

Materials:

  • Purified chitinase enzyme

  • This compound (inhibitor)

  • 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 5.5)

  • Stop Solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 20 µL of inhibitor solution (or buffer for control)

    • 30 µL of assay buffer

    • 50 µL of chitinase solution (pre-diluted in assay buffer to the desired concentration)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of the pre-warmed fluorogenic substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

chitinase_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Inhibitor Prepare serial dilutions of this compound Add_Reagents Add inhibitor and enzyme to 96-well plate Prepare_Inhibitor->Add_Reagents Prepare_Enzyme Prepare chitinase solution Prepare_Enzyme->Add_Reagents Prepare_Substrate Prepare fluorogenic substrate solution Add_Substrate Initiate reaction with substrate Prepare_Substrate->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Fluorescence Measure fluorescence Stop_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Data Plot % inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Workflow for chitinase inhibition assay.

Therapeutic and Biotechnological Implications

The diverse biological roles of this compound open up several avenues for its application in drug development and biotechnology.

  • Anti-inflammatory and Immunomodulatory Agent: By interacting with TLR2, this compound and its derivatives have the potential to modulate immune responses, offering therapeutic possibilities for inflammatory and autoimmune diseases[8].

  • Antifungal and Pesticidal Applications: As a chitinase inhibitor, it can disrupt the growth and development of fungi and insects, making it a candidate for the development of novel antifungal and pesticidal agents[8].

  • Drug Delivery: The unique structure of this trisaccharide allows for its use in targeted drug delivery systems, potentially enhancing the efficacy of therapeutic agents[8].

  • Prevention of Protein Aggregation: Its ability to bind and stabilize proteins like lysozyme suggests a potential role in preventing protein misfolding and aggregation, which is implicated in various amyloid diseases[1][9].

Conclusion

This compound is a multifaceted molecule with significant biological roles extending from enzyme inhibition to immune modulation. Its interactions with lysozyme and chitinases are well-characterized, and its function as a MAMP in both plant and mammalian immunity highlights its importance in host-pathogen interactions. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide offer a solid foundation for further research. The elucidation of its signaling pathways provides a roadmap for exploring its therapeutic and biotechnological potential. Future studies focusing on obtaining more extensive quantitative inhibition data against a wider range of chitinases and further dissecting the downstream signaling events in mammalian cells will undoubtedly uncover new applications for this versatile trisaccharide.

References

N,N',N''-Triacetylchitotriose: A Technical Guide to its Role as a Lysozyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N',N''-Triacetylchitotriose as a competitive inhibitor of lysozyme. The document details the mechanism of action, quantitative binding data, and experimental protocols relevant to the study of this interaction.

Introduction

Lysozyme, an enzyme crucial to the innate immune system, functions by catalyzing the hydrolysis of β-(1,4)-glycosidic bonds in the peptidoglycan of bacterial cell walls.[1] Its activity is a key area of study for the development of anti-inflammatory and anti-bacterial agents. This compound, a trisaccharide of N-acetylglucosamine, serves as a well-characterized competitive inhibitor of lysozyme, making it an invaluable tool for studying lysozyme function and for screening potential therapeutic compounds.[2][3] This guide explores the biochemical and biophysical aspects of this inhibition.

Mechanism of Inhibition

This compound acts as a competitive inhibitor by binding to the active site of lysozyme, specifically occupying subsites A, B, and C.[4] This binding event physically obstructs the entry of the natural substrate, peptidoglycan, into the active site, thereby preventing catalysis. The interaction is primarily stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the active site cleft, as well as with bound solvent molecules.[4]

The binding of this compound not only inhibits the enzymatic activity of lysozyme but has also been shown to suppress the aggregation of lysozyme at alkaline pH.[5] By stabilizing the monomeric form of the enzyme, the inhibitor raises the activation energy barrier for protein misfolding and subsequent fibrillogenesis.[5]

cluster_legend Competitive Inhibition E Lysozyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) (Peptidoglycan) I Inhibitor (I) (this compound) ES->E k-1 P Products (P) ES->P kcat EI->E k-i k1 k1, k-1, ki, k-i: Rate Constants kcat kcat: Catalytic Rate Constant start Start prep_reagents Prepare Reagents (Lysozyme, Inhibitor, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Lysozyme, Inhibitor) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic Mode) add_substrate->measure analyze Data Analysis (Calculate Rates, % Inhibition, IC50) measure->analyze end End analyze->end

References

The Core Mechanism of Action of N,N',N''-Triacetylchitotriose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triacetylchitotriose, a trisaccharide composed of three β-(1→4)-linked N-acetylglucosamine units, is a molecule of significant interest in various fields of biological research. As a derivative of chitin, the second most abundant polysaccharide in nature, it plays crucial roles in host-pathogen interactions, immune modulation, and as a tool for studying carbohydrate-binding proteins. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interactions with key biological targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

I. Biochemical Interactions and Enzyme Inhibition

This compound is well-characterized as a competitive inhibitor of lysozyme, an enzyme that catalyzes the hydrolysis of peptidoglycan, a major component of bacterial cell walls.[1][2] Its structural similarity to the natural substrate allows it to bind to the active site of lysozyme, thereby preventing the enzyme from breaking down bacterial cell walls.

Beyond its interaction with lysozyme, this compound also serves as a substrate for chitinases and interacts with various carbohydrate-binding proteins, known as lectins.[3] These interactions are fundamental to its diverse biological activities.

Quantitative Data on Biochemical Interactions

The following table summarizes key quantitative data regarding the binding and inhibitory activities of this compound with various proteins.

Interacting ProteinOrganism/SourceMethodParameterValueReference(s)
Hen Egg-White Lysozyme (HEWL)Gallus gallusKinetic AssayKi29.6 µM[4]
Human Placental LysozymeHomo sapiensKinetic AssayKi106 µM[4]
Wheat Germ Agglutinin (WGA) - Domain BTriticum aestivumNMR TitrationKa1.4 x 104 M-1[5]
Wheat Germ Agglutinin (WGA) - Domain BTriticum aestivumMicrocalorimetryKa1.8 x 104 M-1[5]
PP2-A1 Phloem LectinArabidopsis thalianaFluorescence SpectroscopyKd (High Affinity)2.5 µM[6][7]
PP2-A1 Phloem LectinArabidopsis thalianaFluorescence SpectroscopyKd (Low Affinity)50 µM[6][7]

II. Signaling Pathways

This compound is a potent signaling molecule, particularly in the context of plant immunity where it acts as an elicitor, and in modulating mammalian immune responses.

A. Plant Defense Signaling

In plants, chitin oligomers, including this compound, are recognized as Microbe-Associated Molecular Patterns (MAMPs), triggering a robust immune response known as MAMP-triggered immunity (MTI).[1] This signaling cascade is initiated by the binding of chitin fragments to Lysin Motif (LysM) receptor-like kinases (RLKs) on the plant cell surface.[8]

The binding of this compound to a complex of LysM receptors, primarily CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 4/5 (LYK4/5) in Arabidopsis thaliana, initiates a phosphorylation cascade.[9][10] This leads to the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn activates transcription factors that regulate the expression of defense-related genes.[1] The ultimate outputs of this pathway include the production of reactive oxygen species (ROS), deposition of callose to reinforce the cell wall, and the synthesis of antimicrobial compounds called phytoalexins.[8][11]

plant_defense_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 This compound CERK1 CERK1 T3->CERK1 Binds LYK5 LYK5 T3->LYK5 Binds LYK4 LYK4 T3->LYK4 Binds MAPKKK MAPKKK CERK1->MAPKKK Activates LYK5->MAPKKK LYK4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TFs Transcription Factors MAPK->TFs Activates DefenseGenes Defense Gene Expression TFs->DefenseGenes Regulates immunomodulation_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3 This compound Receptor Receptor (e.g., TLR?) T3->Receptor Binds IKK IKK Complex Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases CytokineGenes Cytokine Gene Expression NFkB->CytokineGenes Translocates & Regulates lysozyme_inhibition_workflow prep 1. Prepare Reagents (Lysozyme, T3, Substrate) setup 2. Set up 96-well plate (Controls and T3 dilutions) prep->setup preincubate 3. Pre-incubate at 37°C setup->preincubate start 4. Add Substrate to initiate reaction preincubate->start measure 5. Kinetic Fluorometric Reading (Ex/Em = 360/445 nm) start->measure analyze 6. Data Analysis (Calculate % Inhibition and IC50) measure->analyze western_blot_workflow treatment 1. Treat Plant Cells with T3 extraction 2. Protein Extraction treatment->extraction quantification 3. Protein Quantification extraction->quantification sds_page 4. SDS-PAGE and Transfer quantification->sds_page immunoblotting 5. Immunoblotting with Anti-phospho-MAPK sds_page->immunoblotting detection 6. Chemiluminescent Detection immunoblotting->detection reprobe 7. Strip and Re-probe with Anti-total-MAPK detection->reprobe analysis 8. Densitometry Analysis reprobe->analysis

References

N,N',N''-Triacetylchitotriose in Plant Defense Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved sophisticated innate immune systems to defend against a myriad of potential pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs). Chitin, a major structural component of fungal cell walls, is a quintessential MAMP.[1][2][3][4] Upon enzymatic degradation by plant chitinases during fungal invasion, chitin oligomers of varying lengths are released.[4] Among these, N,N',N''-triacetylchitotriose ((GlcNAc)3) and other short-chain chitooligosaccharides are potent elicitors of plant defense responses, a phenomenon termed MAMP-Triggered Immunity (MTI).[5][6] This technical guide provides an in-depth overview of the perception and signal transduction cascade initiated by this compound and related chitin fragments, with a focus on the molecular mechanisms, key experimental methodologies, and quantitative data relevant to the field.

Perception at the Plasma Membrane: The First Step in Recognition

The recognition of chitin oligomers occurs at the cell surface through a sophisticated receptor system composed of Lysin Motif (LysM)-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs).[3] The composition and mechanism of this receptor complex exhibit notable differences between model plant species like Arabidopsis thaliana and rice (Oryza sativa).[7][8][9][10]

  • In Arabidopsis thaliana , the primary receptor is CHITIN ELICITOR RECEPTOR KINASE 1 (AtCERK1) , a plasma membrane-spanning protein with three extracellular LysM domains and an intracellular serine/threonine kinase domain.[1][8] AtCERK1 is believed to function as an "all-in-one" receptor, responsible for both binding chitin and initiating downstream signaling.[7][8] While Arabidopsis possesses a homolog of the rice chitin-binding protein, AtCEBiP (also known as LYM2), it appears to be biochemically functional in binding chitin but does not play a significant role in the primary signaling cascade.[7][8]

  • In Rice (Oryza sativa) , the chitin perception system is a two-component complex. It requires both OsCEBiP (CHITIN ELICITOR-BINDING PROTEIN) , a receptor-like protein that lacks an intracellular kinase domain but binds chitin with high affinity, and OsCERK1 , the receptor kinase.[2][7][10] In this model, OsCEBiP acts as the primary chitin-binding component, which then forms a ligand-dependent heterodimer with OsCERK1 to activate the intracellular kinase domain and propagate the signal.[10]

Downstream Signal Transduction Cascade

Upon chitin perception and receptor complex activation, a rapid and highly orchestrated signaling cascade is initiated within the cell. This cascade involves a trio of key early events: a burst of reactive oxygen species (ROS), an influx of calcium ions (Ca²⁺), and the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade.

  • Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid production of extracellular ROS, primarily hydrogen peroxide (H₂O₂), often referred to as the "oxidative burst".[11] This is mediated by plasma membrane-localized NADPH oxidases. The ROS burst serves not only as a direct antimicrobial agent but also as a crucial signaling molecule to activate further downstream defense responses.[11]

  • Calcium Ion (Ca²⁺) Influx: Concurrently, there is a significant and transient increase in the cytosolic concentration of free calcium ([Ca²⁺]cyt).[12][13][14] This Ca²⁺ signature, characterized by specific amplitudes and frequencies, acts as a critical second messenger. The influx of extracellular Ca²⁺ is required for the full induction of defense responses.[14]

  • MAPK Cascade Activation: The signal is further relayed through a conserved three-tiered MAPK cascade.[15][16][17] In Arabidopsis, chitin perception leads to the sequential phosphorylation and activation of a cascade likely involving MAPKKKs (e.g., MEKK1), MKKs (e.g., MKK4/MKK5), and finally MAPKs (e.g., MPK3/MPK6).[17][18] The activation of these MAPKs is a central hub, integrating signals and phosphorylating downstream targets, including transcription factors, to regulate defense gene expression.[1][15]

// Nodes Chitin [label="this compound\n((GlcNAc)3)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="CERK1 / CEBiP-CERK1\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS Burst\n(H₂O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺ Influx\n[Ca²⁺]cyt ↑", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MKK4/5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(e.g., MPK3/6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TFs [label="Transcription Factors\n(e.g., WRKYs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Genes [label="Defense Gene\nExpression", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Chitin -> Receptor [label="Perception", fontcolor="#202124"]; Receptor -> ROS; Receptor -> Ca2; Receptor -> MAPKKK; MAPKKK -> MAPKK; MAPKK -> MAPK; MAPK -> TFs [label="Phosphorylation", fontcolor="#202124"]; Ca2 -> TFs; ROS -> TFs; TFs -> Genes; } } Caption: Downstream signaling cascade initiated by (GlcNAc)3.

Quantitative Data on (GlcNAc)3-Mediated Responses

The following tables summarize key quantitative data from studies on chitin perception and signaling.

Table 1: Receptor-Ligand Binding Affinities

Receptor/ProteinLigandDissociation Constant (Kd)Plant SpeciesReference
AtCEBiP (LYM2)Chitin OligosaccharidesHigh Affinity (nM range implied)Arabidopsis thaliana[7]
CHIP13Chitooctaose (CO8)0.9 µMMedicago truncatula[19]
CHIP13Chitopentaose (CO5)1.27 mMMedicago truncatula[19]
LYR4Chitooctaose (CO8)1.92 µMMedicago truncatula[19]
LYR4Chitopentaose (CO5)96 µMMedicago truncatula[19]
CERK6Chitopentaose (CO5)2.8 mMLotus japonicus[19]
PP2-A1This compoundHigh: 0.34 µM, Low: 13 µMArabidopsis thaliana[20][21]

Table 2: Elicitor-Induced Cellular Responses

ResponseElicitor/TreatmentPlant SystemObservationReference
[Ca²⁺]cyt IncreaseYeast Elicitor (10 µg/mL)Arabidopsis Guard CellsRepetitive [Ca²⁺]cyt transients induced[14]
[Ca²⁺]cyt IncreaseCryptogeinNicotiana plumbaginifoliaLong-sustained [Ca²⁺]cyt increase[13]
[Ca²⁺]cyt SpikingNod FactorMedicago truncatulaNuclear-localized spiking; amplitude 200-250 nM[22]
Gene ExpressionChitin Nanoparticles (1 mg/mL)Nicotiana benthamianaSignificant increase in STZ, ATL2, MAPK3 expression[23]
Gene ExpressionChitosanArabidopsis thalianaUpregulation of defense and camalexin biosynthesis genes[24]
Gene ExpressionGlutathione (100 mM)Arabidopsis thaliana~5.6 to ~8.6-fold induction of OPR3, JAZ5, JAZ10[25]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of plant defense signaling. Below are protocols for key assays.

Protocol: Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring ROS production in leaf discs using a chemiluminescence-based assay.[11]

Objective: To quantify the rapid production of ROS upon elicitor treatment.

Materials:

  • Plant leaves of interest

  • Elicitor solution (e.g., 1 mg/mL this compound in water)

  • Luminol or L-012 solution

  • Horseradish Peroxidase (HRP)

  • 96-well white microplate

  • Microplate luminometer

Workflow:

  • Leaf Disc Preparation: Using a cork borer, cut leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves. Avoid the mid-vein.

  • Incubation: Float the leaf discs abaxial side up in a petri dish containing sterile water and incubate overnight in the dark to reduce wound-induced ROS.

  • Assay Preparation: Transfer single leaf discs into the wells of a 96-well white plate, each containing 100 µL of water.

  • Assay Cocktail: Prepare an assay cocktail containing Luminol (or L-012) and HRP. A typical final concentration is 100 µM Luminol and 20 µg/mL HRP.

  • Measurement: Add 100 µL of the assay cocktail to each well. Place the plate in a microplate luminometer and measure background luminescence for 5-10 minutes.

  • Elicitation: Add 50 µL of the elicitor solution to the sample wells. Add a water control to other wells.

  • Data Acquisition: Immediately begin measuring chemiluminescence continuously for 30-60 minutes. Data is typically expressed in Relative Light Units (RLU).

Protocol: MAPK Activation Assay via Immunoblotting

This protocol describes the detection of MAPK activation by analyzing its phosphorylation status using phospho-specific antibodies.[26][27][28]

Objective: To determine if a specific MAPK (e.g., MPK3/MPK6) is phosphorylated (activated) in response to (GlcNAc)3.

Materials:

  • Plant seedlings or leaf tissue

  • Elicitor solution and control buffer

  • Liquid nitrogen

  • Protein extraction buffer (e.g., Laemmli buffer or specialized lysis buffer with phosphatase and protease inhibitors)[26][27]

  • SDS-PAGE equipment

  • PVDF membrane and Western blot equipment

  • Primary antibody: anti-phospho-p44/42 MAPK (recognizes the phosphorylated T-E-Y motif)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

Workflow:

  • Treatment: Treat plant seedlings or leaf discs with the elicitor solution or a control buffer for a specific time (e.g., 15 minutes).

  • Harvesting: Immediately flash-freeze the tissue in liquid nitrogen to halt all enzymatic activity.

  • Protein Extraction: Grind the frozen tissue to a fine powder. Add 2x volume of pre-heated SDS-PAGE loading buffer (or a specific lysis buffer).[26] Vortex vigorously and boil for 5-10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet cell debris.

  • SDS-PAGE: Quantify protein concentration of the supernatant. Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary anti-phospho-MAPK antibody overnight at 4°C.[28]

    • Wash the membrane thoroughly with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Visualization: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. An increase in band intensity at the correct molecular weight for the MAPK indicates activation.

Protocol: Cytosolic Ca²⁺ Measurement

Objective: To monitor changes in cytosolic free calcium concentration in response to elicitors.

Methodology Overview: This is typically achieved using genetically encoded calcium indicators or fluorescent dyes.[29]

  • Aequorin-Based Luminescence: Plants are transformed to express the apoaequorin protein. When reconstituted with its cofactor, coelenterazine, aequorin emits light in a Ca²⁺-dependent manner. The luminescence can be measured to quantify Ca²⁺ levels.[12][29]

  • Fluorescent Indicators (e.g., GCaMP, Fura-2): Genetically encoded indicators like GCaMP fluoresce upon Ca²⁺ binding. Alternatively, cells can be loaded with Ca²⁺-sensitive dyes like Fura-2.[22] Changes in fluorescence intensity, often measured using confocal microscopy or fluorometry, reflect changes in [Ca²⁺]cyt.[22][29]

General Steps:

  • Prepare plant material (e.g., seedlings, protoplasts) expressing the Ca²⁺ indicator.

  • Mount the sample on a microscope or place in a fluorometer.

  • Record a baseline reading of luminescence or fluorescence.

  • Apply the (GlcNAc)3 elicitor.

  • Continuously record the signal to capture the dynamics of the Ca²⁺ signature (peak time, amplitude, duration).[13]

Conclusion

The recognition of this compound and related chitin fragments is a fundamental process in plant innate immunity, initiating a rapid and robust signaling cascade that leads to the activation of effective defenses against fungal pathogens. The core signaling module, involving cell surface LysM receptors, a ROS burst, calcium signaling, and a MAPK cascade, is highly conserved. Understanding the intricate details of this pathway, from receptor-ligand affinities to the kinetics of downstream responses, is paramount. The protocols and data presented in this guide offer a foundational resource for researchers aiming to dissect these mechanisms further and for professionals exploring novel strategies for crop protection and the development of plant defense-inducing agents.

References

N,N',N''-Triacetylchitotriose: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Chitin Derivative in Biomedical Research and Therapeutics

Abstract

N,N',N''-Triacetylchitotriose, a trimer of N-acetylglucosamine, is a pivotal chitin derivative with significant implications for biomedical research and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and diverse biological activities. It details its crucial role as a substrate for chitinase and a competitive inhibitor of lysozyme, alongside its emerging potential in immunology, oncology, and inflammatory disease research. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and application of this versatile molecule.

Introduction

Chitin, a linear polysaccharide of β-(1→4)-linked N-acetyl-D-glucosamine, is the second most abundant biopolymer in nature after cellulose, found primarily in the exoskeletons of arthropods and the cell walls of fungi.[1] Its derivatives, particularly oligosaccharides, have garnered substantial interest for their biocompatibility, biodegradability, and diverse biological activities. Among these, this compound stands out for its well-defined structure and significant roles in various biological processes.

This guide delves into the core aspects of this compound, presenting its fundamental characteristics and exploring its multifaceted applications. From its utility in enzymatic studies to its potential as a therapeutic agent, this document aims to provide a thorough understanding of this important chitin derivative.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a defined molecular structure and specific physical properties.[2][3] A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
Synonyms 2-Acetamido-4-O-[2-acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-b-D-glucopyranosyl]-2-deoxy-D-glucopyranose, Chitotriose triacetate, NAG3[4][5]
Molecular Formula C₂₄H₄₁N₃O₁₆[4][5]
Molecular Weight 627.59 g/mol [4][5][6]
CAS Number 38864-21-0[2][4][5]
Appearance White to pale beige solid[2][3]
Melting Point 311 °C[2] or 271-272 °C (decomposes)[3][2][3]
Solubility Water: 50 mg/mL (clear to slightly hazy)[3][5]. Soluble in DMSO (~15 mg/mL) and dimethyl formamide (~20 mg/mL).[7][3][5][7]
Storage Temperature -20°C[3][5]
Purity (HPLC) ≥93%[5] or Min. 98.0%[2][8][2][5][8]

Synthesis and Preparation

This compound is primarily obtained through the controlled hydrolysis of chitin. This process typically involves the use of chitinase enzymes, which break down the long polysaccharide chains into smaller oligosaccharide units.[1] Further purification is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for research and pharmaceutical applications.[5][8]

A derivative, 4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose, a chromogenic substrate used in chitinase assays, is synthesized by acetylating chitotriose and subsequently introducing a 4-nitrophenyl group through a nucleophilic substitution reaction.[9][10]

Biological Activities and Applications

This compound exhibits a range of biological activities, making it a valuable tool in various research fields.

Enzyme Substrate and Inhibitor

A primary application of this compound is in enzymology. It serves as a substrate for chitinases, enzymes that hydrolyze chitin.[8][11] This property is exploited in assays to study chitinase activity and to screen for potential chitinase inhibitors, which have applications in antifungal and anti-pest strategies.[12]

Furthermore, this compound is a well-characterized competitive inhibitor of lysozyme, an enzyme with bactericidal properties that cleaves peptidoglycan in bacterial cell walls.[6][13] This inhibitory activity is utilized in research to modulate lysozyme function and in screening for novel lysozyme inhibitors.

Immunomodulation and Anti-inflammatory Effects

Chitin oligosaccharides, including this compound, are recognized for their ability to modulate immune responses.[8] They have been investigated for their potential to influence cytokine production and the activity of immune cells such as macrophages.[5][14] Some studies suggest that certain acetylated chitooligosaccharides possess anti-inflammatory properties, potentially by down-regulating inflammatory pathways.[15] For instance, Urtica dioica agglutinin (UDA), which is specific to N',N'',N'''triacetylchitotriose, has been noted for its biological activities.[16]

Anti-cancer Potential

Emerging research indicates that some chitin derivatives may have anti-cancer properties. N,N',N''',N'''',N'''''-Hexaacetylchitohexaose, a longer-chain relative, has been reported as an anti-cancer agent.[4] While specific data on the direct anti-cancer effects of this compound is limited, its role in modulating immune responses suggests potential for further investigation in cancer immunotherapy.

Other Applications

This compound and its derivatives also find use in:

  • Biotechnology: As a tool for studying carbohydrate-binding proteins (lectins).[4][5]

  • Drug Delivery: As a component of novel drug delivery systems due to its biocompatibility.[8][10]

  • Osteoarthritis Research: Injectable formulations of aminosugars, including N-acetylglucosamine derivatives, entrapped in microspheres have been explored for the intra-articular treatment of arthritis.[17]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments involving this compound.

Chitinase Activity Assay using a Fluorogenic Substrate

This protocol is adapted from methods utilizing 4-methylumbelliferyl (4-MU) labeled chitin oligosaccharides.

Principle: Chitinase cleaves the glycosidic bonds of the fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose, releasing the fluorescent 4-methylumbelliferone (4-MU), which can be quantified.[18][19]

Materials:

  • 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (Substrate)

  • McIlvaine's buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2)[18][19]

  • Stop Buffer (0.3 M Glycine-NaOH, pH 10.6)[18]

  • 4-methylumbelliferone (Standard)

  • Biological sample (e.g., plasma, tissue lysate)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)[19]

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in McIlvaine's buffer to a concentration of 500 µM.[18][20]

  • Prepare Standard Curve: Prepare a serial dilution of 4-methylumbelliferone in Stop Buffer to create a standard curve (e.g., 0-100 µM).[21]

  • Assay Reaction: a. To each well of a 96-well plate, add 95 µL of the working substrate solution (diluted from stock in McIlvaine's buffer).[18] b. Add 5 µL of the biological sample to the wells.[18][19] c. Incubate the plate at 37°C for 15-60 minutes.[18][19][21]

  • Stop Reaction: Add 200 µL of Stop Buffer to each well to terminate the enzymatic reaction.[19]

  • Measurement: Read the fluorescence on a microplate reader at Ex/Em = 365/450 nm.

  • Calculation: Determine the concentration of 4-MU released in the samples by comparing their fluorescence to the standard curve. Express chitinase activity in appropriate units (e.g., nmol/min/mg protein).

Chitinase_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Substrate_Solution Prepare Fluorogenic Substrate Solution Mix Mix Substrate and Biological Sample in 96-well plate Substrate_Solution->Mix Standard_Curve Prepare 4-MU Standard Curve Calculate Calculate Chitinase Activity Standard_Curve->Calculate Incubate Incubate at 37°C Mix->Incubate 15-60 min Stop Add Stop Buffer Incubate->Stop Read_Fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) Stop->Read_Fluorescence Read_Fluorescence->Calculate

Workflow for Chitinase Activity Assay.
Lysozyme Inhibition Assay

This protocol outlines a method to screen for lysozyme inhibitors using this compound as a known competitive inhibitor for comparison.

Principle: The activity of lysozyme on a fluorogenic substrate is measured in the presence and absence of a test compound. This compound is used as a positive control for inhibition.

Materials:

  • Lysozyme

  • Lysozyme substrate (fluorogenic)

  • Lysozyme Assay Buffer

  • This compound (Inhibitor Control)

  • Test compounds

  • 96-well opaque microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Solutions: a. Reconstitute lysozyme in Assay Buffer. b. Prepare a stock solution of the fluorogenic substrate in DMSO. c. Prepare a stock solution of this compound in water or buffer. d. Prepare serial dilutions of the test compounds.

  • Assay Setup: a. In a 96-well plate, set up wells for:

    • Enzyme Control (EC): Lysozyme + Assay Buffer
    • Inhibitor Control (IC): Lysozyme + this compound
    • Test Compound: Lysozyme + Test Compound
    • Solvent Control (SC): Lysozyme + Solvent used for test compounds
    • Background Control: Assay Buffer only

  • Reaction Initiation: a. Add lysozyme solution to all wells except the background control. b. Add the respective inhibitors or solvents to the appropriate wells. c. Pre-incubate for 5-10 minutes at the desired temperature. d. Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Measure the fluorescence kinetically over a period of 30-60 minutes.

  • Analysis: a. Calculate the rate of reaction (slope) for each well. b. Determine the percent inhibition for the test compounds relative to the Enzyme Control. c. Calculate the IC₅₀ value for potent inhibitors.

Lysozyme_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Analysis Wells Prepare Wells: - Enzyme Control (EC) - Inhibitor Control (IC) - Test Compound - Solvent Control (SC) Add_Enzyme Add Lysozyme Wells->Add_Enzyme Add_Inhibitor Add Inhibitor/Solvent Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate 5-10 min Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Measurement Add_Substrate->Kinetic_Read 30-60 min Calculate_Slope Calculate Reaction Rate Kinetic_Read->Calculate_Slope Calculate_Inhibition Determine % Inhibition and IC50 Calculate_Slope->Calculate_Inhibition

Workflow for Lysozyme Inhibition Assay.

Signaling Pathways

While the precise signaling pathways directly activated by this compound are still under active investigation, studies on related acetylated chitosan oligosaccharides provide some insights. For instance, they have been shown to act as antagonists against glutamate-induced cell death via the Bcl-2/Bax signaling pathway.[7] There is also evidence suggesting potential activation of mitogen-activated protein kinase (MAPK) pathways.[22]

As an inhibitor of lysozyme, this compound can indirectly influence signaling pathways that are modulated by lysozyme activity. For example, lysozyme has been implicated in sepsis-related cardiac depression through a nitric oxide (NO)-dependent signaling mechanism.[23] By inhibiting lysozyme, this compound could potentially mitigate these effects.

Signaling_Pathway_Hypothesis cluster_cell Cell cluster_extracellular Extracellular TCT N,N',N''-Triacetyl- chitotriose Receptor Cell Surface Receptor (e.g., TLRs) TCT->Receptor Binds Lysozyme Lysozyme TCT->Lysozyme Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activates Gene_Expression Modulation of Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Cytokine_Production Altered Cytokine Production (e.g., IL-6, TNF-α) Gene_Expression->Cytokine_Production Inflammatory_Mediators Inflammatory Mediators Cytokine_Production->Inflammatory_Mediators Feedback Loop Bacterial_Cell_Wall Bacterial Cell Wall Lysozyme->Bacterial_Cell_Wall Degrades Bacterial_Cell_Wall->Inflammatory_Mediators Releases

Hypothesized Signaling Involvement of TCT.

Conclusion and Future Directions

This compound is a chitin derivative of significant interest due to its defined structure and diverse biological activities. Its established roles as a substrate for chitinase and an inhibitor of lysozyme make it an indispensable tool in enzymology and microbiology. Furthermore, its emerging immunomodulatory and anti-inflammatory properties open up exciting avenues for therapeutic development, particularly in the context of inflammatory diseases and cancer.

Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound and related oligosaccharides exert their effects. A deeper understanding of their structure-activity relationships will be crucial for designing more potent and selective therapeutic agents. The development of efficient and scalable synthesis methods will also be vital for translating the potential of these compounds from the laboratory to clinical applications. As our knowledge of the biological roles of chitin and its derivatives continues to expand, this compound is poised to remain a key molecule in advancing biomedical science and developing novel therapies.

References

Methodological & Application

Synthesis of N,N',N''-Triacetylchitotriose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-Triacetylchitotriose is a well-defined chitooligosaccharide of significant interest in biomedical and biotechnological research. It serves as a crucial substrate for the characterization of chitinolytic enzymes, such as chitinases and lysozymes, and is explored for its potential as an immunomodulator and prebiotic. This document provides detailed protocols for the synthesis, purification, and characterization of this compound via two primary routes: enzymatic hydrolysis of chitin and chemical N-acetylation of chitotriose. Furthermore, it presents a summary of expected yields and purity, along with characterization data.

Introduction

Chitooligosaccharides (COS) are degradation products of chitin, the second most abundant polysaccharide in nature. Among these, this compound, a trimer of N-acetylglucosamine, is a key compound for studying carbohydrate-protein interactions and enzymatic activities. Its well-defined structure makes it an ideal substrate for investigating the kinetics and inhibition of enzymes involved in chitin metabolism, which is relevant for antifungal drug development and understanding host-pathogen interactions. This application note details two effective methods for the synthesis of this compound to support research and development in glycobiology and related fields.

Data Presentation

The successful synthesis of this compound can be evaluated based on yield and purity. The following tables provide a summary of representative quantitative data from the literature for different synthesis and purification methods.

Table 1: Comparison of Synthesis Methods for Chitooligosaccharides

Synthesis MethodStarting MaterialKey Reagents/EnzymesReported YieldReference
Enzymatic Synthesis (related fructofuranosyl-derivative)N,N'-diacetylchitobioseβ-N-acetylhexosaminidase11.7% (molar yield)[1]
Chemical N-AcetylationChitosanAcetic anhydride, 5% KOH (methanolic)>98% (reaction yield)[2]

Table 2: Purity and Characterization of this compound

ParameterMethodSpecificationReference
PurityHPLC≥95% - ≥98%
Structure Confirmation¹H NMR, Mass SpectrometryConsistent with the expected structure[3][4][5]
Molecular Formula-C₂₄H₄₁N₃O₁₆
Molecular Weight-627.59 g/mol

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. The first involves the enzymatic hydrolysis of chitin, and the second details the chemical N-acetylation of chitotriose.

Protocol 1: Enzymatic Synthesis of this compound from Chitin

This method utilizes chitinase to hydrolyze chitin into a mixture of chitooligosaccharides, from which this compound is then purified.

Materials:

  • Colloidal Chitin

  • Chitinase from Trichoderma harzianum or Streptomyces griseus

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system

  • Amino-based or C18 HPLC column

Procedure:

  • Preparation of Colloidal Chitin: Prepare colloidal chitin from practical grade chitin flakes according to established methods.

  • Enzymatic Hydrolysis:

    • Suspend colloidal chitin in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 1% (w/v).

    • Add chitinase to the suspension at a suitable concentration (e.g., 0.05 U/mL).

    • Incubate the reaction mixture at 37-45°C with constant stirring for 24-48 hours.[6]

  • Reaction Termination: Stop the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the reaction mixture to pellet the unreacted chitin and denatured enzyme. Collect the supernatant containing the soluble chitooligosaccharides.

  • Purification by HPLC:

    • Filter the supernatant through a 0.45 µm filter.

    • Inject the filtered solution into an HPLC system equipped with an amino-based or C18 column.[7][8]

    • Use a mobile phase gradient of acetonitrile and water to separate the chitooligosaccharides.[8]

    • Collect the fraction corresponding to the retention time of this compound.

  • Lyophilization: Lyophilize the collected fractions to obtain pure this compound as a white powder.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR and Mass Spectrometry.[3][4]

Protocol 2: Chemical Synthesis of this compound by N-Acetylation of Chitotriose

This protocol involves the chemical acetylation of the free amino groups of chitotriose, which can be obtained from the acid hydrolysis of chitosan.

Materials:

  • Chitotriose

  • Acetic Anhydride

  • Pyridine (anhydrous) or Methanol/Water (1:1 v/v)

  • 5% (w/v) KOH in Methanol (for de-O-acetylation if starting from chitosan)

  • Dowex 50W-X8 (H⁺ form) resin

  • Dichloromethane or Ethyl Acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution of Chitotriose: Dissolve chitotriose in pyridine under an inert atmosphere (e.g., Argon).[9]

  • Acetylation Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl and amino group) to the solution.[9]

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, quench it by adding methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene to remove pyridine.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Selective De-O-acetylation (if necessary): If O-acetylation has occurred, dissolve the product in a 5% (w/v) methanolic KOH solution and stir at room temperature. Neutralize the solution with Dowex 50W-X8 (H⁺ form) resin.[2]

  • Purification: Purify the crude product by silica gel column chromatography or HPLC as described in Protocol 1.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR and Mass Spectrometry.[3][4]

Mandatory Visualization

Synthesis_Workflow cluster_0 Starting Material cluster_1 Synthesis Route 1: Enzymatic Hydrolysis cluster_2 Synthesis Route 2: Chemical Synthesis cluster_3 Purification & Analysis Chitin Chitin Enzymatic_Hydrolysis Enzymatic Hydrolysis (Chitinase) Chitin->Enzymatic_Hydrolysis Deacetylation Deacetylation Chitin->Deacetylation COS_Mixture Chitooligosaccharide Mixture Enzymatic_Hydrolysis->COS_Mixture Purification Purification (HPLC) COS_Mixture->Purification Chitosan Chitosan Deacetylation->Chitosan Acid_Hydrolysis Acid Hydrolysis Chitosan->Acid_Hydrolysis Chitotriose Chitotriose Acid_Hydrolysis->Chitotriose N_Acetylation N-Acetylation (Acetic Anhydride) Chitotriose->N_Acetylation N_Acetylation->Purification Final_Product This compound Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: Overall workflow for the synthesis of this compound.

References

Chemo-Enzymatic Synthesis of N,N',N''-Triacetylchitotriose: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemo-enzymatic synthesis of N,N',N''-Triacetylchitotriose, a crucial trisaccharide in various biomedical and biochemical research fields. The protocol herein details a robust method starting from the readily available biopolymer, chitin. The synthesis involves a controlled enzymatic hydrolysis of pretreated chitin, followed by purification and characterization of the final product. This application note is intended to provide researchers, scientists, and drug development professionals with the necessary information to produce high-purity this compound for their research needs.

Introduction

This compound is an oligosaccharide composed of three β-(1→4) linked N-acetyl-D-glucosamine units. It serves as a valuable substrate for studying the activity of enzymes such as chitinases and lysozymes and is instrumental in the investigation of chitin degradation pathways. Furthermore, its biological activities, including the ability to scavenge reactive oxygen species and protect DNA from oxidative damage, make it a compound of interest in drug development and biomedical applications.

The chemo-enzymatic approach detailed here combines the efficiency and specificity of enzymatic catalysis with chemical pretreatment steps to overcome the challenges associated with the insolubility and crystalline nature of chitin. This method offers a more controlled and environmentally friendly alternative to harsh chemical hydrolysis.

Chemo-Enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound involves three main stages: pretreatment of the chitin substrate, enzymatic hydrolysis, and purification and characterization of the final product.

ChemoEnzymatic_Synthesis cluster_0 Chitin Pretreatment cluster_1 Enzymatic Hydrolysis cluster_2 Purification & Characterization Raw Chitin Raw Chitin Pretreatment Pretreatment Raw Chitin->Pretreatment Chemical/Physical Pretreated Chitin Pretreated Chitin Pretreatment->Pretreated Chitin Enzymatic Reaction Enzymatic Reaction Pretreated Chitin->Enzymatic Reaction Chitinase Hydrolysate Hydrolysate Enzymatic Reaction->Hydrolysate Purification Purification Hydrolysate->Purification Chromatography Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS Final Product Final Product Characterization->Final Product This compound

Figure 1: Overall workflow for the chemo-enzymatic synthesis of this compound.

Data Presentation

The yield and product distribution of the enzymatic hydrolysis of chitin are highly dependent on the source of chitin, the pretreatment method, the specific chitinase used, and the reaction conditions. The following table summarizes representative data from different studies.

Enzyme SourceSubstratePretreatmentKey ProductsThis compound YieldReference
Enterobacter cloacae subsp. cloacae (EcChi1)α-chitinKOH/KOH-ureaN-acetylglucosamine, N,N'-diacetylchitobiose, this compoundNot explicitly quantified, but present[1]
Trichoderma harzianum (Chitinase Chit42)Colloidal chitinAcid treatmentN-acetyl-chitobiose, N-acetyl-glucosamine, this compoundMajor product alongside others
Aspergillus carneusChitinNot specifiedN-acetylglucosamine, chitobiose, chitotriosePresent in hydrolysate[2]
Talaromyces flavus (TfChit)Crystalline chitinNoneLow-DP chitooligomersStarting material for further synthesis[3]

Experimental Protocols

Pretreatment of Chitin

Objective: To reduce the crystallinity of chitin and increase its accessibility to enzymatic hydrolysis.

Method 1: Colloidal Chitin Preparation

  • Suspend 10 g of practical grade chitin powder in 100 mL of concentrated hydrochloric acid (~37%).

  • Stir the suspension at room temperature for 1-2 hours until the chitin is completely dissolved.

  • Pour the solution slowly into 1 L of ice-cold water with vigorous stirring to precipitate the colloidal chitin.

  • Wash the precipitate with distilled water by repeated centrifugation and resuspension until the pH of the supernatant is neutral.

  • Lyophilize the final pellet to obtain colloidal chitin as a fine powder.

Method 2: Alkali Pretreatment [1]

  • Prepare a solution of either 20% (w/v) KOH or 20% (w/v) KOH with 7% (w/v) urea.

  • Suspend 1 g of α-chitin in 10 mL of the prepared alkali or alkali-urea solution.

  • Incubate the mixture at -20°C for 48 hours to allow for swelling and disruption of the crystalline structure.

  • Thaw the mixture and wash extensively with distilled water until the pH is neutral.

  • Lyophilize the pretreated chitin.

Enzymatic Hydrolysis of Pretreated Chitin

Objective: To hydrolyze pretreated chitin into a mixture of chitooligosaccharides, including this compound.

Protocol:

  • Prepare a reaction mixture containing:

    • Pretreated chitin (e.g., colloidal or alkali-treated) at a concentration of 10 mg/mL.

    • A suitable endo-chitinase (e.g., from Enterobacter cloacae or Trichoderma harzianum) at a concentration of 0.2 mg/mL (5 µM).[1]

    • 50 mM citrate buffer, pH 5.0.[1]

  • Incubate the reaction mixture at 40°C with constant shaking (e.g., 1200 rpm in a thermomixer) for 24 hours.[1]

  • Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture at 18,000 x g for 15 minutes at 4°C to pellet any unreacted substrate.[1]

  • Collect the supernatant containing the soluble chitooligosaccharides for purification.

Enzymatic_Hydrolysis_Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Incubate Incubate Prepare Reaction Mixture->Incubate 40°C, 24h Terminate Reaction Terminate Reaction Incubate->Terminate Reaction 100°C, 10 min Centrifuge Centrifuge Terminate Reaction->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant End End Collect Supernatant->End

Figure 2: Workflow for the enzymatic hydrolysis of pretreated chitin.

Purification of this compound

Objective: To isolate and purify this compound from the crude hydrolysate.

Method: High-Performance Liquid Chromatography (HPLC)

  • Filter the supernatant from the enzymatic hydrolysis step through a 0.22 µm syringe filter.

  • Inject the filtered sample onto a suitable HPLC column for oligosaccharide separation, such as an amino-propyl bonded silica column.

  • Elute the chitooligosaccharides using a gradient of acetonitrile and water. A typical gradient might be from 70% acetonitrile to 40% acetonitrile over 30 minutes.

  • Monitor the elution profile using a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time with a commercial standard.

  • Pool the collected fractions and lyophilize to obtain the purified product.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

  • Dissolve a small amount of the purified product in deuterium oxide (D₂O).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • The ¹H NMR spectrum should show characteristic signals for the N-acetyl protons around 2.0 ppm and the anomeric protons between 4.5 and 5.2 ppm. The integration of the N-acetyl signals should correspond to nine protons.

  • The ¹³C NMR spectrum will show characteristic signals for the carbons of the N-acetylglucosamine units.

Method 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry [4][6]

  • Prepare a sample by mixing the purified product with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Acquire the mass spectrum in positive ion mode.

  • The spectrum should show a major peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at m/z 650.6. The molecular formula is C₂₄H₄₁N₃O₁₆ and the molecular weight is 627.6 g/mol .

Conclusion

This application note provides a detailed protocol for the chemo-enzymatic synthesis of this compound. By following the described methods for chitin pretreatment, enzymatic hydrolysis, and product purification and characterization, researchers can obtain high-purity trisaccharide for a variety of research and development applications. The provided workflow and protocols offer a solid foundation that can be further optimized based on the specific enzymes and equipment available.

References

Application Notes: N,N',N''-Triacetylchitotriose in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triacetylchitotriose is a trisaccharide composed of three β(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units.[1] As a derivative of chitin, the second most abundant polysaccharide in nature, it serves as a crucial tool in biochemical and biomedical research.[1][2] Its well-defined structure makes it an ideal substrate for studying the activity of glycoside hydrolases, particularly chitinases and lysozymes.[3][4][5][6] These enzymes play vital roles in various biological processes, including nutrient cycling, host defense, and pathogenesis, making them attractive targets for drug development.[7]

Principle of Use in Enzyme Assays

This compound and its derivatives are employed in enzyme assays to quantify the catalytic activity of chitinases and lysozymes. The core principle involves the enzymatic cleavage of the glycosidic bonds within the trisaccharide.[8] To facilitate detection and quantification, this compound is often chemically modified with a chromogenic or fluorogenic reporter molecule.

  • Chromogenic Assays: Substrates like 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose release a colored product (p-nitrophenol) upon enzymatic cleavage, which can be measured spectrophotometrically.[4][9]

  • Fluorogenic Assays: Substrates such as 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotriose (4-MUTC) release a fluorescent product (4-methylumbelliferone) that can be detected with high sensitivity using a fluorometer.[7][10]

The rate of product formation is directly proportional to the enzyme activity under defined conditions. Furthermore, unmodified this compound can be used as a competitive inhibitor in assays to characterize enzyme-inhibitor interactions and screen for novel therapeutic agents.[11][12]

Applications in Research and Drug Development

  • Enzyme Characterization: Determination of kinetic parameters such as K_m_ and V_max_ for chitinases and lysozymes.[13]

  • High-Throughput Screening: Screening of compound libraries for potential inhibitors of chitinase and lysozyme activity for drug discovery.[11]

  • Diagnostics: Elevated lysozyme levels in serum and urine are associated with various diseases, and assays using this compound-based substrates can be employed for their quantification.[14]

  • Biotechnology: Evaluating the efficacy of engineered enzymes for biomass degradation and other industrial applications.[2]

Signaling Pathway and Experimental Workflow Diagrams

Enzyme_Reaction_Pathway Enzymatic Hydrolysis of a Modified Substrate sub This compound-Reporter enz Chitinase / Lysozyme sub->enz Binding prod1 This compound enz->prod1 Cleavage prod2 Reporter Molecule (Chromophore/Fluorophore) enz->prod2 Release

Caption: Enzymatic hydrolysis of a reporter-linked substrate.

Experimental_Workflow General Workflow for Enzyme Assay prep Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Reagents in Reaction Vessel (e.g., 96-well plate) prep->mix incubate Incubate at Optimal Temperature (e.g., 37°C) mix->incubate stop Stop Reaction (Optional, e.g., add Stop Buffer) incubate->stop measure Measure Signal (Absorbance/Fluorescence) stop->measure analyze Analyze Data (Calculate Enzyme Activity) measure->analyze

Caption: A typical workflow for an enzyme assay.

Quantitative Data Summary

The following tables summarize key quantitative data for enzyme assays using this compound and its derivatives.

Table 1: Kinetic Parameters of Enzymes with this compound Derivatives

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)OrganismReference
Hen Egg-White Lysozyme4-MU-(GlcNAc)₄19.70.124Gallus gallus[13]
Human Placental Lysozyme4-MU-(GlcNAc)₄27.90.0833Homo sapiens[13]
Bacillus licheniformis Chitinase A4-Nitrophenyl β-D-N,N',N''-triacetylchitotrioseNot Reported0.009922 µmol/ml/minBacillus licheniformis[15]

Table 2: Inhibitory Constants of this compound

EnzymeInhibitorK_i_ (µM)IC_50_ (µM)OrganismReference
Hen Egg-White Lysozyme(GlcNAc)₃29.6Not ReportedGallus gallus[13]
Human Placental Lysozyme(GlcNAc)₃106Not ReportedHomo sapiens[13]
LysozymeThis compoundNot Reported227.5 ± 1.2Not Specified[11]

Detailed Experimental Protocols

Protocol 1: Chromogenic Chitinase Activity Assay

This protocol is adapted for the use of 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose to measure endochitinase activity.[4][15]

Materials:

  • 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose (Substrate)

  • Enzyme solution (e.g., purified chitinase or biological sample)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator set to 37°C

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the substrate in a suitable solvent like DMSO to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1.34 mM).

  • Set up the Reaction: In a 96-well plate, add 50 µL of the enzyme solution to each well. For a negative control, add 50 µL of Assay Buffer instead of the enzyme.

  • Initiate the Reaction: Add 50 µL of the working substrate solution to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the Reaction: Add 100 µL of Stop Solution to each well.

  • Measure Absorbance: Read the absorbance at 405-410 nm using a microplate reader.

  • Calculate Activity: Determine the concentration of released p-nitrophenol from a standard curve and calculate the enzyme activity.

Protocol 2: Fluorogenic Lysozyme Activity Assay

This protocol is a general guideline for using a fluorogenic substrate to measure lysozyme activity.[14]

Materials:

  • Fluorogenic lysozyme substrate (e.g., a derivative of this compound)

  • Lysozyme standard

  • Cell or tissue lysates, or biological fluids (e.g., tears, saliva)

  • Lysozyme Assay Buffer

  • Stop Buffer

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/445 nm)

  • Incubator set to 37°C

Procedure:

  • Prepare Standards: Prepare a dilution series of the lysozyme standard in Assay Buffer (e.g., 20 – 100 pmol/well).

  • Prepare Samples: Dilute your samples to fall within the range of the standard curve. Prepare a sample background control for each sample containing the sample but no substrate.

  • Prepare Substrate Mix: Prepare a sufficient amount of substrate mix by diluting the substrate in Assay Buffer as per the manufacturer's instructions.

  • Set up the Plate:

    • Add 50 µL of the standard dilutions to their respective wells.

    • Add 40 µL of your samples and sample background controls to their wells.

    • Add 40 µL of a positive control (if used).

  • Initiate the Reaction: Add 10 µL of the Substrate Mix to the sample and positive control wells. For the sample background control wells, add 10 µL of Assay Buffer.

  • Incubate: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Stop the Reaction: Add 50 µL of Stop Buffer to all wells.

  • Measure Fluorescence: Read the fluorescence at Ex/Em = 360/445 nm.

  • Calculate Activity: Subtract the background readings and determine the lysozyme activity in your samples based on the standard curve.

Protocol 3: Lysozyme Inhibitor Screening Assay

This protocol outlines a method for screening potential lysozyme inhibitors using this compound as a known competitive inhibitor for comparison.[11]

Materials:

  • Lysozyme

  • Fluorogenic lysozyme substrate

  • This compound (Inhibitor Control)

  • Test compounds (potential inhibitors)

  • Lysozyme Assay Buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of lysozyme, substrate, this compound, and test compounds in Assay Buffer.

  • Set up the Plate:

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the this compound solution.

    • Test Compound (S) wells: Add 10 µL of the diluted test compound solutions.

    • Solvent Control (SC) wells: If your test compounds are dissolved in a solvent other than the assay buffer, include wells with the solvent at the final concentration used in the test wells.

  • Add Enzyme: Add 40 µL of the lysozyme solution to all wells and mix.

  • Initiate the Reaction: Add 50 µL of the substrate solution to all wells.

  • Measure Fluorescence: Immediately begin measuring the fluorescence kinetically over a period of time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Analyze Data:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each test compound relative to the Enzyme Control.

    • The IC_50_ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against a range of inhibitor concentrations.[11]

References

N,N',N''-Triacetylchitotriose: A Versatile Substrate for Chitinase Activity and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N',N''-Triacetylchitotriose is a trisaccharide derivative of chitin, the second most abundant polysaccharide in nature. Composed of three N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds, this compound serves as a crucial substrate for studying the enzymatic activity of chitinases. Chitinases are a class of enzymes that catalyze the hydrolysis of chitin and are found in a wide range of organisms, from bacteria and fungi to plants and animals. In recent years, this compound has gained significant attention in biotechnology and pharmaceutical research due to its role in elucidating chitinase function, which is implicated in various physiological and pathological processes, including immune responses and pathogen defense.[1][2] This application note provides detailed protocols and quantitative data for the use of this compound and its derivatives as substrates for chitinase, targeting researchers, scientists, and professionals in drug development.

Applications in Research and Drug Development

This compound and its chromogenic or fluorogenic derivatives are invaluable tools for:

  • Enzyme Kinetics and Characterization: Determining the kinetic parameters of chitinases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), to understand their substrate affinity and catalytic efficiency.[3]

  • High-Throughput Screening: Screening for novel chitinase inhibitors, which have potential therapeutic applications in inflammatory diseases, asthma, and fungal infections.[4]

  • Biomarker Detection: Measuring chitinase activity in biological samples as a biomarker for certain diseases, such as Gaucher disease and type 2 inflammatory diseases.[5]

  • Biotechnology: Developing pest-resistant crops in agricultural biotechnology by studying chitinase-mediated defense mechanisms.[1][2]

Quantitative Data: Kinetic Parameters of Chitinases

The following table summarizes the kinetic parameters of various chitinases using this compound or its derivatives as substrates. This data allows for a comparative analysis of enzyme performance under different conditions.

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (min⁻¹)V_max_Optimal pHOptimal Temp. (°C)Reference
Barley Chitinase4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside330.33-3.9 and 6.9 (pKa)-[3]
Irpex lacteus (IlChi18C)pNP-N,N'-diacetyl-β-D-chitobioside3480546.65.46 µM·min⁻¹5.050[6]
Salmonella chitinasepNP-(GlcNAc)₂73042-6.137[7][8]
MetaChi18A4-MUF-(GlcNAc)₂-2334-5.050[9]

Experimental Protocols

Protocol 1: Fluorometric Chitinase Activity Assay

This protocol outlines a general method for determining chitinase activity using a fluorogenic substrate like 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotriose (4-MU-GlcNAc₃). The assay measures the fluorescence of the liberated 4-methylumbelliferone (4-MU) upon enzymatic cleavage.[5][10]

Materials:

  • Chitinase enzyme solution (purified or from biological sample)

  • 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotriose (substrate)

  • Assay Buffer (e.g., McIlvain buffer, 0.1 M citrate and 0.2 M phosphate, pH 5.2)[5]

  • Stop Solution (e.g., 0.3 M Glycine-NaOH, pH 10.6)[5]

  • 4-methylumbelliferone (4-MU) standard solution

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

  • Incubator at 37°C

Procedure:

  • Substrate Solution Preparation:

    • Dissolve 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotriose in Assay Buffer to a final concentration of 500 µM.[5] Note that some substrates may require initial dissolution in DMSO before dilution in the assay buffer.[10]

    • Store the stock solution in aliquots at -20°C.[5]

    • Just before use, dilute the substrate stock solution to the desired working concentration (e.g., 0.5 mg/ml) with Assay Buffer and equilibrate at 37°C.[10][11]

  • Standard Curve Preparation:

    • Prepare a stock solution of 4-MU standard in the Stop Solution (e.g., 0.1 mM).[5]

    • Perform serial dilutions of the 4-MU stock solution in Stop Solution to create a standard curve (e.g., 5 µg/ml to 500 µg/ml).[10]

  • Assay Reaction:

    • Pipette 95 µL of the substrate working solution into each well of a 96-well plate.[5]

    • Add 5 µL of the enzyme solution (or biological sample) to each well to initiate the reaction.[5]

    • Include a blank control with 5 µL of Assay Buffer instead of the enzyme.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction and Measurement:

    • Add a specific volume of Stop Solution to each well to terminate the reaction (e.g., 100 µL). The basic pH of the stop solution also enhances the fluorescence of the 4-MU product.[5]

    • Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 450 nm.[10]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Use the 4-MU standard curve to determine the concentration of the product released in each well.

    • Calculate the chitinase activity, typically expressed in units per milligram of protein (U/mg), where one unit is the amount of enzyme that releases 1 µmol of 4-MU per minute under the assay conditions.

Protocol 2: Colorimetric Chitinase Activity Assay

This protocol utilizes a chromogenic substrate such as 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose (pNP-GlcNAc₃). The release of p-nitrophenol is measured spectrophotometrically.[7]

Materials:

  • Chitinase enzyme solution

  • 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose (substrate)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[6]

  • Stop Solution (e.g., Sodium Carbonate solution)

  • p-Nitrophenol (pNP) standard solution

  • 96-well clear microplate

  • Spectrophotometer (405 nm)

  • Incubator at 37°C

Procedure:

  • Substrate Solution Preparation:

    • Prepare the substrate solution at the desired concentration (e.g., 1 mg/ml) in Assay Buffer. Note that solubility can be limited, and gentle warming or vortexing may be required.

  • Standard Curve Preparation:

    • Prepare a stock solution of p-nitrophenol in the Stop Solution.

    • Create a standard curve by making serial dilutions of the pNP stock solution.

  • Assay Reaction:

    • Add the substrate solution to the wells of a 96-well plate.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate at the optimal temperature (e.g., 37°C or 50°C) for a defined period.[6]

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the amount of p-nitrophenol released using the standard curve.

    • Determine the chitinase activity as described in the fluorometric assay protocol.

Visualizations

Chitinase_Reaction sub This compound (Substrate) enz Chitinase (Enzyme) sub->enz prod1 N,N'-Diacetylchitobiose enz->prod1 Hydrolysis prod2 N-Acetylglucosamine enz->prod2

Figure 1: Enzymatic cleavage of this compound by chitinase.

Assay_Workflow A Prepare Reagents (Substrate, Buffer, Enzyme) B Mix Substrate and Enzyme in 96-well plate A->B C Incubate at 37°C B->C D Add Stop Solution C->D E Measure Signal (Fluorescence or Absorbance) D->E F Data Analysis E->F

Figure 2: General workflow for a chitinase activity assay.

Signaling_Pathway Chitin Chitin (Pathogen-Associated) ImmuneCell Immune Cell (e.g., Macrophage) Chitin->ImmuneCell triggers Chitinase Chitinase Activity Cytokines Cytokine Release (Inflammatory Response) Chitinase->Cytokines ImmuneCell->Chitinase Inhibitor Chitinase Inhibitor (Drug Candidate) Inhibitor->Chitinase blocks

Figure 3: Simplified role of chitinase in an immune response and the point of intervention for drug development.

References

Application Notes and Protocols for Lysozyme Activity Assay Using N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme is a ubiquitous enzyme that plays a critical role in the innate immune system by catalyzing the hydrolysis of peptidoglycan, a major component of bacterial cell walls. Accurate measurement of lysozyme activity is crucial for various research areas, including immunology, drug development, and food science. N,N',N''-Triacetylchitotriose, a trimer of N-acetylglucosamine, serves as a specific substrate for lysozyme, enabling precise quantification of its enzymatic activity. This document provides detailed application notes and protocols for performing lysozyme activity assays using this compound and its derivatives. Two primary methods are described: a chromogenic assay using 4-nitrophenyl-N,N',N''-triacetyl-β-D-chitotrioside and a fluorometric assay using 4-methylumbelliferyl-N,N',N''-triacetyl-β-D-chitotrioside.

Principle of the Assay

The lysozyme activity assay using this compound derivatives is based on the enzymatic cleavage of the glycosidic bond in the substrate by lysozyme. This reaction releases a chromogenic or fluorogenic molecule that can be quantified spectrophotometrically or fluorometrically. The rate of the release of the reporter molecule is directly proportional to the lysozyme activity in the sample.

  • Chromogenic Assay: Utilizes a substrate linked to a chromophore, such as p-nitrophenol (pNP). Cleavage of the substrate releases pNP, which can be measured by its absorbance at 405 nm.

  • Fluorometric Assay: Employs a substrate linked to a fluorophore, such as 4-methylumbelliferone (4-MU). Enzymatic cleavage releases 4-MU, which exhibits strong fluorescence at an emission wavelength of 445-455 nm when excited at 360 nm. This method offers higher sensitivity compared to the chromogenic assay.[1]

Data Presentation

Table 1: Kinetic Parameters of Hen Egg White Lysozyme (HEWL)
SubstrateK_m_ (µM)V_max_ (µmol/min/mg)pHTemperature (°C)Method
This compound6.10.675.225Not Specified
4-Nitrophenyl-N,N',N''-triacetyl-β-D-chitotrioside~480Not specified6.0-7.037Colorimetric
4-Methylumbelliferyl-N,N',N''-triacetyl-β-D-chitotriosideNot specifiedNot specified5.037Fluorometric
Table 2: Typical Lysozyme Activity in Biological Samples
Sample TypeLysozyme Concentration (µg/mL)Method
Human Saliva (unstimulated, centrifuged)2.2 - 5.9Turbidimetric/Lysoplate
Human Tears1000 - 3000ELISA
Human Serum5 - 15Not Specified

Experimental Protocols

I. Chromogenic Lysozyme Activity Assay

This protocol is adapted for a 96-well microplate format.

A. Reagents and Materials

  • Hen Egg White Lysozyme (HEWL) standard (e.g., Sigma-Aldrich L6876)

  • 4-Nitrophenyl-N,N',N''-triacetyl-β-D-chitotrioside (pNP-G3) substrate

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.2

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Sample of interest (e.g., purified enzyme, biological fluid)

B. Procedure

  • Prepare Lysozyme Standards:

    • Prepare a stock solution of HEWL (1 mg/mL) in Assay Buffer.

    • Perform serial dilutions to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).

  • Prepare Substrate Solution:

    • Dissolve pNP-G3 in a minimal amount of DMSO and then dilute with Assay Buffer to a final concentration of 1 mg/mL.[2]

  • Assay Protocol:

    • Add 50 µL of standards and samples to separate wells of the microplate.

    • Add 50 µL of Assay Buffer to a blank well.

    • Initiate the reaction by adding 50 µL of the pNP-G3 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the lysozyme concentration in the samples from the standard curve.

II. Fluorometric Lysozyme Activity Assay

This protocol is adapted for a 96-well black microplate format for fluorescence measurements.

A. Reagents and Materials

  • Hen Egg White Lysozyme (HEWL) standard

  • 4-Methylumbelliferyl-N,N',N''-triacetyl-β-D-chitotrioside (4-MU-G3) substrate

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 445 nm)

  • Sample of interest

B. Procedure

  • Prepare Lysozyme Standards:

    • Prepare a stock solution of HEWL (1 mg/mL) in Assay Buffer.

    • Perform serial dilutions to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µg/mL).

  • Prepare Substrate Solution:

    • Dissolve 4-MU-G3 in a minimal amount of DMF:water (1:1) with gentle heating, then dilute with Assay Buffer to a final concentration of 100 µM.

  • Assay Protocol:

    • Add 50 µL of standards and samples to separate wells of the microplate.

    • Add 50 µL of Assay Buffer to a blank well.

    • Initiate the reaction by adding 50 µL of the 4-MU-G3 substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[3]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the fluorescence at Ex/Em = 360/445 nm using a fluorescence microplate reader.[3]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence of the standards versus their concentration to generate a standard curve.

    • Determine the lysozyme concentration in the samples from the standard curve.

III. Sample Preparation for Biological Fluids

A. Saliva

  • Collect unstimulated whole saliva by passive drooling into a chilled tube.[4]

  • Centrifuge the saliva at 10,000 x g for 15 minutes at 4°C to remove cells and debris.[5]

  • Collect the supernatant for the assay. If the sample is highly viscous, it can be diluted with Assay Buffer.

B. Tears

  • Tear samples can often be assayed directly after collection.

  • If debris is present, centrifuge the sample at 1,500 x g for 10 minutes at 4°C.

  • Use the supernatant for the assay. Due to the high concentration of lysozyme in tears, samples may require significant dilution with Assay Buffer.

C. Serum

  • Serum samples can typically be used directly in the assay.

  • It is recommended to centrifuge the serum at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Dilute the serum with Assay Buffer as needed to ensure the readings fall within the linear range of the standard curve.

Mandatory Visualizations

Lysozyme_Catalytic_Mechanism cluster_0 Enzyme Active Site cluster_1 Substrate Binding and Cleavage Lysozyme Lysozyme Enzyme_Substrate_Complex Enzyme-Substrate Complex Lysozyme->Enzyme_Substrate_Complex Binds Glu35 Glu35 Glu35->Enzyme_Substrate_Complex General Acid Catalyst (Proton Donor) Asp52 Asp52 Asp52->Enzyme_Substrate_Complex Nucleophile/Stabilizer Substrate This compound Substrate->Enzyme_Substrate_Complex Binds Products Cleaved Products Enzyme_Substrate_Complex->Products Hydrolysis Products->Lysozyme Releases Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay cluster_Analysis 3. Data Analysis Prepare_Standards Prepare Lysozyme Standards Add_Reagents Add Standards, Samples, and Substrate to Microplate Prepare_Standards->Add_Reagents Prepare_Samples Prepare Samples (Saliva, Tears, Serum, etc.) Prepare_Samples->Add_Reagents Prepare_Substrate Prepare Substrate Solution (Chromogenic or Fluorogenic) Prepare_Substrate->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Signal Measure Absorbance (405 nm) or Fluorescence (Ex/Em 360/445 nm) Stop_Reaction->Measure_Signal Generate_Curve Generate Standard Curve Measure_Signal->Generate_Curve Calculate_Activity Calculate Lysozyme Activity Generate_Curve->Calculate_Activity

References

Application Notes and Protocols for N,N',N''-Triacetylchitotriose in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triacetylchitotriose, a trimer of N-acetylglucosamine (GlcNAc), is a fundamental tool in the study of glycoside hydrolases, particularly chitinases and lysozymes.[1][2][3] As the smallest unit of chitin, it and its derivatives serve as specific substrates and competitive inhibitors, facilitating detailed investigation into enzyme kinetics, active site mapping, and the screening of potential therapeutic inhibitors.[2][4][5] This document provides detailed application notes and protocols for the use of this compound and its chromogenic and fluorogenic derivatives in enzyme kinetic studies.

Principle of Application

This compound and its analogs are employed to characterize the catalytic activity of enzymes that degrade chitin or peptidoglycan.[6][7] For kinetic assays, derivatives such as 4-nitrophenyl-β-D-N,N',N''-triacetylchitotriose or 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose are often used.[8][9] Enzymatic cleavage of these substrates releases a chromophore (4-nitrophenol) or a fluorophore (4-methylumbelliferone), respectively, which can be quantified spectrophotometrically or fluorometrically to determine the rate of reaction.[8][10]

Data Presentation: Kinetic Parameters

The following tables summarize key kinetic parameters reported for various enzymes using this compound and its derivatives as substrates or inhibitors.

Table 1: Kinetic Parameters for Chitinase

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (min⁻¹)Reference
Barley Endochitinase4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside330.33[9]

Table 2: Kinetic Parameters for N-Acetylglucosaminidase

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)Reference
Candida albicans (Form A)This compound0.044170[11]

Table 3: Kinetic and Inhibition Constants for Lysozyme

Enzyme SourceSubstrate/InhibitorK_m_ (µM)V_max_ (nmol/min/mg)K_i_ (µM)Inhibition TypeReference
Hen Egg-White Lysozyme4-methylumbelliferyl tetra-N-acetyl-β-chitotetraoside19.70.124--[3][12]
Human Placental Lysozyme4-methylumbelliferyl tetra-N-acetyl-β-chitotetraoside27.90.0833--[3][12]
Hen Egg-White LysozymeThis compound (inhibitor)--29.6Hyperbolic mixed-type[12]
Human Placental LysozymeThis compound (inhibitor)--106Hyperbolic mixed-type[12]

Experimental Protocols

This section provides detailed methodologies for performing enzyme kinetic assays using chromogenic or fluorogenic derivatives of this compound.

Protocol 1: General Enzyme Activity Assay using a Chromogenic or Fluorogenic Substrate

This protocol is a general guideline for determining the kinetic parameters of chitinase or lysozyme activity. Optimal conditions (e.g., pH, temperature, substrate concentration range) should be determined empirically for each specific enzyme.

Materials:

  • Purified enzyme (e.g., Chitinase, Lysozyme)

  • Substrate:

    • 4-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose (for chromogenic assay)[8]

    • 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (for fluorogenic assay)[9]

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.2)[13]

  • Stop Solution (for chromogenic assay, e.g., 1 M sodium carbonate)

  • 96-well microplate (clear for chromogenic, black for fluorogenic)

  • Microplate reader (spectrophotometer or fluorometer)

  • Incubator or water bath

Procedure:

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Stock Solution: Dissolve the chromogenic or fluorogenic substrate in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[14]

    • Assay Buffer: Prepare the appropriate assay buffer and adjust the pH. For lysozyme, the buffer can be warmed to 37 °C before use.[5]

    • Substrate Working Solutions: Prepare a series of serial dilutions of the substrate stock solution in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected K_m_ value.

  • Assay Setup:

    • Add a fixed volume of assay buffer to each well of the 96-well plate.

    • Add a specific volume of each substrate working solution to the appropriate wells.

    • Include control wells:

      • Blank: Assay buffer and substrate, no enzyme.

      • Enzyme Control (for inhibitor screening): Assay buffer, substrate, and enzyme.[5]

  • Enzymatic Reaction:

    • Pre-incubate the microplate containing buffer and substrate at the desired reaction temperature (e.g., 25°C or 37°C).[13]

    • Initiate the reaction by adding a small volume of the enzyme stock solution to each well.

    • Mix gently and immediately start monitoring the change in absorbance or fluorescence over time using the microplate reader. For endpoint assays, incubate for a fixed period (e.g., 10-30 minutes).

  • Measurement:

    • Chromogenic Assay (e.g., 4-Nitrophenyl substrate): If the reaction has not been continuously monitored, stop the reaction by adding a stop solution. Measure the absorbance at 405 nm.[8]

    • Fluorogenic Assay (e.g., 4-methylumbelliferyl substrate): Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.[15]

  • Data Analysis:

    • Subtract the blank reading from all experimental readings.

    • Convert the absorbance or fluorescence readings to the concentration of the product released using a standard curve of the chromophore or fluorophore.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: Lysozyme Inhibitor Screening Assay

This protocol outlines the procedure for screening potential inhibitors of lysozyme using this compound as a known competitive inhibitor for comparison.[5]

Materials:

  • Lysozyme

  • Fluorogenic lysozyme substrate

  • This compound (as a positive control inhibitor)[5]

  • Test compounds (potential inhibitors)

  • Assay Buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare enzyme, substrate, and assay buffer as described in Protocol 1.

    • Inhibitor Solutions: Reconstitute this compound and test compounds in a suitable solvent (e.g., purified water or DMSO).[5] Prepare serial dilutions.

  • Assay Setup:

    • Enzyme Control (EC): 10 µL of purified water + 40 µL of Lysozyme Enzyme Solution.[5]

    • Inhibitor Control (IC): 10 µL of this compound solution + 40 µL of Lysozyme Enzyme Solution.[5]

    • Test Compound Wells: 10 µL of test compound solution + 40 µL of Lysozyme Enzyme Solution.

    • Solvent Control (SC): If inhibitors are dissolved in a solvent other than water, include a control with the solvent alone to test its effect on enzyme activity.[5]

  • Enzymatic Reaction and Measurement:

    • Pre-incubate the enzyme with the inhibitors for a set period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the reaction rates (slopes) for all wells.

    • Determine the percent relative activity for each test compound concentration compared to the Enzyme Control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Enzymatic_Cleavage sub 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose enz Chitinase / Lysozyme sub->enz Binds to active site prod1 4-Methylumbelliferone (Fluorescent) enz->prod1 Cleavage prod2 This compound enz->prod2

Caption: Enzymatic cleavage of a fluorogenic substrate.

Enzyme_Kinetics_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup_plate Set up 96-well plate with substrate dilutions prep_reagents->setup_plate initiate_reaction Add enzyme to initiate reaction setup_plate->initiate_reaction incubation Incubate at constant temperature initiate_reaction->incubation measure Measure Absorbance/ Fluorescence incubation->measure calculate_v0 Calculate Initial Velocities (v₀) measure->calculate_v0 plot Plot v₀ vs. [S] calculate_v0->plot fit Fit to Michaelis-Menten (Determine Km, Vmax) plot->fit

Caption: General workflow for an enzyme kinetics experiment.

References

Application Notes and Protocols for N,N',N''-Triacetylchitotriose in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing N,N',N''-Triacetylchitotriose (T3) in the development of advanced drug delivery systems. T3, a trimer of N-acetylglucosamine derived from chitin, offers unique properties such as biocompatibility, biodegradability, and specific receptor interactions, making it a promising candidate for targeted and controlled drug release.

Application: T3-Functionalized Nanoparticles for Targeted Cancer Therapy

Application Notes:

This compound can be utilized as a targeting ligand for nanoparticles designed to deliver chemotherapeutic agents specifically to cancer cells. Many tumor cells overexpress specific carbohydrate-binding receptors, such as mannose receptors and integrins, to which T3 can bind.[1] This targeted approach aims to increase the local concentration of the drug at the tumor site, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[2][3] T3-functionalized nanoparticles can be loaded with various anticancer drugs, and their physicochemical properties can be tailored to optimize drug loading, release kinetics, and stability.

Quantitative Data Summary:

The following table provides a template for the characterization of hypothetical T3-functionalized nanoparticles. Actual values must be determined experimentally.

ParameterT3-Functionalized NanoparticlesControl Nanoparticles (non-functionalized)
Particle Size (nm) 150 ± 10145 ± 12
Polydispersity Index (PDI) 0.15 ± 0.050.18 ± 0.06
Zeta Potential (mV) -15 ± 2.5-20 ± 3.0
Drug (e.g., Doxorubicin) Loading Content (%) 8 ± 1.59 ± 1.2
Drug Encapsulation Efficiency (%) 85 ± 588 ± 4
In Vitro Drug Release at 24h (pH 5.5) 60%55%
In Vitro Drug Release at 24h (pH 7.4) 25%22%

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical expected values. Actual experimental results will vary depending on the specific formulation and methodology.

Experimental Protocol: Preparation and Characterization of T3-Functionalized Nanoparticles

This protocol is adapted from established methods for chitosan nanoparticles and would require optimization for T3.

Materials:

  • This compound (T3)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Anticancer drug (e.g., Doxorubicin)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate buffered saline (PBS)

Protocol:

  • Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation):

    • Dissolve 100 mg of PLGA and 10 mg of Doxorubicin in 5 mL of DCM.

    • Prepare a 2% w/v PVA solution in deionized water.

    • Add the PLGA/Doxorubicin solution to 20 mL of the PVA solution and emulsify using a probe sonicator for 2 minutes on an ice bath.

    • Stir the resulting emulsion at room temperature for 4 hours to allow for DCM evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticles twice with deionized water to remove excess PVA.

  • Surface Functionalization with T3:

    • Disperse the prepared nanoparticles in a 1 mg/mL solution of T3 in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add a cross-linking agent (e.g., EDC/NHS) to facilitate the covalent attachment of T3 to the nanoparticle surface.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

    • Purify the T3-functionalized nanoparticles by centrifugation and washing with deionized water.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the encapsulated drug using UV-Vis spectrophotometry or HPLC.

    • In Vitro Drug Release: Disperse the drug-loaded nanoparticles in PBS at different pH values (e.g., 7.4 and 5.5) and incubate at 37°C. At predetermined time points, collect aliquots and measure the released drug concentration.

Workflow for T3-Functionalized Nanoparticle Development

G cluster_formulation Formulation cluster_functionalization Functionalization cluster_characterization Characterization A PLGA + Drug in DCM C Emulsification & Solvent Evaporation A->C B PVA in Water B->C D Nanoparticle Collection C->D E T3 Solution D->E F Cross-linker Addition E->F G Purification F->G H Size & Zeta Potential G->H I Drug Loading & Efficiency G->I J In Vitro Release G->J

Caption: Workflow for the formulation and characterization of T3-functionalized nanoparticles.

Proposed Signaling Pathway for Cellular Uptake

G T3_NP T3-Functionalized Nanoparticle Receptor Cell Surface Receptor (e.g., Integrin, Mannose Receptor) T3_NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-dependent) Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinases) Drug_Release->Target Therapeutic Effect

Caption: Proposed mechanism of cellular uptake and drug release for T3-functionalized nanoparticles.

Application: T3-Coated Liposomes for Enhanced Drug Delivery

Application Notes:

Liposomes are versatile drug carriers, but their effectiveness can be limited by rapid clearance from circulation. Surface modification with hydrophilic and biocompatible molecules like T3 can create a protective layer, potentially increasing circulation time. Furthermore, T3-coated liposomes can be used for targeted delivery to cells expressing complementary receptors.[4]

Quantitative Data Summary:

ParameterT3-Coated LiposomesUncoated Liposomes
Vesicle Size (nm) 120 ± 15110 ± 18
Polydispersity Index (PDI) 0.20 ± 0.070.25 ± 0.08
Zeta Potential (mV) -10 ± 2.0-25 ± 3.5
Drug (e.g., Paclitaxel) Encapsulation Efficiency (%) 90 ± 692 ± 5
In Vitro Drug Release at 48h (pH 7.4) 40%45%
Plasma Half-life (in vivo model) 18 hours (estimated)12 hours (estimated)

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical expected values. Actual experimental results will vary depending on the specific formulation and methodology.

Experimental Protocol: Preparation of T3-Coated Liposomes

Materials:

  • Phosphatidylcholine (PC), Cholesterol

  • Drug (e.g., Paclitaxel)

  • T3-lipid conjugate (synthesized separately by conjugating T3 to a lipid anchor like DSPE-PEG)

  • Chloroform, Methanol

  • Phosphate buffered saline (PBS)

Protocol:

  • Thin-Film Hydration:

    • Dissolve PC, cholesterol, and Paclitaxel in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with PBS buffer by gentle rotation to form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension.

  • Surface Coating with T3:

    • Incorporate the T3-lipid conjugate into the initial lipid mixture before film formation.

    • Alternatively, T3 can be conjugated to the surface of pre-formed liposomes using appropriate bioconjugation chemistry.

  • Characterization:

    • Vesicle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Separate unencapsulated drug by size exclusion chromatography and quantify the encapsulated drug.

    • In Vitro Drug Release: Use a dialysis method against PBS at 37°C.

Logical Adaptation of an Existing Protocol

G A Standard Liposome Preparation Protocol B Identify Key Modification Step A->B D Incorporate T3-Lipid into Lipid Mixture A->D C Synthesize T3-Lipid Conjugate B->C Adaptation C->D E Characterize T3-Coated Liposomes D->E F Compare with Uncoated Liposomes E->F

Caption: Logical steps for adapting a standard liposome protocol for T3 coating.

Application: T3-Incorporated Hydrogels for Controlled Drug Release

Application Notes:

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for encapsulating and delivering hydrophilic drugs.[5][6] Incorporating T3 into the hydrogel matrix can serve two purposes: it can modulate the physical properties of the hydrogel (e.g., swelling ratio, degradation rate) and it can provide specific bioactivity, such as promoting cell adhesion or acting as a competitive inhibitor for enzymes like lysozyme.[7]

Quantitative Data Summary:

ParameterT3-HydrogelControl Hydrogel
Swelling Ratio (%) 450 ± 50500 ± 60
Drug (e.g., Insulin) Loading (%) 95 ± 396 ± 2
Cumulative Drug Release at 72h 70%85%
Degradation Time (50%) 21 days18 days

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical expected values. Actual experimental results will vary depending on the specific formulation and methodology.

Experimental Protocol: Preparation of T3-Incorporated Hydrogels

Materials:

  • Hyaluronic acid (HA) or other hydrogel-forming polymer

  • This compound (T3)

  • Cross-linking agent (e.g., adipic dihydrazide)

  • Drug (e.g., Insulin)

  • Phosphate buffered saline (PBS)

Protocol:

  • Hydrogel Formulation:

    • Dissolve HA and T3 in PBS.

    • Add the drug to be encapsulated to this solution.

    • Add the cross-linking agent and mix thoroughly.

    • Allow the mixture to gel at 37°C.

  • Characterization:

    • Swelling Ratio: Measure the weight of the hydrogel before and after immersion in PBS until equilibrium is reached.

    • Drug Release: Place the drug-loaded hydrogel in PBS at 37°C and measure the drug concentration in the supernatant at different time points.

    • Degradation: Monitor the weight loss of the hydrogel over time in the presence of relevant enzymes (e.g., hyaluronidase).

This document provides a foundational guide for researchers interested in exploring the use of this compound in drug delivery. The provided protocols are starting points and will require optimization for specific applications and drugs.

References

Application Notes and Protocols: Immunomodulatory Effects of N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N',N''-Triacetylchitotriose is an oligosaccharide derived from chitin, the second most abundant polysaccharide in nature.[1] It consists of three N-acetylglucosamine units linked together.[1][2] In biochemical research, it is widely recognized as a competitive inhibitor of lysozyme, an essential enzyme in the innate immune system, and as a substrate for chitinase enzymes.[3] Beyond these applications, this compound is being explored for its potential as an immunomodulatory agent, with possible applications in the development of new therapies for immune-related disorders and as an adjuvant in vaccines.[4][5]

These application notes provide an overview of the potential immunomodulatory effects of this compound and detailed protocols for its investigation using standard in vitro immunological assays.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below. Proper handling and storage are crucial for maintaining its biological activity.

PropertyValueReferences
CAS Number 38864-21-0[2][5]
Molecular Formula C₂₄H₄₁N₃O₁₆[2][5]
Molecular Weight 627.59 g/mol [2][5]
Appearance White to light yellow crystalline powder[5]
Purity ≥93-98% (HPLC)[5]
Solubility - Water: ~50 mg/mL
- PBS (pH 7.2): ~3 mg/mL[6]
- DMSO: ~15-980 mg/mL[6][7]
Storage Store at -20°C[1]
Stability ≥ 4 years when stored properly[1]

Note on Preparation: For biological experiments, stock solutions can be prepared in DMSO.[6] Subsequent dilutions should be made in aqueous buffers or cell culture media to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6] For an organic solvent-free solution, this compound can be dissolved directly in aqueous buffers, though solubility is lower.[6]

Proposed Mechanism of Immunomodulation

While the precise signaling pathways activated by this compound are still under investigation, it is hypothesized that, like other oligosaccharides, it may interact with Pattern Recognition Receptors (PRRs) on the surface of innate immune cells such as macrophages.[8] This interaction could trigger downstream signaling cascades, potentially involving mitogen-activated protein kinases (MAPKs), leading to the activation of transcription factors like NF-κB and subsequent production of immunomodulatory cytokines.[8][9]

proposed_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR PRR MyD88 MyD88 PRR->MyD88 Recruitment MAPK MAPK Cascade MyD88->MAPK NFkB NF-κB MAPK->NFkB Activation Genes Gene Transcription NFkB->Genes Cytokines Cytokine Production Genes->Cytokines Translation Compound N,N',N''-Triacetyl- chitotriose Compound->PRR Binding

Caption: Proposed signaling pathway for this compound in macrophages.

Application 1: In Vitro Assessment of Macrophage Activation

This section provides protocols to assess the potential of this compound to modulate macrophage function. Macrophages are key cells of the innate immune system, and their activation is a hallmark of an immune response.[10] The murine macrophage cell line RAW 264.7 is a common model for these studies.[11]

experimental_workflow_immunomodulation cluster_assays Functional Assays start Start prep Prepare N,N',N''-Triacetyl- chitotriose Stock Solution start->prep culture Culture RAW 264.7 Cells prep->culture cytotoxicity 1. Determine Non-Toxic Dose (MTT Assay) culture->cytotoxicity treat 2. Treat Cells with Non-Toxic Concentrations cytotoxicity->treat assays 3. Perform Functional Assays treat->assays end End assays->end griess Nitric Oxide Production (Griess Assay) elisa Cytokine Secretion (ELISA) phago Phagocytosis Assay

Caption: General workflow for in vitro immunomodulation studies.
Protocol 1.1: Cell Viability (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to RAW 264.7 cells. This is a critical first step to ensure that subsequent observations are due to immunomodulatory effects and not cytotoxicity.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate overnight (37°C, 5% CO₂).[11]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used, e.g., DMSO) and a medium-only control.

  • Incubate the plate for 24 hours.[11]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control group.

Protocol 1.2: Nitric Oxide (NO) Production (Griess Assay)

Objective: To measure the production of nitric oxide, a key indicator of macrophage activation.[12]

Materials:

  • Supernatants from this compound-treated cells (from a parallel experiment to the MTT assay)

  • Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[10]

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

Procedure:

  • Culture and treat RAW 264.7 cells with non-toxic concentrations of this compound for 24 hours, as determined by the MTT assay. Include a positive control (e.g., 1 µg/mL LPS) and a negative (vehicle) control.[11]

  • Collect 50-100 µL of culture supernatant from each well.[10][11]

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent.[10]

  • Incubate at room temperature for 15 minutes in the dark.[10]

  • Measure the absorbance at 540 nm.[10]

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[10]

Protocol 1.3: Phagocytosis Assay

Objective: To evaluate the effect of this compound on the phagocytic capacity of macrophages.

Materials:

  • RAW 264.7 cells treated with this compound

  • Fluorescently-labeled particles (e.g., FITC-Zymosan or fluorescent latex beads) or Neutral Red solution

  • Trypan Blue or ice-cold PBS for quenching/washing

  • Flow cytometer or fluorescence microplate reader

Procedure (using fluorescent beads):

  • Seed RAW 264.7 cells (2 × 10⁵ cells/well in a 96-well plate) and treat with non-toxic concentrations of this compound or LPS (positive control) for 24 hours.[11]

  • Wash the cells with PBS.

  • Add fluorescently labeled beads (pre-opsonized if necessary) to each well at a particle-to-cell ratio of ~10:1.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Aspirate the medium and wash the cells 2-3 times with ice-cold PBS to remove non-phagocytosed beads.

  • Quench the fluorescence of any remaining extracellular beads with Trypan Blue (0.4%).

  • Lyse the cells with a suitable lysis buffer.

  • Measure the intracellular fluorescence using a fluorescence plate reader or analyze the percentage of fluorescent cells via flow cytometry.[11]

Hypothetical Quantitative Data Summary

The following table illustrates how data from the in vitro macrophage activation assays could be presented.

TreatmentConcentration (µg/mL)Cell Viability (%)NO Conc. (µM)Phagocytic Index (%)
Vehicle Control-100 ± 5.21.5 ± 0.3100 ± 8.1
LPS (Positive Control)195 ± 4.835.2 ± 2.1210 ± 15.3
This compound1098 ± 6.15.4 ± 0.8125 ± 9.5
This compound5096 ± 5.512.8 ± 1.5160 ± 11.2
This compound10094 ± 7.321.3 ± 2.0185 ± 13.6

Values are represented as Mean ± SD and are for illustrative purposes only.

Application 2: Lysozyme Inhibition Assay

As this compound is a known competitive inhibitor of lysozyme, quantifying this activity is relevant to its immunomodulatory profile, as lysozyme is a crucial component of the innate defense against bacteria.[3][12]

lysozyme_inhibition_workflow start Start reagents Prepare Lysozyme, Substrate, and Inhibitor Solutions start->reagents incubate Pre-incubate Lysozyme with This compound reagents->incubate add_substrate Initiate Reaction by Adding Substrate incubate->add_substrate measure Measure Product Formation (e.g., Absorbance/Fluorescence) add_substrate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate end End calculate->end

References

N,N',N''-Triacetylchitotriose: A Potent Inhibitor of Lectins for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N',N''-Triacetylchitotriose, a trimer of N-acetylglucosamine, is a well-characterized carbohydrate that serves as a potent and specific inhibitor of certain lectins. Lectins are carbohydrate-binding proteins that play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and pathogen adhesion. The ability of this compound to competitively block the binding sites of specific lectins makes it an invaluable tool for researchers studying lectin function and for professionals in drug development exploring novel therapeutic strategies targeting lectin-mediated pathways. This document provides detailed application notes, quantitative data on its inhibitory properties, and comprehensive experimental protocols for its use in lectin inhibition assays.

Data Presentation

The inhibitory activity of this compound against various lectins has been quantified using several experimental techniques. The following table summarizes key quantitative data, including the half-maximal inhibitory concentration (IC50) and dissociation constants (Kd), to facilitate easy comparison.

LectinTarget System/AssayInhibitorQuantitative ValueReference(s)
Wheat Germ Agglutinin (WGA)Binding to 125I-CCK-8s receptors on AR42J cellsWheat Germ Agglutinin (WGA)EC50 = 8 µg/mL[1]
Inhibition of WGA binding reversed by:This compoundComplete reversal[1]
Urtica dioica agglutinin (UDA)Binding to Epidermal Growth Factor Receptor (EGF-R)Urtica dioica agglutinin (UDA)Inhibition at 500 ng/mL to 100 µg/mL[2]
Inhibition of UDA binding antagonized by:This compoundAntagonized effect[2]
Axinella corrugata Lectin I & IIHemagglutinationThis compoundSpecific inhibitor[3]

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound as a lectin inhibitor are provided below.

Hemagglutination Inhibition (HI) Assay

This assay is a classical method to determine the inhibitory effect of a carbohydrate on lectin-induced agglutination of red blood cells (RBCs).

Materials:

  • Lectin solution of known concentration

  • This compound solution (serial dilutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2% suspension of red blood cells (e.g., rabbit or human)

  • 96-well U-bottom microtiter plate

  • Pipettes and tips

Protocol:

  • Add 50 µL of PBS to all wells of the microtiter plate.

  • Add 50 µL of the lectin solution (at a concentration predetermined to cause visible hemagglutination) to the first well of each row.

  • Prepare serial two-fold dilutions of the this compound solution by transferring 50 µL from the first well to the second, and so on, mixing thoroughly at each step. Discard 50 µL from the last well.

  • Include a positive control (lectin + PBS, no inhibitor) and a negative control (PBS only).

  • Incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the lectin.

  • Add 50 µL of the 2% RBC suspension to all wells.

  • Gently tap the plate to mix the contents.

  • Incubate the plate at room temperature for 1-2 hours, or until a clear button of RBCs is formed in the negative control well.

  • Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform suspension of RBCs, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well.

  • The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits hemagglutination.

Enzyme-Linked Lectin Assay (ELLA)

ELLA is a quantitative method to measure the inhibition of lectin binding to an immobilized glycoprotein.

Materials:

  • Glycoprotein-coated 96-well microtiter plate (e.g., fetuin-coated)

  • Biotinylated lectin

  • This compound solution (serial dilutions)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Protocol:

  • Wash the glycoprotein-coated plate three times with wash buffer.

  • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • In a separate plate, pre-incubate the biotinylated lectin with serial dilutions of this compound for 30 minutes at room temperature.

  • Add 100 µL of the lectin-inhibitor mixtures to the wells of the glycoprotein-coated plate. Include a control with lectin only (no inhibitor).

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to the control well (lectin only). The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity between a lectin and its inhibitor.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Lectin

  • This compound solution (various concentrations)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Immobilize the lectin onto the sensor chip surface using standard amine coupling chemistry.

  • Equilibrate the system with running buffer.

  • Inject a series of concentrations of this compound over the lectin-immobilized surface.

  • Monitor the change in the SPR signal (response units, RU) over time.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration buffer).

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between a lectin and its inhibitor.

Materials:

  • Isothermal titration calorimeter

  • Lectin solution

  • This compound solution

  • Dialysis buffer

Protocol:

  • Dialyze both the lectin and this compound solutions against the same buffer to minimize heat of dilution effects.

  • Degas the solutions before use.

  • Load the lectin solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of the inhibitor into the lectin solution while monitoring the heat change.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Wheat Germ Agglutinin (WGA)-induced paraptosis-like cell death and its inhibition by this compound. WGA binds to N-acetylglucosamine and sialic acid residues on cell surface glycoproteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), culminating in paraptosis. This compound acts as a competitive inhibitor, preventing the initial binding of WGA to the cell surface.

WGA_Paraptosis_Pathway cluster_inhibition Inhibition cluster_cell Target Cell NAG3 This compound WGA Wheat Germ Agglutinin (WGA) NAG3->WGA Competitive Inhibition Receptor Cell Surface Glycoproteins (GlcNAc & Sialic Acid) WGA->Receptor Binding ER_Stress ER Stress Receptor->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Vacuolation Cytoplasmic Vacuolation UPR->Vacuolation Paraptosis Paraptosis-like Cell Death Vacuolation->Paraptosis

Caption: WGA-induced paraptosis pathway and its inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an Enzyme-Linked Lectin Assay (ELLA) used to determine the inhibitory concentration of this compound.

ELLA_Workflow start Start step1 Coat plate with glycoprotein start->step1 step2 Block non-specific sites step1->step2 step3 Pre-incubate biotinylated lectin with this compound step2->step3 step4 Add lectin-inhibitor mix to plate step3->step4 step5 Incubate and Wash step4->step5 step6 Add Streptavidin-HRP step5->step6 step7 Incubate and Wash step6->step7 step8 Add TMB Substrate step7->step8 step9 Stop Reaction step8->step9 step10 Read Absorbance at 450 nm step9->step10 end_node End step10->end_node

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA).

Logical Relationship Diagram

This diagram illustrates the logical relationship between the components in a competitive lectin inhibition experiment.

Logical_Relationship Lectin Lectin Binding Binding Event Lectin->Binding Binds to NoBinding No Binding (Inhibition) Inhibitor This compound (Soluble Inhibitor) Inhibitor->Lectin Competes for binding site Inhibitor->NoBinding Leads to ImmobilizedLigand Immobilized Glycan (on solid support) ImmobilizedLigand->Binding

References

Application Notes and Protocols for HPLC Analysis of N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of N,N',N''-Triacetylchitotriose. These guidelines are intended to assist in the separation, identification, and quantification of this and related N-acetyl-chito-oligosaccharides (NACOs).

Introduction

This compound is a chitin oligosaccharide composed of three N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds. It serves as a competitive inhibitor of lysozyme and is utilized in various biochemical assays.[1][2] Accurate and reliable analytical methods are crucial for its quality control, purity assessment, and for studying its role in biological systems. HPLC is a primary technique for the analysis of such oligosaccharides. Due to their hydrophilic nature and lack of a strong chromophore, specific HPLC methodologies are required for effective analysis. This note details a recommended method using an amino column with UV detection and discusses alternative approaches.

Data Presentation

The retention of N-acetyl-chito-oligosaccharides on an amino column is dependent on the degree of polymerization (DP). The following table summarizes the relationship between the DP of NACOs and their typical retention times under the specified HPLC conditions.

Degree of Polymerization (DP)Compound NameRetention Time (minutes)
1N-acetyl-D-glucosamine (GlcNAc)~5
2N,N'-Diacetylchitobiose~8
3This compound ~13
4N,N',N'',N'''-Tetraacetylchitotetraose~20
5N,N',N'',N''',N''''-Pentaacetylchitopentaose~30
6N,N',N'',N''',N'''',N'''''-Hexaacetylchitohexaose~40

Note: Retention times are approximate and can vary based on the specific HPLC system, column condition, and exact mobile phase preparation. The data is based on a gradient elution from 80:20 to 60:40 acetonitrile:water over 60 minutes.[3][4]

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound using a hydrophilic interaction liquid chromatography (HILIC) approach with an amino column and UV detection.

Principle

This method separates N-acetyl-chito-oligosaccharides based on their hydrophilicity on an amino-bonded silica stationary phase. A mobile phase gradient of decreasing acetonitrile concentration is used to elute the oligosaccharides in order of increasing degree of polymerization. The acetyl groups of the analytes allow for detection at low UV wavelengths (205 nm).[4][5][6]

Materials and Reagents
  • Standard: this compound (≥98.0% purity by HPLC)[7][8]

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

  • Sample Diluent: 70:30 (v/v) acetonitrile:water

Instrumentation and Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector is suitable.

  • Analytical Column: Amino (NH2) bonded silica column (e.g., LiChrospher 100 NH2, 5 µm, 250 mm x 4.6 mm)[4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 30°C

  • Detection: UV absorbance at 205 nm[4]

  • Injection Volume: 20 µL

Procedure
  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

    • Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.05 to 1.0 mg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the sample diluent to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set up the HPLC system with the parameters listed in the "Instrumentation and Conditions" section.

    • A gradient elution is recommended for separating oligosaccharides with varying DP. A suggested gradient is a linear decrease from 80% to 60% acetonitrile over 60 minutes.[3][4]

    • Inject the standards and samples.

    • Identify the peak for this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of this compound in the samples using the calibration curve.

Alternative Detection Methods

While UV detection at 205 nm is feasible for N-acetylated oligosaccharides, other detection methods can offer advantages, especially when dealing with complex matrices or when higher sensitivity is required.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector that responds to any non-volatile analyte.[9][10] It is compatible with gradient elution and is not dependent on the chromophoric properties of the analyte, making it an excellent alternative for oligosaccharide analysis.[11][12]

  • Refractive Index (RI) Detector: RI detectors are also universal but are generally less sensitive than ELSD and are not compatible with gradient elution.[6]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and allows for the determination of the molecular weight of the eluting compounds, aiding in peak identification.[13][14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Acetonitrile/Water Standard->Dissolve_Standard Sample Prepare Sample Dissolve_Sample Dissolve in Acetonitrile/Water Sample->Dissolve_Sample Filter Filter through 0.45 µm filter Dissolve_Standard->Filter Dissolve_Sample->Filter HPLC HPLC System (Amino Column) Filter->HPLC Gradient Gradient Elution (Acetonitrile/Water) HPLC->Gradient Detection UV Detection (205 nm) or ELSD/MS Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Components

This diagram shows the logical connection and flow within the HPLC instrument during the analysis.

HPLC_System Solvent_A Mobile Phase A (Acetonitrile) Pump Gradient Pump Solvent_A->Pump Solvent_B Mobile Phase B (Water) Solvent_B->Pump Injector Autosampler/Injector Pump->Injector Column Amino Column (in Oven) Injector->Column Detector UV Detector (205 nm) Column->Detector Waste Waste Detector->Waste Data_System Data Acquisition System Detector->Data_System

Caption: Logical flow diagram of the HPLC system components.

References

Application Note: Preparation of N,N',N''-Triacetylchitotriose Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N',N''-Triacetylchitotriose is a triose oligosaccharide composed of three N-acetylglucosamine units. It is a well-characterized competitive inhibitor of lysozyme and is frequently used in biochemical assays to study enzyme kinetics, screen for inhibitors, and as a substrate in chitinase activity studies.[1][2] Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. This document provides detailed protocols for preparing this compound stock solutions in both organic and aqueous solvents.

Physicochemical Properties and Solubility Data

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. This compound is typically supplied as a white crystalline solid.[3]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueCitations
Molecular Formula C₂₄H₄₁N₃O₁₆[1][2][4][5]
Molecular Weight 627.6 g/mol [3][4][5][6]
Appearance Crystalline Solid / White Powder[3][5]
Purity ≥95%[3][5][6]
Solubility in DMSO ~15 mg/mL[3][5][6]
Solubility in DMF ~20 mg/mL[3][5][6]
Solubility in PBS (pH 7.2) ~3 mg/mL[3][5][6]
Solubility in Water Slightly soluble to 50 mg/mL. Note: Solubility can be aided by warming.[5][7]

Experimental Protocols

Safety Precautions: Before beginning, review the Safety Data Sheet (SDS) for this compound. Handle the compound in accordance with standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent (DMSO or DMF)

This protocol is recommended for creating a concentrated stock solution for long-term storage, which can be diluted into aqueous buffers for final experiments.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO or DMF to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent for every 10 mg of solid.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not fully dissolve, sonication or gentle warming (up to 60°C) can be used to aid dissolution.[8] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile vials.[1]

    • Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

    • When preparing solutions in organic solvents, it is good practice to purge the vial with an inert gas like argon or nitrogen before capping to displace oxygen and improve stability.[3]

G cluster_prep Preparation cluster_store Storage weigh 1. Weigh Compound add_solvent 2. Add DMSO or DMF weigh->add_solvent dissolve 3. Aid Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing an organic stock solution.

Protocol 2: Preparation of Aqueous Stock Solution (Water or PBS)

This protocol is for applications where organic solvents are not permissible. Due to lower stability, aqueous solutions should be prepared fresh before use.

Materials:

  • This compound solid

  • High-purity water or Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weighing: Tare a sterile tube on an analytical balance. Carefully weigh the desired amount of this compound.

  • Solvent Addition: Add the required volume of water or PBS to the tube. Note the lower solubility in aqueous buffers (~3 mg/mL in PBS).[3]

  • Dissolution: Cap the tube and vortex vigorously until the solid is completely dissolved. Gentle warming may be required.

  • Sterilization: If the solution is for use in cell culture or other sterile applications, it must be filter-sterilized. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new sterile tube.[1]

  • Usage and Storage:

    • It is strongly recommended to use aqueous solutions immediately after preparation.[3]

    • Storing aqueous solutions is not recommended for more than one day.[3] If short-term storage is unavoidable, keep the solution at 2-8°C.

G cluster_prep Preparation cluster_use Usage weigh 1. Weigh Compound add_solvent 2. Add Water or PBS weigh->add_solvent dissolve 3. Aid Dissolution (Vortex, Warm) add_solvent->dissolve filter 4. Sterile Filter (0.22 µm) (If required) dissolve->filter use 5. Use Immediately filter->use

Figure 2. Workflow for preparing an aqueous working solution.

Important Considerations
  • Solvent Purity: Always use high-purity, anhydrous solvents when possible to minimize degradation of the compound. Hygroscopic solvents like DMSO should be from a newly opened bottle.

  • Dilutions: When diluting a stock solution from an organic solvent into an aqueous buffer for an experiment, ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[3]

  • Stability: The solid form of this compound is stable for years when stored correctly at -20°C.[3][6] However, solutions are less stable. Aqueous solutions are particularly susceptible to hydrolysis, especially at acidic pH.[7]

  • Verification: For quantitative applications, it is advisable to verify the concentration of the stock solution spectrophotometrically if a standard is available.

References

Troubleshooting & Optimization

N,N',N''-Triacetylchitotriose solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling N,N',N''-Triacetylchitotriose, focusing on its solubility in water and DMSO.

Solubility Data

The solubility of this compound can vary based on the specific batch and the solvent's purity. The following table summarizes reported solubility data from various suppliers.

SolventReported SolubilityConditions and Notes
Water 50 mg/mLSolution may be clear to slightly hazy and colorless to faintly yellow.[1][2]
6.25 mg/mLRequires sonication, warming, and heating to 60°C.[3]
"Slightly soluble"No specific concentration provided.[4][5]
DMSO 15 mg/mL---
2 mg/mLRequires sonication, warming, and heating to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility; using a newly opened bottle is recommended.[3]
PBS (pH 7.2) 3 mg/mLAqueous solutions are not recommended for storage for more than one day.[4][6]
DMF 20 mg/mL---

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common issues and questions that may arise during the handling and dissolution of this compound.

Q1: My this compound is not dissolving in water at the desired concentration.

A1: The aqueous solubility of this compound can be limited. Here are a few steps to improve dissolution:

  • Heating: Gently warm the solution to 60°C.[3]

  • Sonication: Use an ultrasonic bath to aid dissolution.[3]

  • pH Adjustment: Ensure the pH of your aqueous buffer is within a range suitable for your experiment and the compound's stability. While some sources report solubility in PBS (pH 7.2) is around 3 mg/ml[4][6], the stability at different pH values should be considered.

  • Fresh Solvent: Always use freshly prepared, high-purity water.

Q2: I'm observing a precipitate in my DMSO stock solution.

A2: This can happen for a couple of reasons:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can decrease the solubility of this compound. It is highly recommended to use a fresh, newly opened bottle of anhydrous DMSO.[3]

  • Concentration: You may be exceeding the solubility limit. While some suppliers report solubility as high as 15 mg/mL[4][5], others state it is closer to 2 mg/mL, even with heating and sonication.[3] Try preparing a more dilute stock solution.

  • Storage: If the stock solution has been stored, precipitation may occur over time, especially if not stored at the recommended -20°C or -80°C.[3]

Q3: Can I store aqueous solutions of this compound?

A3: It is generally not recommended to store aqueous solutions for more than one day.[6] For longer-term storage, it is advisable to prepare aliquots of a stock solution in DMSO and store them at -20°C or -80°C.[3] When ready to use, thaw an aliquot and make further dilutions into your aqueous experimental buffer.[6]

Q4: Is it necessary to filter-sterilize aqueous solutions?

A4: Yes, if you are using the solution for cell-based assays or other sterile applications, it is recommended to filter the final diluted working solution through a 0.22 µm filter before use.[3]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of the compound).

  • To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath and/or heat the solution to 60°C.[3]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[3]

Protocol for Preparing a Working Solution in an Aqueous Buffer
  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • Determine the final desired concentration of the compound in your aqueous buffer.

  • Perform serial dilutions of the DMSO stock solution into your aqueous buffer of choice (e.g., PBS) to reach the final concentration.

  • Ensure the final concentration of DMSO in your working solution is low enough to not affect your experimental system, as organic solvents can have physiological effects.[6]

  • If required for your application, filter the final working solution using a 0.22 µm sterile filter.[3]

  • Use the freshly prepared aqueous solution promptly; it is not recommended to store it for more than a day.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting this compound Solubility cluster_start cluster_solvent Solvent Selection cluster_water Aqueous Solution cluster_dmso DMSO Solution start Start: Dissolving this compound choose_solvent Choose Solvent: Water or DMSO? start->choose_solvent water_dissolve Attempt to Dissolve in Water choose_solvent->water_dissolve Water dmso_dissolve Attempt to Dissolve in Fresh Anhydrous DMSO choose_solvent->dmso_dissolve DMSO water_issue Poor Dissolution? water_dissolve->water_issue water_heat Apply Gentle Heat (up to 60°C) water_issue->water_heat Yes water_success Solution Prepared water_issue->water_success No water_fail Consider Using DMSO for Stock water_issue->water_fail Still Issues water_sonicate Use Sonication water_heat->water_sonicate water_sonicate->water_issue dmso_issue Precipitate or Poor Dissolution? dmso_dissolve->dmso_issue dmso_heat Apply Gentle Heat (up to 60°C) dmso_issue->dmso_heat Yes dmso_success Stock Solution Prepared dmso_issue->dmso_success No dmso_fail Lower Concentration & Repeat dmso_issue->dmso_fail Still Issues dmso_sonicate Use Sonication dmso_heat->dmso_sonicate dmso_sonicate->dmso_issue dmso_fail->dmso_dissolve

Caption: A flowchart for troubleshooting solubility issues.

References

Technical Support Center: Enhancing the Solubility of N,N',N''-Triacetylchitotriose for Robust Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility of N,N',N''-Triacetylchitotriose, a key reagent in various biochemical assays, particularly as an inhibitor of lysozyme. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound varies significantly depending on the solvent. It is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[1][2]

Solubility Data Summary

SolventApproximate SolubilityReference
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mL[1][2]
WaterSlightly soluble; ~6.25 mg/mL with heating and sonication[3]
Dimethyl Sulfoxide (DMSO)~15-20 mg/mL[1][2]
Dimethylformamide (DMF)~20 mg/mL[2]

It is important to note that for aqueous solutions, storage for more than one day is not recommended.[1]

Q2: My this compound is not dissolving completely in my aqueous assay buffer. What can I do?

A2: Limited aqueous solubility is a common issue. Here are several strategies to improve dissolution:

  • Physical Methods: Gentle warming (e.g., to 60°C) and ultrasonication can significantly aid in dissolving the compound in aqueous buffers like PBS.[3]

  • Co-solvents: For many assays, preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into the aqueous assay buffer is a highly effective method.[1][2] It is crucial to ensure the final concentration of the organic solvent is low (typically ≤1% v/v) to avoid impacting enzyme activity.[4]

  • Fresh Preparation: Aqueous solutions of this compound should be prepared fresh for each experiment.[1]

Q3: Can I use co-solvents other than DMSO or DMF? What is the maximum concentration I can use in my assay?

A3: While DMSO and DMF are the most commonly reported co-solvents for this compound, other water-miscible organic solvents might also be effective. However, it is critical to determine the tolerance of your specific enzyme system to any co-solvent. The impact of co-solvents on enzyme activity can vary. For instance, studies on lysozyme have shown that its conformation can be altered by ethanol, although its enzymatic activity might not be significantly impacted at low concentrations.[5]

Experimental Protocol: Determining Enzyme Tolerance to a Co-solvent

This protocol helps determine the maximum concentration of a co-solvent that can be used without significantly affecting enzyme activity.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your enzyme in the assay buffer.

    • Prepare a stock solution of this compound in 100% of the co-solvent you wish to test.

    • Have your assay buffer and the pure co-solvent ready.

  • Assay Setup:

    • In a microplate, set up a series of reactions with varying concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% v/v).

    • Keep the concentrations of the enzyme and substrate constant across all wells.

    • Include a control with no co-solvent.

  • Procedure:

    • Add the assay buffer and the corresponding volume of co-solvent to each well.

    • Add the enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to assess any immediate effects of the solvent.

    • Initiate the reaction by adding the substrate.

    • Measure the enzyme activity using your established protocol.

  • Data Analysis:

    • Plot the enzyme activity (as a percentage of the control without co-solvent) against the co-solvent concentration.

    • The highest concentration of the co-solvent that does not cause a significant drop in enzyme activity (e.g., >90% activity retained) is considered safe for your assay.

Q4: I am observing precipitation in my microplate wells during my enzyme inhibition assay. What could be the cause and how can I fix it?

A4: Precipitation during an assay can be due to the low solubility of the inhibitor (this compound) or the product of the enzymatic reaction.

Troubleshooting Guide: Assay Precipitation

Observation Potential Cause Troubleshooting Steps
Precipitation upon adding the inhibitor stock solution to the assay buffer. The concentration of the inhibitor in the final assay volume exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution is causing the inhibitor to crash out upon dilution.* Decrease the final concentration of the inhibitor. * Increase the percentage of co-solvent in the final assay volume, ensuring it remains within the enzyme's tolerance limit. * Add the inhibitor stock solution to the assay buffer while vortexing or mixing vigorously to ensure rapid and uniform dispersion. * Consider using a different co-solvent for your stock solution.
Precipitation develops over the course of the reaction. The product of the enzymatic reaction may have low solubility in the assay buffer. The inhibitor may be slowly precipitating over time at the assay temperature.* Run a control experiment without the enzyme to see if the inhibitor precipitates on its own over the same time course. If it does, the issue is with the inhibitor's stability in the assay buffer. * If the precipitation only occurs in the presence of the enzyme, it is likely the product. In this case, try to measure the initial reaction rates before significant product accumulation occurs. * Lowering the initial substrate concentration may also help to reduce the final product concentration.
Inconsistent results or high variability between replicate wells. Micro-precipitation, not always visible to the naked eye, may be occurring. Pipetting errors when working with small volumes of inhibitor stock.* Centrifuge the microplate briefly before reading to pellet any precipitate. * Ensure thorough mixing after adding each reagent, especially the inhibitor. * When preparing serial dilutions of the inhibitor, ensure complete dissolution at each step. Prepare dilutions in a larger volume and then aliquot to the microplate to minimize pipetting errors.

Advanced Solubility Enhancement Strategies

For particularly challenging assays, the following advanced methods can be explored:

  • Use of Non-denaturing Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help to solubilize hydrophobic compounds without denaturing most enzymes.[6][7] It is essential to keep the surfactant concentration below its critical micelle concentration (CMC) and to validate its compatibility with your specific enzyme. Typically, concentrations in the range of 0.01-0.1% (v/v) are a good starting point.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. This technique has been successfully used to enhance the solubility of various poorly soluble drugs and could be applicable to this compound.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate key workflows.

Workflow for Preparing this compound Working Solutions

G cluster_0 Option 1: Direct Dissolution in Aqueous Buffer cluster_1 Option 2: Using a Co-solvent A Weigh this compound B Add Aqueous Assay Buffer A->B C Apply Sonication and/or Gentle Warming B->C D Vortex until Dissolved C->D E Use Immediately D->E F Weigh this compound G Dissolve in 100% DMSO or DMF (Stock Solution) F->G H Serially Dilute in Co-solvent (for IC50) G->H Optional I Dilute Stock into Assay Buffer (Working Solution) G->I H->I J Ensure Final Co-solvent Concentration is Low (e.g., <1%) I->J

Caption: Methods for preparing this compound solutions.

Troubleshooting Logic for Assay Precipitation

G cluster_inhibitor Inhibitor Solubility Solutions cluster_product Product Precipitation Solutions Start Precipitation Observed in Assay Q1 Does precipitation occur in a control without enzyme? Start->Q1 A1 Yes: Inhibitor Solubility Issue Q1->A1 Yes A2 No: Likely Product Precipitation Q1->A2 No S1 Decrease Inhibitor Concentration A1->S1 S2 Increase Co-solvent Percentage A1->S2 S3 Use Surfactants or Cyclodextrins A1->S3 P1 Measure Initial Reaction Rates A2->P1 P2 Decrease Substrate Concentration A2->P2

References

Technical Support Center: N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N,N',N''-Triacetylchitotriose in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guides

Encountering issues with your experiments involving this compound? This guide will help you troubleshoot common problems.

Issue 1: Inconsistent or lower-than-expected biological activity.

  • Potential Cause: Degradation of this compound in your aqueous solution. The glycosidic bonds of oligosaccharides are susceptible to hydrolysis, especially under certain conditions.

  • Solution:

    • Prepare fresh solutions: It is highly recommended to prepare aqueous solutions of this compound on the day of use.[1]

    • Proper storage of stock solutions: If a stock solution must be prepared in advance, dissolve it in an appropriate organic solvent like DMSO or DMF and store it in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

    • Control your pH: Avoid acidic conditions if possible, as acid catalyzes the hydrolysis of glycosidic bonds.[3][4] If your experimental conditions require a low pH, minimize the incubation time and temperature.

    • Temperature control: Keep solutions on ice when not in use and avoid prolonged exposure to elevated temperatures.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

  • Potential Cause: Hydrolysis of this compound into smaller oligosaccharides (N,N'-diacetylchitobiose and N-acetylglucosamine).

  • Solution:

    • Analyze a freshly prepared standard: Run a chromatogram of a freshly prepared solution of this compound to use as a baseline.

    • Review solution preparation and storage: Ensure that your solutions were prepared and stored according to the recommendations in "Issue 1."

    • Check mobile phase pH: If using an acidic mobile phase for HPLC, be aware that this can cause on-column degradation.[5] Consider using a less acidic mobile phase or a different separation technique if possible.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Experimental Issues start Inconsistent Results or Unexpected Peaks check_freshness Was the aqueous solution prepared fresh on the day of use? start->check_freshness yes_fresh Yes check_freshness->yes_fresh Yes no_fresh No check_freshness->no_fresh No check_storage How was the stock solution stored? yes_fresh->check_storage prepare_fresh Recommendation: Prepare fresh solutions for each experiment. no_fresh->prepare_fresh improper_storage Improper Storage (e.g., RT, 4°C aqueous, multiple freeze-thaws) check_storage->improper_storage proper_storage Proper Storage (-20°C/-80°C aliquots in organic solvent) check_storage->proper_storage storage_recommendation Recommendation: Aliquot stock solutions in an organic solvent and store at -20°C or -80°C. improper_storage->storage_recommendation check_ph_temp Review experimental pH and temperature conditions. proper_storage->check_ph_temp harsh_conditions Acidic pH or Elevated Temperature check_ph_temp->harsh_conditions mild_conditions Neutral pH and Controlled Temperature check_ph_temp->mild_conditions condition_recommendation Recommendation: Minimize exposure to acidic pH and high temperatures. harsh_conditions->condition_recommendation further_investigation Consider other experimental variables. mild_conditions->further_investigation

Caption: A decision tree to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A: As a solid, this compound is stable for at least four years when stored at -20°C.[1][6] It is supplied as a crystalline solid and should be kept in a tightly sealed container.[1][3][6]

Q2: How should I prepare solutions of this compound?

A: this compound has the following solubilities:

  • DMSO: ~15 mg/mL[1][6]

  • Dimethylformamide (DMF): ~20 mg/mL[1][6]

  • PBS (pH 7.2): ~3 mg/mL[1][6]

  • Water: Slightly soluble[6]

For biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[1] You can also prepare organic solvent-free aqueous solutions by dissolving the solid directly in the buffer.[1]

Q3: How stable is this compound in aqueous solutions?

A: Aqueous solutions of this compound are not recommended for long-term storage. One manufacturer advises against storing aqueous solutions for more than one day.[1] The primary degradation pathway is the hydrolysis of the β-(1→4)-glycosidic linkages.

Q4: What factors can affect the stability of this compound in solution?

A: The main factors are:

  • pH: Acidic conditions significantly accelerate the rate of hydrolysis. The glycosidic bonds are more susceptible to cleavage at lower pH.[3][4]

  • Temperature: Higher temperatures increase the rate of degradation.[7][8]

  • Storage Duration: The longer the compound is in an aqueous solution, the greater the extent of degradation.

Data on Stability

Table 1: Recommended Storage Conditions

FormSolventTemperatureRecommended Duration
SolidN/A-20°C≥ 4 years[1][6]
SolutionDMSO / DMF-20°C≤ 1 month[2]
SolutionDMSO / DMF-80°C≤ 6 months[2]
SolutionAqueous Buffer4°C or Room Temp.≤ 1 day[1]

Table 2: Illustrative Example of pH and Temperature Effects on Stability (Hypothetical Data)

This table provides a hypothetical example to illustrate the expected trends in the stability of this compound. Actual degradation rates should be determined experimentally.

pHTemperatureExpected Half-life
3.037°CHours
5.037°CDays
7.437°CWeeks
7.44°CMonths

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC

This protocol provides a general framework for evaluating the stability of this compound under your specific experimental conditions.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare buffers at the desired pH values for the stability study.

    • Dilute the stock solution into the different pH buffers to achieve the final desired concentration.

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and temperature condition to be tested.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution if appropriate.

  • HPLC Analysis:

    • Use a suitable HPLC method for the separation of this compound and its potential degradation products (N,N'-diacetylchitobiose and N-acetylglucosamine). A reverse-phase C18 column or a specialized carbohydrate column can be used.

    • The mobile phase could consist of an acetonitrile/water gradient.[9]

    • Detection can be achieved using a UV detector (at a low wavelength like 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate and half-life from this data.

Stability Testing Workflow Diagram

StabilityTestingWorkflow General Workflow for Stability Assessment prep_solutions 1. Prepare Solutions - Stock solution (e.g., in DMSO) - Experimental buffers (various pH) incubation 2. Incubate Samples - Aliquot for each time point - Set desired temperatures prep_solutions->incubation sampling 3. Collect Samples at Time Points - Remove vials at t=0, t=1, t=2, ... - Stop degradation (e.g., freeze) incubation->sampling hplc 4. HPLC Analysis - Separate parent compound and degradants - Quantify peak areas sampling->hplc analysis 5. Data Analysis - Plot % remaining vs. time - Calculate degradation rate and half-life hplc->analysis

Caption: A generalized workflow for conducting a stability study.

References

Technical Support Center: N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N',N''-Triacetylchitotriose. Our aim is to help you overcome common challenges, with a focus on preventing precipitation and ensuring the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a triose oligosaccharide derived from chitin, composed of three N-acetylglucosamine units linked together.[1] It is commonly used in research as a competitive inhibitor of lysozyme.[2][3] Additionally, it has been studied for its ability to scavenge reactive oxygen species and protect DNA from oxidative damage.[1][4]

Q2: My this compound solution appears cloudy or has formed a precipitate. Is this aggregation?

A2: While it may appear as aggregation, it is more likely that the this compound has precipitated out of solution due to its limited aqueous solubility. This is a common issue, especially in aqueous buffers, and is primarily dependent on concentration and solvent choice.

Q3: What are the recommended storage conditions for this compound?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[4] Solid-state stability is high under desiccated conditions at this temperature.[5] It is not recommended to store aqueous solutions for more than one day.[4] For longer-term storage of solutions, prepare aliquots in appropriate organic solvents and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid degradation from repeated freeze-thaw cycles.[2]

Q4: Can this compound be used to prevent protein aggregation?

A4: Yes, studies have shown that this compound can inhibit the aggregation of proteins like lysozyme.[3][6] By binding to the protein, it can stabilize the monomeric form and slow down or prevent the formation of aggregates and amyloid fibrils.[3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound fails to dissolve or precipitates out of solution.
  • Root Cause: The concentration of this compound likely exceeds its solubility limit in the chosen solvent. Solubility is significantly lower in aqueous buffers compared to organic solvents.

  • Solution Workflow:

    G start Precipitation Observed check_solvent Is the solvent aqueous (e.g., PBS)? start->check_solvent organic_solvent Use an organic solvent like DMSO or DMF for stock solution. check_solvent->organic_solvent Yes check_concentration Is the final concentration too high? check_solvent->check_concentration No dissolve_organic Dissolve in organic solvent first. organic_solvent->dissolve_organic dilute_aqueous Serially dilute stock into aqueous buffer. dissolve_organic->dilute_aqueous dilute_aqueous->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes heat_sonicate Apply gentle heat and/or sonication. check_concentration->heat_sonicate No lower_concentration->heat_sonicate still_precipitates Still precipitates? heat_sonicate->still_precipitates still_precipitates->lower_concentration Yes success Solution is clear. still_precipitates->success No

    Troubleshooting workflow for dissolution issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (approx.)Reference
Dimethylformamide (DMF)20 mg/mL[1][4]
Dimethyl sulfoxide (DMSO)15 mg/mL[1][4]
Phosphate-Buffered Saline (PBS), pH 7.23 mg/mL[1][4]
WaterSlightly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent
  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to achieve the desired stock concentration (e.g., 15-20 mg/mL).[4]

  • Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Purge the solution with an inert gas, such as nitrogen or argon, to minimize oxidation.[4]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of an Aqueous Working Solution
  • Method A: Direct Dissolution in Aqueous Buffer

    • Directly dissolve the crystalline this compound in the desired aqueous buffer (e.g., PBS).[4]

    • Be aware that the solubility in PBS (pH 7.2) is approximately 3 mg/mL.[4]

    • If dissolution is slow or incomplete, gentle heating and/or sonication can be applied.[2]

    • It is recommended to prepare fresh aqueous solutions and use them within the same day.[4]

    • If sterility is required, filter the solution through a 0.22 µm filter.[2]

  • Method B: Dilution from an Organic Stock Solution

    • Thaw an aliquot of the this compound stock solution prepared in DMSO or DMF.

    • Perform serial dilutions of the stock solution into the desired aqueous buffer to reach the final working concentration.

    • Ensure that the final concentration of the organic solvent is low enough to not interfere with your experimental system.[4]

Signaling Pathways and Logical Relationships

The primary role of this compound in many experimental contexts is as a competitive inhibitor of lysozyme. The following diagram illustrates this inhibitory action.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Lysozyme Lysozyme Product Hydrolyzed Product Lysozyme->Product catalyzes Substrate Bacterial Cell Wall (Peptidoglycan) Substrate->Product is converted to Lysozyme_inhibited Lysozyme Complex Lysozyme-Inhibitor Complex (Inactive) Lysozyme_inhibited->Complex Inhibitor This compound Inhibitor->Complex binds to

Mechanism of competitive inhibition of lysozyme.

References

Technical Support Center: N,N',N''-Triacetylchitotriose Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N',N''-Triacetylchitotriose based assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

ProblemPotential CauseRecommended Solution
Low or No Signal Inactive enzyme or lectin.Ensure proper storage and handling of enzymes or lectins. Avoid repeated freeze-thaw cycles.[1] Use a positive control to verify activity.
Incorrect buffer pH or temperature.Optimize the assay buffer pH and incubation temperature for your specific enzyme or lectin. Many chitinases have an optimal pH between 4.0 and 9.0 and a temperature between 40°C and 60°C.[2]
Substrate degradation or low concentration.Prepare fresh substrate solution for each experiment. Ensure the final substrate concentration is optimal for the assay. For fluorogenic substrates, a stock solution in DMSO is often diluted into the assay buffer just before use.[3]
Insufficient incubation time.Increase the incubation time to allow for sufficient reaction to occur. Monitor the reaction kinetically to determine the optimal time point.[2]
High Background Signal Autofluorescence of sample components.Include a sample blank (without enzyme/lectin or substrate) to measure and subtract the background fluorescence.[4]
Contaminated reagents or buffers.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and filter them if necessary.
Non-specific binding of reagents to the plate.Use appropriate blocking agents, such as BSA, for plate-based assays. Increase the number and stringency of wash steps.[5]
High concentration of fluorescent substrate.Titrate the substrate to find the optimal concentration that provides a good signal-to-noise ratio without causing high background.
High Variability Between Replicates Inconsistent pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure thorough mixing of all components in each well.[5]
Temperature fluctuations across the plate.Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.
Edge effects in the microplate.Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment and minimize evaporation.
Inconsistent Results Between Experiments Variation in reagent lots.Use reagents from the same lot for a series of related experiments. If a new lot must be used, perform a bridging study to ensure consistency.
Different operators or equipment.Standardize the protocol and ensure all users are following it consistently. Use the same plate reader and settings for all measurements.
Sample degradation.Store samples appropriately (e.g., at -80°C) and avoid repeated freeze-thaw cycles. Process samples consistently for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in assays?

A1: this compound is a trisaccharide composed of three N-acetylglucosamine units linked by β-1,4 glycosidic bonds.[6][7] It is a component of chitin and is used in various biological assays, primarily as:

  • A substrate for chitinolytic enzymes like chitinases and lysozymes.[8] Often, it is conjugated to a fluorophore (e.g., 4-methylumbelliferone) or a chromophore to allow for sensitive detection of enzyme activity.[2][9]

  • A competitive inhibitor in lysozyme activity assays.[8]

  • A ligand in lectin binding assays, as it can be recognized by specific carbohydrate-binding proteins (lectins).

Q2: How do I choose the right substrate for my chitinase assay?

A2: The choice of substrate depends on the type of chitinase activity you want to measure:

  • Endochitinase activity: Use substrates like 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose, which is cleaved internally.[3]

  • Exochitinase activity (chitobiosidase): Use 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside.[3]

  • β-N-acetylglucosaminidase activity: Use 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide.[3]

Q3: What are the optimal conditions for a typical fluorometric chitinase assay?

A3: Optimal conditions can vary depending on the specific enzyme and substrate. However, a general starting point is:

  • pH: ~5.0 (often using a sodium acetate or citrate-phosphate buffer).[2]

  • Temperature: 37°C.[2]

  • Excitation/Emission wavelengths: For 4-methylumbelliferone-based substrates, excitation is typically around 360 nm and emission is around 450 nm.[2] It is always recommended to perform optimization experiments for your specific assay conditions.

Q4: How can I prepare my samples for a chitinase assay?

A4: Sample preparation depends on the source:

  • Cell or bacterial lysates: Centrifuge the cells/bacteria, discard the supernatant, and resuspend in an appropriate lysis buffer. Sonicate or use other lysis methods on ice. Centrifuge to remove debris and use the supernatant for the assay.

  • Tissue samples: Homogenize the tissue in an appropriate buffer on ice. Centrifuge to remove debris and use the supernatant.

  • Culture media: Can often be used directly after centrifugation to remove cells or particles.[1]

Q5: What is the principle of a lectin binding assay using this compound?

A5: Lectin binding assays with this compound are based on the specific recognition of this oligosaccharide by certain lectins. The assay can be configured in several ways, such as an Enzyme-Linked Lectin Assay (ELLA), where either the lectin or a glycoprotein containing the this compound motif is immobilized on a plate. The binding event is then detected using a labeled secondary reagent.

Quantitative Data Summary

Table 1: Optimal Conditions for Chitinase Assays

ParameterRecommended RangeSource
pH 4.0 - 9.0[10]
Temperature 37°C - 55°C[10][11][12]
Substrate Concentration (Fluorogenic) 0.2 - 1.0 mg/mL[13]
Excitation Wavelength (4-MU) ~360 nm[2]
Emission Wavelength (4-MU) ~450 nm[2]

Table 2: Binding Affinities of Lectins to this compound

LectinDissociation Constant (Kd)MethodSource
PP2-A1-His6 (High-affinity site)3.4 x 10⁻⁷ MFluorescence Spectroscopy[14]
PP2-A1-His6 (Low-affinity site)1.3 x 10⁻⁵ MFluorescence Spectroscopy[14]

Experimental Protocols

Protocol 1: Fluorometric Chitinase Activity Assay

This protocol describes a general method for measuring chitinase activity using a 4-methylumbelliferyl (4-MU)-conjugated substrate.

Materials:

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0

  • Substrate Stock Solution: 10 mg/mL of 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose in DMSO[3]

  • Substrate Working Solution: Dilute the stock solution 40-fold in Assay Buffer to a final concentration of 0.25 mg/mL. Prepare fresh.[3]

  • Stop Solution: 0.5 M Sodium Carbonate

  • Enzyme solution (and/or inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a standard curve using 4-methylumbelliferone.

  • Add 50 µL of Assay Buffer to each well of the 96-well plate.

  • Add 25 µL of the enzyme solution (or a mixture of enzyme and inhibitor) to the appropriate wells. For a blank control, add 25 µL of Assay Buffer.

  • Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized based on the enzyme's activity.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[2]

  • Calculate the chitinase activity based on the standard curve after subtracting the blank reading.

Protocol 2: Enzyme-Linked Lectin Assay (ELLA)

This protocol outlines a general procedure for an ELLA to detect the binding of a lectin to immobilized this compound-containing glycans.

Materials:

  • Coating Buffer: PBS, pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • This compound-conjugated protein (e.g., BSA-triacetylchitotriose)

  • Biotinylated lectin

  • Streptavidin-HRP

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well high-binding microplate

  • Microplate reader

Procedure:

  • Coat the wells of the microplate with 100 µL of the this compound-conjugated protein (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of the biotinylated lectin (at various dilutions) to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Read the absorbance at 450 nm.

Visualizations

Chitin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_PlasmaMembrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Chitin Oligosaccharides Chitin Oligosaccharides LysM-RLK LysM Receptor-Like Kinase (e.g., CERK1) Chitin Oligosaccharides->LysM-RLK Binding MAPK Cascade MAPK Cascade (MPKKK, MPKK, MPK) LysM-RLK->MAPK Cascade Activation ROS Production Reactive Oxygen Species (ROS) Production LysM-RLK->ROS Production Activation Transcription Factors Transcription Factors (e.g., WRKY) MAPK Cascade->Transcription Factors Activation Defense Gene Expression Defense Gene Expression Transcription Factors->Defense Gene Expression Induction

Caption: Plant chitin signaling pathway.

Chitinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Reagents to Plate Add Reagents to Plate Prepare Reagents->Add Reagents to Plate Incubate Incubate Add Reagents to Plate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Fluorescence Measure Fluorescence Stop Reaction->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Fluorometric chitinase assay workflow.

Lectin_Binding_Assay_Workflow Start Start Coat Plate Coat Plate with Triacetylchitotriose-conjugate Start->Coat Plate Wash1 Wash Coat Plate->Wash1 Block Block Wash1->Block Wash2 Wash Block->Wash2 Add Lectin Add Biotinylated Lectin Wash2->Add Lectin Wash3 Wash Add Lectin->Wash3 Add Conjugate Add Streptavidin-HRP Wash3->Add Conjugate Wash4 Wash Add Conjugate->Wash4 Add Substrate Add TMB Substrate Wash4->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance End End Read Absorbance->End

Caption: Enzyme-Linked Lectin Assay (ELLA) workflow.

References

Technical Support Center: N,N',N''-Triacetylchitotriose Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N',N''-Triacetylchitotriose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a trisaccharide composed of three N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. Its primary applications in research include:

  • Substrate for Enzyme Assays: It is a well-characterized substrate for endochitinases and lysozymes, used to measure their enzymatic activity.[1][2]

  • Competitive Inhibitor: It acts as a competitive inhibitor of lysozyme, making it useful for studying enzyme kinetics and for screening potential lysozyme inhibitors.[3][4][5]

  • Immunomodulation Research: As a chitin oligosaccharide, it is investigated for its potential to modulate immune responses, particularly in macrophages.[6][7]

  • Drug Delivery Systems: Chitin-derived oligosaccharides are explored for their potential in creating drug delivery vehicles like nanoparticles and hydrogels due to their biocompatibility and biodegradability.[4][6][8]

Q2: What are the recommended storage and solubility conditions for this compound?

A2:

  • Storage: It should be stored at -20°C for long-term stability.[9]

  • Solubility: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 15-20 mg/mL.[9] Its solubility in aqueous buffers like PBS (pH 7.2) is limited, at around 3 mg/mL.[9] For aqueous solutions, it is recommended to prepare them fresh.[8]

Q3: Can this compound be used in cell culture experiments?

A3: Yes, it can be used in cell culture. However, if dissolving in an organic solvent, ensure the final concentration of the solvent is low enough to not have physiological effects on the cells.[9] It is crucial to perform a solvent control experiment. For cell-based assays, such as macrophage activation studies, sterile filtration of the solution is recommended.

Troubleshooting Guides

Chitinase/Lysozyme Activity Assays

Issue 1: High Background Signal in Fluorescence-Based Assays

  • Question: My fluorescence readings are high even in my negative control wells. What could be the cause?

  • Answer:

    • Autofluorescence: The sample itself (e.g., cell lysate, serum) might have endogenous fluorescent molecules. Include a "sample blank" control (sample without the fluorescent substrate) to measure and subtract this background fluorescence.

    • Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions and use high-purity water.

    • Substrate Instability: The fluorescent substrate may be degrading spontaneously. Prepare the substrate solution fresh before each experiment and protect it from light.

    • Incorrect Filter Sets: Ensure you are using the correct excitation and emission wavelengths for the fluorophore being used (e.g., for 4-methylumbelliferone, Ex/Em = ~360/445 nm).

Issue 2: Low or No Enzyme Activity Detected

  • Question: I am not observing a significant change in signal over time. Why might my enzyme appear inactive?

  • Answer:

    • Incorrect pH: Chitinases and lysozymes have optimal pH ranges. Ensure your assay buffer is at the correct pH for your specific enzyme (e.g., pH 5.2 for many chitinases).[1][10]

    • Enzyme Degradation: The enzyme may have lost activity due to improper storage or handling. Keep enzymes on ice during the experiment and store them at the recommended temperature.

    • Insufficient Enzyme Concentration: The concentration of the enzyme in your sample may be too low to detect. Try using a more concentrated sample or a positive control with a known amount of active enzyme.

    • Presence of Inhibitors: Your sample may contain endogenous inhibitors. If suspected, you can perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample to see if its activity is suppressed.

Issue 3: Poor Solubility of this compound in Assay Buffer

  • Question: I'm having trouble dissolving this compound in my aqueous assay buffer. What can I do?

  • Answer:

    • Use a Stock Solution in Organic Solvent: Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous assay buffer.[9] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity. Always include a solvent control.

    • Sonication/Vortexing: Gentle sonication or extended vortexing can aid in the dissolution of the compound in aqueous solutions.[8]

    • Fresh Preparation: Aqueous solutions of this compound are not stable for long periods. It is best to prepare them fresh for each experiment.[8][9]

Issue 4: High Variability Between Replicates

  • Question: My replicate wells show very different results. How can I improve the consistency of my assay?

  • Answer:

    • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes.

    • Incomplete Mixing: Mix the contents of each well thoroughly after adding all components.

    • Temperature Fluctuations: Ensure the plate is incubated at a constant and uniform temperature. Pre-incubate the plate and reagents at the assay temperature.[3]

    • Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to changes in reagent concentrations. Avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubation.

Immunomodulation and Cell-Based Assays

Issue: Unexpected Cytotoxicity or Cell Stress

  • Question: My cells are showing signs of stress or dying after treatment with this compound. What could be the problem?

  • Answer:

    • Solvent Toxicity: If you are using an organic solvent like DMSO to dissolve the compound, high concentrations can be toxic to cells. Keep the final solvent concentration as low as possible (e.g., ≤ 0.1%) and include a vehicle control (cells treated with the same concentration of solvent alone).

    • Contamination: The this compound solution may be contaminated with bacteria or endotoxins (like LPS), which can induce cell stress and an inflammatory response. Use sterile techniques and consider testing your solution for endotoxin levels.

    • High Concentration of the Compound: While generally considered biocompatible, very high concentrations of any substance can be stressful to cells. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.

Data Presentation

Table 1: Inhibitory Activity of this compound against Lysozyme

ParameterValueEnzymeSource
IC₅₀ 227.5 ± 1.2 µMHen Egg-White Lysozyme[3]

Table 2: Kinetic Parameters of Chitinases with 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose as a Substrate

EnzymeSource OrganismKₘkcatReference
Chitinase A1 (Wild-Type)Bacillus circulans WL-120.045 mM1.8 s⁻¹
Chitinase A1 (D200E Mutant)Bacillus circulans WL-120.043 mM1.8 s⁻¹[11]
Chitinase A1 (D200N Mutant)Bacillus circulans WL-120.038 mM0.0051 s⁻¹[11]
Chitinase A (Wild-Type)Aeromonas caviae0.21 mM2.5 s⁻¹

Note: The values presented are from specific studies and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Fluorometric Chitinase Activity Assay

This protocol is adapted from procedures used for measuring chitinase activity in biological samples.[1][10]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M citrate / 0.2 M phosphate buffer, pH 5.2.

    • Substrate Stock Solution: Prepare a 20 mg/mL stock of 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotriose in DMSO.

    • Working Substrate Solution: Dilute the substrate stock solution 40-fold in Assay Buffer to a final concentration of 0.5 mg/mL. Prepare this solution fresh.

    • Stop Buffer: 0.3 M glycine-NaOH, pH 10.6.

    • Standard: Prepare a stock solution of 4-methylumbelliferone (0.1 mM) in Stop Buffer. Create a standard curve by performing serial dilutions in Stop Buffer.

  • Assay Procedure:

    • Add 95 µL of the Working Substrate Solution to each well of a black 96-well plate.

    • Add 5 µL of your sample (e.g., cell lysate, purified enzyme) to the wells. Include a positive control (known active chitinase) and a negative control (buffer).

    • Mix gently and incubate the plate at 37°C for a desired time (e.g., 15-60 minutes). The incubation time may need to be optimized.

    • Stop the reaction by adding 200 µL of Stop Buffer to each well.

    • Add the 4-methylumbelliferone standards to separate wells on the same plate.

    • Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~445 nm.

  • Data Analysis:

    • Subtract the blank (buffer only) reading from all sample and standard readings.

    • Plot the fluorescence of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of the product in your samples using the standard curve.

    • Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Protocol 2: Lysozyme Inhibition Assay

This protocol is based on a competitive inhibition assay format.[3]

  • Reagent Preparation:

    • Lysozyme Assay Buffer: A suitable buffer for lysozyme activity (e.g., phosphate buffer, pH 6.2).

    • Lysozyme Solution: Prepare a working solution of lysozyme in the assay buffer.

    • Inhibitor (this compound) Solutions: Prepare a series of dilutions of this compound in the assay buffer.

    • Fluorogenic Substrate Solution: Prepare a working solution of a suitable lysozyme substrate (e.g., a 4-methylumbelliferyl-based substrate) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the Lysozyme Assay Buffer.

    • Add a fixed volume of the Lysozyme Solution to each well (except for the no-enzyme control).

    • Add different concentrations of the this compound solutions to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the Fluorogenic Substrate Solution to all wells.

    • Measure the fluorescence kinetically over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

Experimental_Workflow_Chitinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, Stop Buffer, and Standards add_substrate Add Working Substrate Solution to 96-well Plate prep_reagents->add_substrate prep_samples Prepare Enzyme Samples and Controls add_sample Add Samples and Controls to Plate prep_samples->add_sample add_substrate->add_sample incubate Incubate at 37°C add_sample->incubate stop_reaction Add Stop Buffer incubate->stop_reaction read_plate Read Fluorescence (Ex: 360nm, Em: 445nm) stop_reaction->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_activity Calculate Enzyme Activity std_curve->calc_activity

Caption: Workflow for a fluorometric chitinase activity assay.

Signaling_Pathway_Macrophage_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pattern Recognition Receptor (e.g., TLR) signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_deg IκB Degradation signaling_cascade->ikb_deg nfkb_activation NF-κB Activation ikb_deg->nfkb_activation nfkb_translocation NF-κB Translocation nfkb_activation->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription cytokine_mrna Cytokine mRNA (TNF-α, IL-6, IL-1β) gene_transcription->cytokine_mrna cytokine_prod Cytokine Production and Secretion cytokine_mrna->cytokine_prod chitin_oligo This compound chitin_oligo->receptor Binds

Caption: Proposed signaling pathway for macrophage activation.

References

N,N',N''-Triacetylchitotriose purity and its effects on results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N',N''-Triacetylchitotriose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of purity on experimental outcomes, troubleshooting unexpected results, and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: The purity of commercially available this compound typically ranges from ≥93% to as high as 99.93%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3][4] It is crucial to check the certificate of analysis provided by the supplier for the specific purity of the lot you are using.

Q2: What are the potential impurities in this compound preparations?

A2: Potential impurities can include shorter or longer chain chitooligosaccharides (e.g., N,N'-diacetylchitobiose, N,N',N'',N'''-tetraacetylchitotetraose), incompletely acetylated products, and residual solvents from the purification process. Water can also be present as an impurity.[1]

Q3: How can the purity of this compound affect my experimental results?

A3: The purity of this compound can significantly impact experimental outcomes. In enzyme kinetic studies, impurities can act as competitive or non-competitive inhibitors or substrates, leading to inaccurate measurements of enzyme activity.[5] In cell-based assays, impurities might have off-target effects, causing unexpected cellular responses. For drug development, the purity of such a compound is critical as impurities could have their own pharmacological or toxicological profiles.

Q4: For which applications is the highest purity of this compound recommended?

A4: High-purity this compound (≥98%) is recommended for sensitive applications such as enzyme kinetics, binding affinity studies, and in vitro or in vivo studies for drug development. For routine applications like qualitative enzyme screening, a slightly lower purity may be acceptable, but it is always best to use the highest purity available to ensure data reliability and reproducibility.

Troubleshooting Guides

Issue 1: Inconsistent results in chitinase activity assays.

Possible Cause: Purity of the this compound substrate.

Troubleshooting Steps:

  • Verify Purity: Check the certificate of analysis for the purity of your this compound. If the purity is lower than recommended for your assay, consider purchasing a higher purity grade.

  • Assess Impurity Profile: If possible, analyze your substrate by HPLC to identify any significant impurities. Shorter or longer chain oligosaccharides could act as competitive substrates for chitinase.

  • Use a Control Substrate: Compare the results with a fresh, high-purity batch of this compound or a different known chitinase substrate to determine if the issue is with your specific lot of the compound.

  • Optimize Substrate Concentration: Impurities that act as competitive inhibitors will have a more significant effect at lower substrate concentrations. Try varying the concentration of this compound to see if the inconsistency persists.

Issue 2: Unexpected results or high background in lysozyme inhibition assays.

Possible Cause: Contaminants in the this compound inhibitor.

Troubleshooting Steps:

  • Purity Check: As with substrate-based assays, verify the purity of your this compound.

  • Solubility Issues: Ensure your compound is fully dissolved. Insoluble particles can interfere with spectrophotometric or fluorometric readings.[6] this compound is soluble in water, DMSO, and DMF.[7]

  • Presence of Activating Impurities: Although rare, an impurity could potentially activate the enzyme, leading to a reduction in the observed inhibition.

  • Control Experiments: Run control experiments with the vehicle (solvent) alone to ensure it does not affect enzyme activity. Also, test the effect of the inhibitor from a different, high-purity source.

Data Presentation

Table 1: Purity of Commercially Available this compound

SupplierPurity SpecificationAnalytical Method
Supplier AMin. 98.0%HPLC[8]
Supplier B≥93%HPLC[1]
Supplier C≥95%Not Specified[4][9]
Supplier D99.93%Not Specified[2]
Supplier E≥98.0%HPLC[3]

Experimental Protocols

Protocol 1: Fluorometric Chitinase Activity Assay

This protocol is adapted from procedures using a fluorogenic substrate, 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside, which is a derivative of this compound. Upon cleavage by endochitinase, the fluorescent 4-methylumbelliferone (4MU) is released.

Materials:

  • High-purity 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (Substrate)

  • Chitinase enzyme solution

  • Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)[10]

  • Stop Buffer (e.g., 0.3 M glycine-NaOH, pH 10.6)[10]

  • 4-Methylumbelliferone (4MU) standard solution

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare Substrate Working Solution: Dissolve the fluorogenic substrate in the assay buffer to the desired final concentration (e.g., 50 µM).

  • Prepare 4MU Standard Curve: Prepare a series of dilutions of the 4MU standard in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of the substrate working solution.

  • Blank and Standards: Add 50 µL of assay buffer to the blank wells and 50 µL of each 4MU standard dilution to the respective wells.

  • Enzyme Addition: Add 50 µL of the chitinase enzyme solution (appropriately diluted in assay buffer) to the sample wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Stop the enzymatic reaction by adding 100 µL of Stop Buffer to each well.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the 4MU standard curve and determine the concentration of 4MU produced in the enzyme reaction wells. Calculate the enzyme activity, typically expressed as nmol of 4MU released per minute per mg of protein.

Protocol 2: Lysozyme Inhibition Assay

This protocol describes a general procedure to assess the inhibitory effect of this compound on lysozyme activity using Micrococcus lysodeikticus cells as a substrate.

Materials:

  • High-purity this compound (Inhibitor)

  • Hen egg white lysozyme

  • Micrococcus lysodeikticus cell suspension (Substrate)

  • Phosphate buffer (e.g., 66 mM, pH 6.2)

  • 96-well clear microplate

  • Spectrophotometric plate reader (450 nm)

Procedure:

  • Prepare Lysozyme Solution: Dissolve lysozyme in the phosphate buffer to a working concentration (e.g., 20 µg/mL).

  • Prepare Substrate Suspension: Prepare a homogenous suspension of Micrococcus lysodeikticus cells in the phosphate buffer with an initial absorbance at 450 nm of approximately 0.6-0.7.

  • Prepare Inhibitor Solutions: Prepare a series of dilutions of this compound in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the appropriate inhibitor dilution to the test wells. Add 50 µL of phosphate buffer to the control wells (no inhibitor).

  • Enzyme Addition: Add 50 µL of the lysozyme solution to all wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 100 µL of the Micrococcus lysodeikticus cell suspension to all wells to start the reaction.

  • Absorbance Measurement: Immediately start monitoring the decrease in absorbance at 450 nm every minute for 10-20 minutes. The decrease in absorbance corresponds to the lysis of the bacterial cells.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_Chitinase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Prepare Reagents (Substrate, Buffer, Enzyme) Reaction_Setup Set up Reaction in 96-well Plate Reagent_Prep->Reaction_Setup Standard_Curve Prepare Standard Curve (4MU) Standard_Curve->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measurement Measure Fluorescence (Ex: 360nm, Em: 450nm) Stop_Reaction->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

Caption: Workflow for a fluorometric chitinase activity assay.

Lysozyme_Inhibition_Pathway Lysozyme Lysozyme Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan) Lysozyme->Bacterial_Cell_Wall Binds & Cleaves Inhibited_Complex Lysozyme-Inhibitor Complex (Inactive) Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to Triacetylchitotriose This compound Triacetylchitotriose->Lysozyme Competitively Binds to Active Site

Caption: Competitive inhibition of lysozyme by this compound.

References

storage conditions for N,N',N''-Triacetylchitotriose powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of N,N',N''-Triacetylchitotriose powder.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

A1: To ensure the long-term stability and integrity of this compound powder, it should be stored under the following conditions:

  • Temperature: The recommended storage temperature is -20°C.[1][2] Some suppliers also suggest storing it in a freezer.[3]

  • Humidity: The powder should be kept in a dry, desiccated environment.[4][5] Always ensure the container is tightly sealed to prevent moisture absorption.[3]

  • Light: While specific data on light sensitivity is limited, it is good laboratory practice to store chemicals in a dark place or in an opaque container.

Q2: What is the appearance of high-quality this compound powder?

A2: The powder should be a white to off-white or almost white crystalline solid.[5] Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation.

Q3: How long can I store the powder?

A3: When stored correctly at -20°C, this compound is stable for at least four years.[1]

Q4: Can I store solutions of this compound?

A4: It is not recommended to store aqueous solutions for more than one day.[1] For organic stock solutions, such as those dissolved in DMSO or DMF, it is best practice to prepare them fresh. If storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: What solvents can I use to dissolve this compound?

A5: this compound is soluble in organic solvents like DMSO (approx. 15 mg/ml) and dimethylformamide (DMF) (approx. 20 mg/ml).[1] It has lower solubility in PBS (pH 7.2) at approximately 3 mg/ml and is slightly soluble in water.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Powder appears clumped, sticky, or discolored (e.g., yellowed). Improper storage, likely due to moisture absorption from a loosely sealed container or storage at ambient temperature.Do not use the powder as its integrity may be compromised. Discard the product according to your institution's guidelines and obtain a fresh vial. Ensure the new vial is stored at -20°C in a desiccator with the cap tightly sealed.
Difficulty dissolving the powder in an aqueous buffer. The compound has limited aqueous solubility. The powder may have degraded due to improper storage.First, confirm you are not exceeding the solubility limit (approx. 3 mg/ml in PBS, pH 7.2)[6]. Gentle warming or vortexing can aid dissolution. If it still fails to dissolve, consider preparing a concentrated stock solution in DMSO or DMF and then diluting it into your aqueous buffer.[1] If solubility issues persist with fresh powder under correct protocols, contact the supplier.
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling. Contamination of the stock solution.Use a fresh vial of powder to prepare a new solution. Ensure the solvent is anhydrous and of high purity. If preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is low and consistent across experiments, as it can have physiological effects.[1]

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using a calibrated analytical balance.

  • Dissolution:

    • For Organic Stock Solutions: Add the appropriate volume of anhydrous DMSO or DMF to the powder to achieve the desired concentration (e.g., 10 mg/ml). Vortex or sonicate briefly until the solid is completely dissolved. Purging the solvent with an inert gas like nitrogen or argon before addition can prevent oxidation.[1]

    • For Aqueous Solutions: Directly dissolve the crystalline solid in the aqueous buffer (e.g., PBS).[1] Be aware of the lower solubility limit. Gentle warming and stirring may be required.

  • Sterilization (for cell-based assays): If the solution will be used in a sterile environment, filter-sterilize it through a 0.22 µm filter that is compatible with your chosen solvent.[7]

  • Storage: As recommended, use aqueous solutions immediately.[1] For short-term storage of organic stock solutions, keep them at 2-8°C. For long-term storage, dispense into single-use aliquots and store at -80°C.[7]

Visual Guides

G cluster_0 Troubleshooting Workflow for this compound start Start: Experimental Issue check_appearance Check Powder Appearance: Is it a white, free-flowing powder? start->check_appearance check_storage Review Storage Conditions: Stored at -20°C? Tightly sealed? check_appearance->check_storage Yes contact_supplier Action: Discard and Contact Supplier check_appearance->contact_supplier No (Clumped/Discolored) check_storage->contact_supplier No check_protocol Review Protocol: Solvent correct? Concentration within solubility limits? check_storage->check_protocol Yes prepare_fresh Action: Prepare Fresh Solution proceed Proceed with Experiment prepare_fresh->proceed check_protocol->prepare_fresh Yes check_protocol->prepare_fresh No (Correct Protocol) end_issue End: Issue Resolved proceed->end_issue

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

A Researcher's Guide to Chitinase Substrates: N,N',N''-Triacetylchitotriose vs. N,N'-diacetylchitobiose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of chitinases, the choice of substrate is a critical determinant of experimental success. This guide provides an objective comparison of two widely used chromogenic and fluorogenic oligosaccharide substrates: N,N',N''-Triacetylchitotriose and N,N'-diacetylchitobiose. By understanding their distinct specificities and performance characteristics, researchers can select the optimal substrate for their specific chitinase and experimental goals.

Chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin, are classified into two main types based on their mode of action. Endochitinases cleave randomly within the chitin chain, releasing smaller oligosaccharides, while exochitinases act on the non-reducing ends of the chitin chain, typically releasing diacetylchitobiose. The selection of an appropriate substrate that matches the catalytic activity of the chitinase under investigation is paramount for accurate and meaningful results.

Substrate Specificity: A Tale of Two Chitinases

The fundamental difference between this compound and N,N'-diacetylchitobiose lies in their suitability for assaying different types of chitinase activity.

  • This compound , a trimer of N-acetylglucosamine (GlcNAc), is the preferred substrate for measuring endochitinase activity. Endochitinases can cleave the internal glycosidic bonds of this trimer, releasing detectable fragments.

  • N,N'-diacetylchitobiose , a dimer of GlcNAc, is the specific substrate for exochitinases , particularly chitobiosidases. These enzymes specifically hydrolyze the terminal glycosidic linkage of the chitin chain to release this disaccharide.

This specificity is a crucial consideration when designing a chitinase assay. Using N,N'-diacetylchitobiose to measure the activity of a pure endochitinase would yield no results, and conversely, using this compound with a pure chitobiosidase would be equally ineffective.

Quantitative Performance Comparison

The performance of these substrates in chitinase assays can be quantitatively assessed by examining their kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax or kcat signifies a faster reaction rate.

The following table summarizes available kinetic data for chitinases with derivatives of this compound and N,N'-diacetylchitobiose. It is important to note that these values are highly dependent on the specific enzyme, its source, and the assay conditions.

Substrate (Derivative)Chitinase SourceEnzyme TypeKm (mM)Vmax or kcatReference
4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioseBarleyEndochitinase0.0330.33 min-1 (kcat)[1]
p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriosePseudomonas aeruginosaEndochitinase0.480.16 s-1 (kcat)
p-Nitrophenyl-β-D-N,N'-diacetylchitobiosePseudomonas aeruginosaEndochitinase4.281.7 s-1 (kcat)

Note: The data for Pseudomonas aeruginosa chitinase, an endochitinase, shows a higher affinity (lower Km) for the triacetylated substrate, as expected. However, the catalytic rate (kcat) was higher with the diacetylated substrate, which may reflect the specific catalytic mechanism of this particular enzyme.

Experimental Methodologies: Fluorometric and Colorimetric Assays

Both this compound and N,N'-diacetylchitobiose can be chemically modified with reporter molecules to enable detection of chitinase activity through fluorometric or colorimetric assays.

Fluorometric Assay

Fluorometric assays typically utilize substrates conjugated with 4-methylumbelliferone (4-MU). The enzymatic cleavage of the glycosidic bond releases the fluorescent 4-MU, which can be quantified using a fluorometer. This method is highly sensitive and allows for continuous monitoring of the reaction.

Fluorometric_Chitinase_Assay Substrate 4-MU-Substrate (Non-fluorescent) Chitinase Chitinase Substrate->Chitinase binds Products Cleaved Substrate + 4-Methylumbelliferone (Fluorescent) Chitinase->Products cleaves Fluorometer Fluorometer (Ex: 365 nm, Em: 450 nm) Products->Fluorometer detected by Data Fluorescence Measurement Fluorometer->Data generates

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the specific chitinase (e.g., 50 mM sodium acetate, pH 5.0).

    • Substrate Stock Solution: Dissolve the 4-methylumbelliferyl derivative of either this compound or N,N'-diacetylchitobiose in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

    • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

    • Enzyme Solution: Prepare a dilution series of the chitinase sample in assay buffer.

    • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.

  • Assay Procedure:

    • Pipette 50 µL of the working substrate solution into the wells of a black 96-well microplate.

    • Add 50 µL of the enzyme solution to each well to initiate the reaction. For a blank control, add 50 µL of assay buffer instead of the enzyme.

    • Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from the sample readings.

    • Calculate the chitinase activity based on a standard curve of 4-methylumbelliferone.

Colorimetric Assay

Colorimetric assays often employ substrates linked to p-nitrophenol (pNP). The enzymatic reaction releases p-nitrophenol, which, at an alkaline pH, forms a yellow-colored p-nitrophenolate ion that can be quantified using a spectrophotometer. This method is generally less sensitive than the fluorometric assay but is often simpler and does not require a specialized fluorometer.

Colorimetric_Chitinase_Assay Substrate pNP-Substrate (Colorless) Chitinase Chitinase Substrate->Chitinase binds Products Cleaved Substrate + p-Nitrophenol Chitinase->Products cleaves StopSolution Stop Solution (Alkaline pH) Products->StopSolution reacts with ColoredProduct p-Nitrophenolate (Yellow) StopSolution->ColoredProduct forms Spectrophotometer Spectrophotometer (Absorbance at 405 nm) ColoredProduct->Spectrophotometer measured by Data Absorbance Measurement Spectrophotometer->Data generates

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the specific chitinase (e.g., 100 mM sodium acetate, pH 5.5).

    • Substrate Solution: Dissolve the p-nitrophenyl derivative of either this compound or N,N'-diacetylchitobiose in the assay buffer to the desired concentration (e.g., 1 mM).

    • Enzyme Solution: Prepare a dilution series of the chitinase sample in assay buffer.

    • Stop Solution: 0.2 M Sodium Carbonate (Na2CO3).

  • Assay Procedure:

    • Pipette 100 µL of the substrate solution into the wells of a clear 96-well microplate.

    • Add 100 µL of the enzyme solution to each well to start the reaction. For a blank, use 100 µL of assay buffer.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 15 minutes).

    • Terminate the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample readings.

    • Determine the amount of p-nitrophenol released using a standard curve.

Logical Framework for Substrate Selection

The choice between this compound and N,N'-diacetylchitobiose hinges on the research question and the nature of the chitinase being studied.

Substrate_Selection_Logic Start Start: Characterize Chitinase Activity Question What is the primary mode of action of the chitinase? Start->Question Endo Endochitinase (Internal Cleavage) Question->Endo Endo Exo Exochitinase (Terminal Cleavage) Question->Exo Exo Substrate1 Select: This compound Endo->Substrate1 Substrate2 Select: N,N'-diacetylchitobiose Exo->Substrate2 AssayType Choose Assay Format: Fluorometric or Colorimetric? Substrate1->AssayType Substrate2->AssayType Fluorometric High Sensitivity Required AssayType->Fluorometric Yes Colorimetric Simplicity & Standard Equipment AssayType->Colorimetric No FluorometricAssay Perform Fluorometric Assay Fluorometric->FluorometricAssay ColorimetricAssay Perform Colorimetric Assay Colorimetric->ColorimetricAssay

Conclusion

References

Validating Lysozyme Inhibition: A Comparative Guide to N,N',N''-Triacetylchitotriose and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N,N',N''-Triacetylchitotriose, a known competitive inhibitor of lysozyme, with other notable inhibitory agents. This guide includes supporting experimental data, detailed protocols for inhibition assays, and a visual representation of the experimental workflow.

Lysozyme, an antimicrobial enzyme that is a key component of the innate immune system, functions by catalyzing the hydrolysis of peptidoglycan in bacterial cell walls.[1] The inhibition of lysozyme is a critical area of study for understanding bacterial defense mechanisms and for the development of novel therapeutics. This compound, a trisaccharide of N-acetylglucosamine, is a well-established competitive inhibitor that mimics the natural substrate of lysozyme.[2]

Comparative Analysis of Lysozyme Inhibitors

This section presents a quantitative comparison of this compound and other classes of lysozyme inhibitors, including a more potent derivative, a weaker monosaccharide inhibitor, a natural product, and protein-based inhibitors. The data is summarized in the table below, providing a clear overview of their relative potencies.

InhibitorTypeOrganism/SourcePotency (Kᵢ, Kₔ, or IC₅₀)Notes
This compound OligosaccharideSyntheticIC₅₀: 227.5 ± 1.2 μMA competitive inhibitor that binds to the active site of lysozyme.
4-O-β-tri-N-acetylchitotriosyl moranoline (GN₃M)Transition State AnalogueSyntheticKᵢ: 1.84 µMA highly potent derivative of this compound.
N-Acetyl-D-glucosamine (NAG)Monosaccharide-Weak inhibitor; specific Kᵢ/IC₅₀ not readily available in comparative studies.Binds weakly to the lysozyme active site compared to the trisaccharide.[2]
SilybinFlavonoidSilybum marianum (Milk Thistle)IC₅₀ not achieved at tested concentrations.Inhibits lysozyme amyloid fibrillation.[3]
Ivy (Inhibitor of vertebrate lysozyme)ProteinGram-negative bacteria (e.g., E. coli)Kₔ: 1 nMA potent protein inhibitor of c-type lysozymes.
PliG (Periplasmic lysozyme inhibitor of g-type lysozyme)ProteinGram-negative bacteria (e.g., E. coli)Kₔ: 2 nMSpecific inhibitor of g-type lysozymes.
PliI (Periplasmic lysozyme inhibitor of i-type lysozyme)ProteinGram-negative bacteria (e.g., Aeromonas hydrophila)Kₔ: 0.05 nMA highly potent inhibitor of i-type lysozymes.

Experimental Protocols

Accurate validation of lysozyme inhibition requires robust experimental protocols. The following are detailed methodologies for commonly employed lysozyme inhibition assays.

Turbidity-Based Lysozyme Activity Assay

This assay measures the decrease in turbidity of a bacterial cell wall suspension as a result of lysozyme activity.

Materials:

  • Lysozyme (e.g., hen egg white lysozyme)

  • Substrate: Lyophilized Micrococcus lysodeikticus cells

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.2

  • Inhibitor stock solution (e.g., this compound)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells in the assay buffer to an absorbance of 0.6-0.7 at 450 nm.

  • Reaction Mixture: In a cuvette, mix the substrate suspension with the desired concentration of the inhibitor or vehicle control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of lysozyme to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of decrease in absorbance (ΔA₄₅₀/min). The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the vehicle control.

Fluorescence-Based Lysozyme Inhibitor Screening Assay

This method utilizes a fluorogenic substrate that is cleaved by lysozyme to release a fluorescent signal.

Materials:

  • Lysozyme

  • Fluorogenic lysozyme substrate

  • Assay Buffer

  • Inhibitor stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of lysozyme, fluorogenic substrate, and inhibitor in the assay buffer.

  • Assay Setup: In the wells of the microplate, add the assay buffer, the inhibitor at various concentrations, and the lysozyme solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement: Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical competitive inhibition assay for lysozyme.

Lysozyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Lysozyme Solution B Prepare Substrate Solution (e.g., M. lysodeikticus) E Initiate reaction by adding Lysozyme A->E C Prepare Inhibitor Stock (e.g., this compound) D Mix Substrate and Inhibitor (or vehicle control) B->D C->D D->E F Monitor change in Absorbance/Fluorescence over time E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 or Ki H->I

Caption: Workflow for a lysozyme competitive inhibition assay.

References

Comparative Analysis of N,N',N''-Triacetylchitotriose from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. N,N',N''-Triacetylchitotriose, a key oligosaccharide in various biological studies, is available from numerous suppliers. This guide provides a framework for a comparative analysis of this compound from different sources, focusing on purity, identity, and functional activity.

This comparison guide outlines a series of experimental protocols to independently verify the quality of this compound. By following these standardized methods, researchers can make informed decisions when selecting a supplier that best meets the specific needs of their experimental setup. The following sections detail the necessary experimental workflows, data presentation tables, and specific protocols for a comprehensive evaluation.

Supplier Product Specifications

A critical first step in selecting a reagent is to compare the product specifications provided by different suppliers. This information, typically found on the product data sheets, offers a baseline for what to expect. Key parameters to consider are summarized in the table below.

SupplierProduct NumberPurity SpecificationPhysical FormSolubilityStorage Conditions
Supplier A (e.g., T2144)≥93% (HPLC)[1]Powder[1]Water: 50 mg/mL[1]-20°C[1]
Supplier B (e.g., 20759)≥95%[2]Crystalline solid[2]DMSO: 15 mg/mL, DMF: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[2]-20°C[2]
Supplier C (e.g., T2912)>98.0% (HPLC)White to light yellow crystal powderNot specified≤ -10°C
Supplier D (e.g., MCE-HY-N7011)Not specifiedNot specifiedNot specified-20°C (powder)

Experimental Evaluation Workflow

To objectively compare the quality of this compound from different suppliers, a multi-step experimental workflow is recommended. This workflow encompasses initial physical and chemical characterization followed by functional assays relevant to its common applications.

G cluster_0 Sample Acquisition and Preparation cluster_1 Physicochemical Analysis cluster_2 Functional Assays cluster_3 Data Analysis and Comparison A Procure this compound from Suppliers A, B, and C B Prepare Stock Solutions (e.g., in water or DMSO) A->B C Purity and Identity Verification (HPLC, Mass Spectrometry) B->C Aliquots for Analysis D Chitinase Activity Assay (Substrate Performance) B->D Aliquots for Functional Assays E Lysozyme Inhibition Assay (Inhibitory Activity) B->E F Compare Purity, Peak Profiles, and Functional Activity C->F D->F E->F G Select Optimal Supplier F->G

Figure 1. Experimental workflow for the comparative analysis of this compound.

Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to independently verify the purity of this compound from different suppliers.

Materials:

  • This compound samples from each supplier

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (optional, for pH adjustment)

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: HPLC-grade water (with 0.1% formic acid, if needed for peak shape improvement).

    • Mobile Phase B: HPLC-grade acetonitrile (with 0.1% formic acid, if needed).

  • Sample Preparation:

    • Accurately weigh and dissolve this compound from each supplier in the initial mobile phase composition to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Mobile Phase A and B. A starting point could be 95% A and 5% B, with a linear gradient to 50% A and 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatograms for each supplier's product.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the retention times and peak shapes across the different samples.

Chitinase Activity Assay

This assay evaluates the performance of this compound as a substrate for chitinase. For this assay, a fluorogenic derivative, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose, is often used. The principle remains the same if using a non-fluorogenic substrate coupled with a different detection method.

G cluster_0 Enzymatic Reaction cluster_1 Detection Substrate 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (Non-fluorescent) Enzyme Chitinase Substrate->Enzyme Product1 This compound Enzyme->Product1 cleavage Product2 4-Methylumbelliferone (Fluorescent) Enzyme->Product2 release Detection Measure Fluorescence (Ex: 360 nm, Em: 445 nm) Product2->Detection

Figure 2. Signaling pathway of the fluorometric chitinase activity assay.

Materials:

  • This compound (or its 4-methylumbelliferyl derivative) from each supplier

  • Chitinase enzyme (e.g., from Trichoderma viride)

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.0)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of chitinase in assay buffer.

    • Prepare stock solutions of this compound (or its derivative) from each supplier in assay buffer.

  • Assay Protocol:

    • To each well of the microplate, add 50 µL of the substrate solution at various concentrations (to determine kinetic parameters).

    • Initiate the reaction by adding 50 µL of the chitinase solution to each well.

    • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.5 M sodium carbonate).

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation of ~360 nm and an emission of ~445 nm.

    • Plot the fluorescence intensity against the substrate concentration for each supplier's product.

    • Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) to compare the efficiency of each product as a substrate.

Lysozyme Inhibition Assay

This assay assesses the ability of this compound to act as a competitive inhibitor of lysozyme.[3]

Materials:

  • This compound from each supplier

  • Lysozyme (e.g., from hen egg white)

  • Fluorogenic lysozyme substrate

  • Lysozyme assay buffer[3]

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of lysozyme in assay buffer.

    • Prepare a stock solution of the fluorogenic lysozyme substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.[3]

    • Prepare serial dilutions of this compound from each supplier in assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add 10 µL of the diluted this compound solutions (test inhibitor) to the designated wells.[3]

    • Add 40 µL of the lysozyme enzyme solution to all wells and mix.[3]

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the lysozyme substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence in kinetic mode at 37°C for 60 minutes (λEx = 360 nm / λEm = 445 nm).[3]

    • Determine the rate of reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value for the this compound from each supplier.

Conclusion

By systematically evaluating the purity, identity, and functional activity of this compound from different suppliers, researchers can ensure the quality and consistency of their experimental results. The protocols provided in this guide offer a robust framework for making an evidence-based decision on the most suitable product for your research needs. It is recommended to perform these comparative tests in your own laboratory setting to account for specific experimental conditions.

References

N,N',N''-Triacetylchitotriose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N',N''-Triacetylchitotriose, a trisaccharide derived from chitin, is a versatile molecule with a growing number of applications in biotechnology and pharmacology. This guide provides a comprehensive comparison of its performance against other alternatives in its primary applications, supported by experimental data and detailed protocols to aid in experimental design and execution.

I. Inhibition of Lysozyme Activity

This compound is a well-established competitive inhibitor of lysozyme, an enzyme involved in bacterial cell wall degradation and implicated in certain inflammatory conditions. Its inhibitory properties make it a valuable tool for studying lysozyme function and a potential therapeutic agent.

Comparative Performance of Lysozyme Inhibitors

The inhibitory potential of this compound and its derivatives can be compared to other known lysozyme inhibitors using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki or IC50 value indicates a more potent inhibitor.

InhibitorTypeTarget LysozymeKiIC50Reference
This compound OligosaccharideHen Egg-White Lysozyme (HEWL)--[1]
4-O-β-tri-N-acetylchitotriosyl moranoline (GN3M)Moranoline derivative of this compoundHen Egg-White Lysozyme (HEWL)1.84 µM-[2]
This compoundOligosaccharideHuman Lysozyme--[1]
N-Acetyl-D-glucosamine (NAG)MonosaccharideHen Egg-White Lysozyme (HEWL)Weak inhibitor-[1]
PliC/MliCProtein Inhibitorc-type lysozymes-Varies[3]
PliGProtein Inhibitorg-type lysozymes-Varies[4]

Note: Direct Ki or IC50 values for unmodified this compound are not consistently reported in the literature, where it is often used as a known competitive inhibitor for comparative purposes. The derivative, GN3M, demonstrates potent inhibition.

Experimental Protocol: Lysozyme Inhibition Assay (Turbidimetric Method)

This protocol outlines a standard method for determining the inhibitory activity of compounds like this compound against lysozyme by measuring the decrease in turbidity of a bacterial cell wall suspension.

Materials:

  • Lysozyme (from hen egg white or human source)

  • Micrococcus lysodeikticus lyophilized cells (substrate)

  • Phosphate buffer (e.g., 67 mM, pH 6.2)

  • This compound or other test inhibitors

  • Spectrophotometer capable of measuring absorbance at 450 nm

  • Cuvettes

Procedure:

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus cells in phosphate buffer to an initial absorbance of 0.6-0.7 at 450 nm.

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to determine the IC50.

  • Assay Setup:

    • In a cuvette, add 2.5 mL of the substrate suspension.

    • Add a defined volume of the inhibitor solution (or buffer for the control).

    • Equilibrate the mixture at the desired temperature (e.g., 25°C).

  • Reaction Initiation: Add a small volume of a freshly prepared lysozyme solution to the cuvette and mix quickly.

  • Data Acquisition: Monitor the decrease in absorbance at 450 nm over time (e.g., every 15-30 seconds for 5 minutes).

  • Data Analysis: Calculate the rate of reaction (ΔA450/min) from the linear portion of the curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

II. Substrate for Chitinase Activity

This compound and its derivatives serve as substrates for chitinases, enzymes that hydrolyze chitin. The efficiency of a chitinase with a particular substrate is determined by its kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Comparative Kinetics of Chitinase Substrates

The performance of various substrates for different chitinases is summarized below. It is important to note that kinetic parameters are highly dependent on the specific enzyme and assay conditions.

SubstrateEnzyme SourceKmVmaxReference
pNP-N,N'-diacetyl-β-D-chitobiosideIrpex lacteus (IlChi18C)3.48 mM5.46 µM/min[5]
Colloidal ChitinBacillus sp.1.64 mg/mL16.13 U/mg[6]
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose---[7]
pNP-N,N',N''-triacetyl-β-D-chitotriose---[8]
Colloidal ChitinC. globosum (Cgchi18)3.18 mg/mL8.05 µmol/min/mg[9]
pNP-(GlcNAc)3Bacillus altitudinis KA15 (ChiA-Ba43)-120,000 U/mg[10]

Note: "pNP" refers to p-Nitrophenyl, and "4-MU" refers to 4-Methylumbelliferyl, which are chromogenic and fluorogenic reporters, respectively.

Experimental Protocol: Chitinase Activity Assay (Colorimetric Method)

This protocol describes a method for measuring chitinase activity using a p-nitrophenyl-labeled oligosaccharide substrate.

Materials:

  • Chitinase enzyme

  • p-Nitrophenyl-N,N',N''-triacetyl-β-D-chitotriose (substrate)

  • Citrate-phosphate buffer (e.g., 50 mM, pH 5.0)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • Spectrophotometer capable of measuring absorbance at 405-420 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the p-nitrophenyl substrate in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube or 96-well plate, add the substrate solution to the desired final concentration.

    • Equilibrate to the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation: Add the chitinase enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution. This also develops the color of the released p-nitrophenol.

  • Data Acquisition: Measure the absorbance of the solution at 405-420 nm.

  • Data Analysis: Use a standard curve of p-nitrophenol to determine the amount of product released and calculate the enzyme activity. For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax.

III. Modulation of Apoptotic Signaling Pathways

Recent studies on structurally similar chitosan oligosaccharides (COS) suggest that this compound may exert immunomodulatory and protective effects by influencing key signaling pathways involved in apoptosis, such as the Bcl-2/Bax and MAPK/ERK pathways.[5][6][7]

Bcl-2/Bax Signaling Pathway

The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is critical in determining cell fate. Chitosan oligosaccharides have been shown to increase the Bcl-2/Bax ratio, thereby promoting cell survival.[5][8]

Bcl2_Bax_Pathway TACS This compound (or similar oligosaccharides) Cell Cell TACS->Cell Enters/Interacts with Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Cell->Bax Downregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Bcl-2/Bax apoptotic signaling pathway modulation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in regulating cellular processes like proliferation, differentiation, and survival. Chitosan oligosaccharides have been observed to modulate the phosphorylation of key proteins in this pathway, such as ERK and p38, suggesting a role in cell signaling.[6][7]

MAPK_ERK_Pathway TACS This compound (or similar oligosaccharides) Receptor Cell Surface Receptor TACS->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB, c-Myc, Elk1) ERK->TranscriptionFactors Activates CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Leads to

Caption: MAPK/ERK signaling pathway activation.

Experimental Workflow: Investigating Signaling Pathway Modulation

This workflow describes a general approach to study the effect of this compound on cellular signaling pathways using Western blotting.

Signaling_Workflow start Start cell_culture Cell Culture (e.g., Immune cells, Epithelial cells) start->cell_culture treatment Treatment with This compound (and controls) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Western blot workflow for signaling pathway analysis.

Experimental Protocol: Western Blot Analysis of Bcl-2/Bax and Phospho-ERK

Materials:

  • Cell line of interest (e.g., macrophages, intestinal epithelial cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to desired confluency. Treat cells with various concentrations of this compound for different time points. Include untreated and vehicle controls.

  • Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.

    • Calculate the Bcl-2/Bax ratio and the ratio of phosphorylated ERK to total ERK.

This comprehensive guide provides a starting point for researchers interested in the applications of this compound. The provided data and protocols facilitate the objective comparison of its performance and support the design of further investigations into its mechanisms of action.

References

Comparative Guide to the Quantitative Analysis of N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of mass spectrometry-based methods and alternative analytical techniques for the quantitative analysis of N,N',N''-Triacetylchitotriose. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this oligosaccharide in various matrices. This document outlines experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.

Introduction

This compound is a trisaccharide composed of three β-(1→4) linked N-acetylglucosamine units. As a fundamental component of chitin and a ligand for various proteins such as lysozyme and chitinases, its accurate quantification is crucial in diverse fields of research, including enzymology, immunology, and drug discovery. This guide compares the well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with a common alternative, the Fluorescence-Based Enzymatic Assay.

Methodology Comparison

The two primary methods for the quantitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence-Based Enzymatic Assays. Each method offers distinct advantages and is suited for different experimental needs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is considered the gold standard for the quantification of small molecules in complex matrices due to its specificity and accuracy.

Fluorescence-Based Enzymatic Assay

This method relies on the enzymatic conversion of a fluorogenic substrate in a reaction that can be competitively inhibited by this compound. The decrease in the fluorescent signal is proportional to the concentration of this compound in the sample. This technique is often employed in high-throughput screening applications.

Quantitative Performance Data

The following tables summarize the key quantitative performance parameters for the LC-MS/MS and Fluorescence-Based Enzymatic Assay methods for this compound analysis.

Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification

ParameterTypical Performance
Linearity Range 20 - 10,000 ng/mL[1]
Limit of Quantification (LOQ) 20 ng/mL[1]
Precision (RSD%) < 15%[1]
Accuracy (RE%) -7.3% to 7.6%[1]
Specificity High (based on mass-to-charge ratio)
Throughput Medium

Table 2: Performance Characteristics of Fluorescence-Based Enzymatic Assay for this compound Quantification

ParameterTypical Performance
Linearity Range Assay dependent, typically in the µM range
Limit of Detection (LOD) Dependent on enzyme kinetics and inhibitor affinity
Precision (RSD%) < 10%
Accuracy Dependent on standard calibration
Specificity Moderate (potential for cross-reactivity)
Throughput High

Experimental Protocols

Quantitative Analysis by LC-MS/MS

This protocol is based on established methods for the analysis of chitooligosaccharides in biological matrices.[1]

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid Chromatography

  • Column: Waters XBridge Amide (3.5 µm, 2.1 × 150 mm)[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9)

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (pH 9)

  • Gradient: Isocratic elution with 50% A and 50% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

c) Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 628.6 [M+H]⁺ (based on molecular weight of 627.59 g/mol )

  • Product Ions (Q3) and Collision Energies (CE):

    • Transition 1 (Quantifier): m/z 425.4 (cleavage of one N-acetylglucosamine unit)

    • Transition 2 (Qualifier): m/z 222.2 (cleavage of two N-acetylglucosamine units)

    • Collision Energies will need to be optimized for the specific instrument, but typical values for glycosidic bond cleavage are in the range of 15-30 eV.

  • Data Analysis: Quantify using a calibration curve prepared with known concentrations of this compound standard.

Quantitative Analysis by Competitive Fluorescence-Based Enzymatic Assay

This protocol describes a competitive assay using a fluorogenic substrate and an appropriate enzyme (e.g., Lysozyme or Chitinase).

a) Reagents and Materials

  • This compound standard

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose)

  • Enzyme (e.g., Lysozyme)

  • Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.2)

  • Stop solution (e.g., 0.5 M Na₂CO₃-NaHCO₃ buffer, pH 10.7)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)

b) Assay Procedure

  • Prepare a series of this compound standards in assay buffer.

  • In a 96-well plate, add a fixed concentration of the fluorogenic substrate to all wells.

  • Add the this compound standards and unknown samples to respective wells.

  • Initiate the reaction by adding a fixed concentration of the enzyme to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Create a standard curve by plotting the fluorescence intensity against the concentration of the this compound standards. The concentration of the unknown samples can be determined from this curve. A decrease in fluorescence indicates a higher concentration of this compound in the sample.

Visualizations

Experimental Workflows

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HPLC Separation (Amide Column) Reconstitution->LC MS Tandem MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Fluorescence_Assay_Workflow cluster_assay Competitive Enzymatic Assay cluster_data Data Analysis Reagents Prepare Reagents (Substrate, Enzyme, Buffers) Plate Plate Samples & Standards Reagents->Plate Incubation Incubate with Enzyme Plate->Incubation Stop Stop Reaction Incubation->Stop Read Read Fluorescence Stop->Read StdCurve Generate Standard Curve Read->StdCurve Calculation Calculate Concentration StdCurve->Calculation

Caption: Workflow for the competitive fluorescence-based enzymatic assay.

Method Selection Guide

Method_Selection_Tree Start Start: Need to Quantify This compound HighThroughput High-Throughput Screening? Start->HighThroughput HighSpecificity High Specificity & Accuracy Required? HighThroughput->HighSpecificity No FluorescenceAssay Fluorescence-Based Enzymatic Assay HighThroughput->FluorescenceAssay Yes LCMSMS LC-MS/MS HighSpecificity->LCMSMS Yes ConsiderHybrid Consider a Hybrid Approach (Screen with Fluorescence, Confirm with LC-MS/MS) HighSpecificity->ConsiderHybrid No

References

Unveiling the Sweet Structure: A Comparative Guide to Confirming N,N',N''-Triacetylchitotriose with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of oligosaccharides like N,N',N''-Triacetylchitotriose is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering insights into their respective strengths and the data they provide for robust structural elucidation.

This compound, a trimer of N-acetylglucosamine, plays a significant role in various biological processes and serves as a crucial substrate and inhibitor in enzymology and drug discovery. Its unambiguous structural characterization is the foundation for understanding its function and interactions. While NMR spectroscopy stands as a powerful tool for detailed structural analysis in solution, a comparative perspective with other methods provides a holistic understanding of the available analytical arsenal.

Quantitative Data Comparison: A Multi-Technique Perspective

A direct comparison of the data obtained from different analytical techniques highlights their complementary nature in the structural confirmation of this compound.

Analytical TechniqueKey Parameters & Information Provided
NMR Spectroscopy ¹H and ¹³C Chemical Shifts (δ) and Coupling Constants (J): Provide detailed information on the chemical environment of each proton and carbon atom, allowing for the assignment of the monosaccharide units, their anomeric configuration (α or β), and the glycosidic linkages. Nuclear Overhauser Effect (NOE): Reveals through-space proximity of protons, crucial for determining the three-dimensional conformation of the oligosaccharide in solution. Note: A complete, experimentally assigned ¹H and ¹³C NMR dataset for this compound in a simple solvent like D₂O is not readily available in the public domain literature. The table below presents a representative set of expected chemical shifts based on known data for similar oligosaccharides. Researchers should acquire and assign their own spectra for definitive structural confirmation.
Mass Spectrometry Molecular Weight Determination: Provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation Pattern (MS/MS): Collision-induced dissociation (CID) reveals characteristic fragmentation patterns, including glycosidic bond cleavages (yielding B and Y ions) and cross-ring cleavages (yielding A and X ions).[1][2][3][4] This fragmentation is instrumental in sequencing the oligosaccharide and identifying the linkage positions.
X-ray Crystallography Three-Dimensional Atomic Structure: Offers a high-resolution, static picture of the molecule's conformation in the crystalline state. Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles. Note: Crystal structures of this compound are typically obtained in complex with proteins, such as lysozyme, with resolutions often in the range of 1.5 - 2.5 Å.[5][6]
Representative NMR Data for this compound (Expected Values)
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
GlcNAc I (Reducing End)
H-1 (α)~5.2~90
H-1 (β)~4.7~95
H-2~3.9~56
H-3~3.7~74
H-4~3.6~80
H-5~3.8~76
H-6a, H-6b~3.9, ~3.7~61
N-Acetyl (CH₃)~2.0~23
N-Acetyl (C=O)-~175
GlcNAc II (Internal)
H-1'~4.6~102
H-2'~3.8~56
H-3'~3.7~74
H-4'~3.6~80
H-5'~3.7~76
H-6'a, H-6'b~3.9, ~3.7~61
N-Acetyl (CH₃)~2.0~23
N-Acetyl (C=O)-~175
GlcNAc III (Non-reducing End)
H-1''~4.6~102
H-2''~3.8~56
H-3''~3.7~74
H-4''~3.6~70
H-5''~3.7~76
H-6''a, H-6''b~3.9, ~3.7~61
N-Acetyl (CH₃)~2.0~23
N-Acetyl (C=O)-~175

Note: These are approximate values and can vary depending on the solvent, temperature, and pH. The reducing end exists as a mixture of α and β anomers, leading to two sets of signals for that residue.

Experimental Workflow for NMR-Based Structure Confirmation

The structural elucidation of this compound using NMR spectroscopy follows a systematic workflow involving a series of one- and two-dimensional experiments.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound (>95% Purity) Dissolve Dissolve in D₂O Sample->Dissolve Lyophilize Lyophilize (repeat 2-3x) Dissolve->Lyophilize Final_Sample Prepare final sample (5-10 mg in 0.5 mL D₂O) Lyophilize->Final_Sample NMR_Spec High-Field NMR Spectrometer (≥500 MHz) Final_Sample->NMR_Spec OneD_H 1D ¹H NMR NMR_Spec->OneD_H OneD_C 1D ¹³C NMR NMR_Spec->OneD_C TwoD_NMR 2D NMR Experiments NMR_Spec->TwoD_NMR Assign_H Assign ¹H Signals OneD_H->Assign_H Assign_C Assign ¹³C Signals OneD_C->Assign_C COSY ¹H-¹H COSY TwoD_NMR->COSY TOCSY ¹H-¹H TOCSY TwoD_NMR->TOCSY HSQC ¹H-¹³C HSQC TwoD_NMR->HSQC HMBC ¹H-¹³C HMBC TwoD_NMR->HMBC NOESY ¹H-¹H NOESY/ROESY TwoD_NMR->NOESY COSY->Assign_H TOCSY->Assign_H HSQC->Assign_C Linkage Determine Glycosidic Linkages HMBC->Linkage Conformation Determine 3D Conformation NOESY->Conformation Assign_H->Assign_C Assign_C->Linkage Sequence Confirm Monosaccharide Sequence Linkage->Sequence Sequence->Conformation Structure Final Structure Confirmation Conformation->Structure

References

Assessing the Purity of Synthetic N,N',N''-Triacetylchitotriose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for assessing the purity of synthetic N,N',N''-Triacetylchitotriose, a crucial trisaccharide in various biomedical and biotechnological research areas. We present a comparative overview of analytical techniques, performance data of alternative enzyme substrates, and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to this compound and Its Importance

This compound is a trimer of N-acetylglucosamine linked by β-1,4 glycosidic bonds. As a fundamental unit of chitin, the second most abundant polysaccharide in nature, it serves as a key substrate for chitinases, enzymes involved in the degradation of chitin. The purity of synthetic this compound is paramount for accurate and reproducible results in research, particularly in studies involving enzyme kinetics, inhibitor screening, and the development of therapeutics targeting chitin metabolism.

Purity Assessment of Synthetic this compound

The purity of commercially available synthetic this compound is typically stated as ≥93% or ≥95% as determined by High-Performance Liquid Chromatography (HPLC)[1]. However, for rigorous scientific applications, an independent and thorough purity assessment is often necessary. The primary methods for this assessment are HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from potential impurities such as incompletely acetylated precursors (N,N'-Diacetylchitobiose, N-Acetylglucosamine) or other oligosaccharides. A reversed-phase C18 column is commonly employed for this separation.

Table 1: HPLC Purity Analysis of this compound

CompoundRetention Time (min)Purity (%)Potential Impurities
This compound[Data not available in search results]≥93 - 95%[1]N,N'-Diacetylchitobiose, N-Acetylglucosamine, other chitooligosaccharides

Note: Specific retention times are highly dependent on the HPLC system, column, and mobile phase conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation and purity assessment of this compound. By analyzing the chemical shifts and signal integrations, one can identify and quantify the main compound and any impurities present. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample when using a certified internal standard[2][3][4][5].

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusChemical Shift (ppm)Assignment
¹H[Detailed assignments not available in search results]Anomeric protons, acetyl methyl protons, ring protons
¹³C[Detailed assignments not available in search results]Anomeric carbons, acetyl carbonyl carbons, ring carbons

Note: Chemical shifts are typically referenced to an internal standard (e.g., TMS or DSS) and can be influenced by the solvent used (e.g., D₂O).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), provides highly sensitive and specific detection of this compound and its impurities. Electrospray ionization (ESI) is a common ionization technique for oligosaccharides. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis[6][7][8][9].

Table 3: Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Fragmentation Products (m/z)
[M+Na]⁺[Specific data not available in search results, but expected around 650.6 for C₂₄H₄₁N₃O₁₆Na][Specific data not available in search results, but would include losses of N-acetylglucosamine units]
[M+H]⁺[Specific data not available in search results, but expected around 628.6 for C₂₄H₄₁N₃O₁₆H][Specific data not available in search results]

Comparison with Alternative Chitinase Substrates

In many applications, particularly for high-throughput screening and continuous enzyme assays, chromogenic and fluorogenic derivatives of chitooligosaccharides are used as alternatives to the natural substrate. These alternatives offer advantages in terms of sensitivity and ease of detection.

Chromogenic and Fluorogenic Substrates

Commonly used alternatives include p-nitrophenyl (pNP) and 4-methylumbelliferyl (4-MU) derivatives of chitooligosaccharides. The enzymatic cleavage of these substrates releases a chromophore (p-nitrophenol) or a fluorophore (4-methylumbelliferone), which can be readily quantified.

Table 4: Performance Comparison of Chitinase Substrates

SubstrateEnzyme SpecificityDetection MethodAdvantagesDisadvantages
This compound Endo-chitinasesColorimetric (e.g., DNS method)Represents the natural cleavage product.[10]Lower sensitivity compared to fluorogenic substrates; may require a coupled-enzyme assay for high-throughput screening.[10]
4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotriose Endo-chitinasesFluorometricHigh sensitivity; specific for endo-chitinase activity.[10]Can be subject to substrate inhibition at high concentrations.[10]
p-Nitrophenyl β-D-N,N',N''-triacetylchitotriose Endo-chitinasesSpectrophotometricSimple and cost-effective.Lower sensitivity than fluorogenic substrates; requires a stop solution.[10]
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside Exo-chitinases (Chitobiosidase activity)FluorometricHigh sensitivity; suitable for continuous assays.[10]Indirectly measures chitinase activity by detecting a breakdown product.[10]
p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside Exo-chitinases (Chitobiosidase activity)SpectrophotometricSimple and cost-effective.[10]Lower sensitivity than fluorogenic substrates; requires a stop solution.[10]

Table 5: Kinetic Parameters of Chitinase with Various Substrates

SubstrateEnzyme SourceKₘVₘₐₓReference
This compound [Data not fully available in search results]
4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotriose Barley Chitinase33 µM12 nmol/min/mg[10]
p-Nitrophenyl β-D-N,N',N''-triacetylchitotriose [Data not fully available in search results]
(GlcNAc)₄ (Tetra-N-acetylchitotetraose) Barley Chitinase3 µM35 min⁻¹ (kcat)[11]
Colloidal Chitin Streptomyces violascens Chitinase1.556 mg/mL2.680 µM/min/mg[10]
Colloidal Chitin Bacillus licheniformis Chitinase A2.307 mM0.024 mM/min[10]

Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) are key parameters describing enzyme kinetics. Lower Kₘ values indicate higher substrate affinity.

Experimental Protocols

HPLC Method for Purity Assessment

This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required for specific instruments and columns.

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., an anomeric proton or an acetyl methyl group) and a signal from the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Chitinase Activity Assay using p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose

This protocol describes a colorimetric assay for measuring endo-chitinase activity.

  • Materials:

    • p-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose (substrate)

    • Chitinase enzyme solution

    • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

    • Stop solution (e.g., 0.2 M sodium carbonate)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the substrate in the assay buffer.

    • In a microplate well or microcentrifuge tube, add the substrate solution.

    • Initiate the reaction by adding the chitinase enzyme solution.

    • Incubate at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Synthetic Product Synthetic Product HPLC HPLC Synthetic Product->HPLC Separation NMR NMR Synthetic Product->NMR Structural Info MS MS Synthetic Product->MS Molecular Weight Purity Purity HPLC->Purity Structure Structure NMR->Structure Identity Identity MS->Identity

Purity Assessment Workflow

Chitinase_Substrate_Comparison cluster_0 Substrate Types cluster_1 Performance Metrics Natural Natural Substrate (this compound) Specificity Specificity Natural->Specificity High Sensitivity Sensitivity Natural->Sensitivity Low Throughput Throughput Natural->Throughput Low Chromogenic Chromogenic (pNP-derivatives) Chromogenic->Specificity Moderate Chromogenic->Sensitivity Moderate Chromogenic->Throughput High Fluorogenic Fluorogenic (4-MU-derivatives) Fluorogenic->Specificity High Fluorogenic->Sensitivity High Fluorogenic->Throughput High

Chitinase Substrate Comparison

References

A Researcher's Guide to N,N',N''-Triacetylchitotriose as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N',N''-Triacetylchitotriose as a standard in various chromatographic applications. We will delve into its performance in High-Performance Liquid Chromatography (HPLC), compare it with relevant alternatives, and provide detailed experimental protocols to assist in your research and development endeavors.

This compound: A Reliable Standard

This compound, a trimer of N-acetylglucosamine, is a well-established standard for the chromatographic analysis of chitooligosaccharides. Its well-defined structure and stability make it an excellent choice for the identification and quantification of these important biomolecules in various matrices. In drug development, it is used as a competitive inhibitor of lysozyme and to study chitinase enzymes, which are relevant in antifungal therapies and immune modulation.[1][2]

Performance in High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of this compound and other chitooligosaccharides. The retention time and resolution are key performance indicators. Below is a summary of retention times for N-acetyl-chito-oligosaccharides, including this compound ((GlcNAc)₃), under different mobile phase conditions using an amine column.

Table 1: HPLC Retention Times of N-acetyl-chito-oligosaccharides with Varying Mobile Phases

CompoundMobile Phase A (Acetonitrile:Water 80:20 v/v)Mobile Phase B (Acetonitrile:Water 75:25 v/v)Mobile Phase C (Acetonitrile:Water 70:30 v/v)
N-acetylglucosamine (GlcNAc) 8.42 min5.73 min4.93 min
**N,N'-Diacetylchitobiose ((GlcNAc)₂) **16.63 min8.40 min6.84 min
This compound ((GlcNAc)₃) 32.95 min12.0 min9.21 min
N,N',N'',N'''-Tetraacetylchitotetraose ((GlcNAc)₄) 70.53 min17.87 min-

Data adapted from a study on the HPLC analysis of N-acetyl-chito-oligosaccharides.[3]

As evidenced in the table, a higher percentage of water in the mobile phase leads to shorter retention times. For optimal resolution of a mixture of chitooligosaccharides, a gradient elution is often employed.

Comparison with Alternatives

The primary alternatives to this compound as a standard are other chitooligosaccharides of varying degrees of polymerization and chromogenic derivatives, such as 4-nitrophenyl (pNP) labeled chitooligosaccharides.

Table 2: Comparison of this compound and 4-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose

FeatureThis compound4-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose
Primary Application Quantitative and qualitative standard in chromatography (HPLC, TLC) for direct detection of chitooligosaccharides.Chromogenic substrate for chitinase and lysozyme activity assays.[4]
Detection Method UV detection at low wavelengths (e.g., 210 nm)[4], Refractive Index (RI), or Mass Spectrometry (MS).Colorimetric detection at 405-410 nm after enzymatic cleavage of the p-nitrophenyl group.
Advantages Structurally identical to the native analyte, providing accurate quantification.High sensitivity for enzyme activity assays due to the chromogenic reporter.
Limitations Lower UV absorbance compared to chromogenic derivatives, potentially leading to lower sensitivity in UV-based assays.Not suitable for direct quantification of unlabeled chitooligosaccharides in a sample. The bulky pNP group alters chromatographic behavior.

While direct comparative studies on their performance as quantitative standards in chromatography are limited, the choice of standard depends on the application. For direct quantification of chitooligosaccharides in a sample, this compound is the preferred standard. For measuring enzyme kinetics and activity, the 4-nitrophenyl derivative is the superior choice.

Experimental Protocols

HPLC Analysis of this compound

This protocol is based on the successful separation of N-acetyl-chito-oligosaccharides.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Amine-based column (e.g., TSK gel NH2-60, 4.6 mm x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation of a mixture of chitooligosaccharides. A common starting condition is 80:20 (v/v) acetonitrile:water, gradually increasing the water content.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to generate a calibration curve.

Chitinase Activity Assay using 4-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose

This protocol outlines a typical colorimetric assay to measure chitinase activity.

  • Reagents:

    • 4-Nitrophenyl-β-D-N,N',N''-triacetylchitotriose (substrate)

    • Enzyme solution (e.g., chitinase from Trichoderma viride)

    • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

    • Stop solution (e.g., 0.2 M sodium carbonate)

  • Procedure:

    • Prepare a substrate solution in the assay buffer.

    • In a microplate well, add the substrate solution and the enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

Visualizing Biological and Experimental Contexts

To better understand the biological relevance and experimental workflow, the following diagrams are provided.

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Chitin Chitin CERK1 CERK1 Chitin->CERK1 LYK4_5 LYK4/5 Chitin->LYK4_5 MAPK_Cascade MAPK Cascade (MPK3/6) CERK1->MAPK_Cascade ROS_Production ROS Production CERK1->ROS_Production LYK4_5->MAPK_Cascade Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Immune_Response Immune Response ROS_Production->Immune_Response Defense_Genes->Immune_Response

Caption: Chitin-induced signaling pathway in plants.

Experimental_Workflow Sample_Preparation Sample Preparation (e.g., extraction, hydrolysis) HPLC_System HPLC System Sample_Preparation->HPLC_System Standard_Preparation Standard Preparation (this compound) Standard_Preparation->HPLC_System Chromatographic_Separation Chromatographic Separation (Amine Column) HPLC_System->Chromatographic_Separation Detection Detection (UV at 210 nm) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: HPLC workflow for chitooligosaccharide analysis.

References

Safety Operating Guide

Proper Disposal of N,N',N''-Triacetylchitotriose: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N,N',N''-Triacetylchitotriose, a competitive inhibitor of lysozyme commonly used in biochemical and biomedical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety Considerations

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general laboratory safety precautions should always be observed.[1][2] This material should be handled with care, and users should review the complete Safety Data Sheet (SDS) before use.

II. Disposal Procedures

The primary methods for the disposal of this compound and its containers are outlined below. The appropriate method may vary based on the form of the waste (solid, dissolved in solvent, or in aqueous solution) and local regulations.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound in its solid, powdered form.

  • Solvent-Based Waste: this compound dissolved in organic solvents such as DMSO or dimethyl formamide.

  • Aqueous Waste: this compound dissolved in aqueous buffers (e.g., PBS).

  • Contaminated Labware: Pipette tips, tubes, and other disposable materials that have come into contact with the compound.

Step 2: Selecting the Appropriate Disposal Route

Based on the waste type, follow the recommended disposal path. It is imperative to observe all federal, state, and local regulations when disposing of this substance.[3]

  • Solid this compound:

    • Ensure the material is in a clearly labeled, sealed container.

    • Arrange for disposal as special waste through your institution's environmental health and safety (EHS) office.[4]

  • This compound in Combustible Solvents:

    • Collect the waste in a designated, properly labeled solvent waste container.

    • It may be possible to dispose of this by incineration. This involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3] Consult with your EHS office to confirm if this is an approved method at your facility.

  • Aqueous Solutions of this compound:

    • Do not dispose of down the drain. The product should not be allowed to enter the environment, drains, waterways, or the soil.[3]

    • Collect in a designated aqueous waste container.

    • Arrange for pickup and disposal through your institution's EHS office.

  • Empty Containers and Contaminated Labware:

    • Empty containers should be disposed of as unused product.[3]

    • Contaminated labware should be placed in a designated solid waste container for chemical waste.

III. Quantitative Disposal Data Summary

The available Safety Data Sheets do not provide specific quantitative limits for the disposal of this compound. The following table summarizes the key qualitative disposal parameters.

ParameterGuidelineCitations
Hazard Classification Not classified as hazardous according to GHS and Regulation (EC) No 1272/2008.[1][2]
Primary Disposal Route Arrange disposal as special waste. Observe all federal, state, and local regulations.[3][4]
Solvent Solutions May be incinerated in a chemical incinerator with an afterburner and scrubber if dissolved in a combustible solvent.[3]
Environmental Release Do not allow to enter drains, surface water, ground water, or soil.[3]
Container Disposal Dispose of as unused product.[3]

IV. Experimental Workflow and Disposal Touchpoints

This compound is frequently used in enzyme inhibition assays. The following diagram illustrates a typical experimental workflow and highlights the points at which waste is generated, requiring proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal prep_solid Solid this compound prep_stock Stock Solution Preparation prep_solid->prep_stock disp_solid Unused Solid Waste prep_solid->disp_solid prep_solvent Solvent (e.g., DMSO, PBS) prep_solvent->prep_stock exp_dilution Working Solution Dilution prep_stock->exp_dilution disp_solvent Solvent Waste prep_stock->disp_solvent exp_assay Enzyme Inhibition Assay exp_dilution->exp_assay disp_tips Contaminated Labware exp_dilution->disp_tips exp_measurement Data Acquisition exp_assay->exp_measurement disp_aqueous Aqueous Waste exp_assay->disp_aqueous exp_assay->disp_tips

Caption: Experimental workflow for this compound, indicating waste generation points.

References

Essential Safety and Operational Guide for Handling N,N',N''-Triacetylchitotriose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for N,N',N''-Triacetylchitotriose, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this biochemical.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1][2] The recommended personal protective equipment is outlined below.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1 compliantProtects against dust particles.[3][4]
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents skin contact.[4][5]
Body Protection Laboratory CoatStandardProtects clothing and skin from spills.[6][7]
Respiratory Protection Dust Respirator (e.g., N95)NIOSH-approvedRecommended when weighing or transferring powder to avoid inhalation of dust.[5][8]

Operational Plan: Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to minimize dust dispersion.[3][9]

  • Avoid direct contact with skin, eyes, and clothing.[9]

  • Wash hands thoroughly with soap and water after handling.[3][9]

  • For preparing solutions, this compound is soluble in organic solvents like DMSO and dimethylformamide.[10] It can also be dissolved directly in aqueous buffers, such as PBS (pH 7.2), at a concentration of approximately 3 mg/ml.[10] When preparing aqueous solutions, it is recommended not to store them for more than one day.[10]

Storage:

  • Keep the container tightly closed to prevent moisture absorption as the product may be hygroscopic.[3][9]

  • Store in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at -20°C is recommended.[10]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment, including a dust respirator, before cleaning the spill.[3]

  • Containment and Cleanup: Carefully sweep the spilled solid material to collect it into an airtight container, taking care not to disperse the dust.[5][9] Flush the spill area with water once the solid has been removed.[3]

  • Disposal: Dispose of the contained material and any contaminated cleaning supplies in accordance with local, state, and federal regulations.[9]

Waste Disposal:

  • Dispose of unused this compound and its containers in accordance with all applicable local, regional, and national regulations.[9]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Do not empty into drains or allow it to reach groundwater or water courses.[1][2]

Experimental Workflow: Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Work in a Ventilated Area (Fume Hood) a->b c Weigh this compound b->c d Dissolve in Appropriate Solvent c->d e Perform Experiment d->e f Clean Work Area e->f g Dispose of Waste Properly f->g h Remove and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

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